molecular formula C12H16NO3- B12340845 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate

3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate

Cat. No.: B12340845
M. Wt: 222.26 g/mol
InChI Key: YCMLSJUGIADWBI-UHFFFAOYSA-M
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Description

3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate is a useful research compound. Its molecular formula is C12H16NO3- and its molecular weight is 222.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H16NO3-

Molecular Weight

222.26 g/mol

IUPAC Name

N-[2-[3-(1-hydroxyethyl)phenyl]ethyl]-N-methylcarbamate

InChI

InChI=1S/C12H17NO3/c1-9(14)11-5-3-4-10(8-11)6-7-13(2)12(15)16/h3-5,8-9,14H,6-7H2,1-2H3,(H,15,16)/p-1

InChI Key

YCMLSJUGIADWBI-UHFFFAOYSA-M

Canonical SMILES

CC(C1=CC=CC(=C1)CCN(C)C(=O)[O-])O

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate is a key organic molecule, notable as a significant intermediate in the synthesis of Rivastigmine, a cholinesterase inhibitor used in the management of Alzheimer's and Parkinson's disease-related dementia.[1][2] The synthesis of this carbamate is a critical step that requires a nuanced understanding of carbamoylation and selective reduction reactions. This guide provides an in-depth exploration of a validated synthetic pathway, delving into the mechanistic underpinnings of each step and offering practical, field-tested protocols for its successful execution in a laboratory setting.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate, suggests a disconnection at the carbamate and the secondary alcohol functionalities. This leads to two primary precursors: 3-(1-hydroxyethyl)phenol and an N-ethyl-N-methylcarbamoylating agent. However, a more efficient forward synthesis involves the protection of the phenolic hydroxyl group as a carbamate prior to the reduction of a ketone. This strategy circumvents potential side reactions associated with the free phenolic hydroxyl group during the reduction step.

The most direct and widely cited synthetic route commences from the commercially available 1-(3-hydroxyphenyl)ethanone.[3][4] This approach is advantageous due to its convergence and the generally high yields achieved in its constituent steps.

Core Synthesis Pathway: A Two-Step Approach

The principal synthesis pathway is a two-step process:

  • Carbamoylation: The phenolic hydroxyl group of 1-(3-hydroxyphenyl)ethanone is reacted with N-ethyl-N-methylcarbamoyl chloride to yield 3-acetylphenyl ethyl(methyl)carbamate.

  • Selective Reduction: The acetyl group of the intermediate is then selectively reduced to a hydroxyethyl group using a mild reducing agent, affording the final product.

Synthesis_Pathway 1-(3-hydroxyphenyl)ethanone 1-(3-hydroxyphenyl)ethanone Step1 Carbamoylation (K2CO3, Acetone) 1-(3-hydroxyphenyl)ethanone->Step1 N-ethyl-N-methylcarbamoyl_chloride N-ethyl-N-methylcarbamoyl_chloride N-ethyl-N-methylcarbamoyl_chloride->Step1 Intermediate 3-acetylphenyl ethyl(methyl)carbamate Step1->Intermediate Step2 Selective Reduction (NaBH4, EtOH) Intermediate->Step2 Final_Product 3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate Step2->Final_Product

Caption: A high-level overview of the two-step synthesis pathway.

Part 1: Synthesis of 3-acetylphenyl ethyl(methyl)carbamate

Mechanistic Rationale

This reaction is a nucleophilic acyl substitution where the phenoxide, generated in situ from 1-(3-hydroxyphenyl)ethanone and a base, attacks the electrophilic carbonyl carbon of N-ethyl-N-methylcarbamoyl chloride.[5] Potassium carbonate is a suitable base for this transformation, as it is strong enough to deprotonate the phenol but not so strong as to promote undesirable side reactions. Acetone is an effective solvent as it solubilizes the starting materials and is inert under the reaction conditions.

Experimental Protocol

Materials:

  • 1-(3-hydroxyphenyl)ethanone (1.0 eq)

  • N-ethyl-N-methylcarbamoyl chloride (1.5 eq)[6]

  • Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)

  • Acetone, anhydrous

  • Dichloromethane (CH₂Cl₂)

  • 1 M Sodium hydroxide (NaOH) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-(3-hydroxyphenyl)ethanone and acetone.

  • Stir the mixture at ambient temperature until the starting material is fully dissolved.

  • Add anhydrous potassium carbonate to the solution in one portion.

  • Add N-ethyl-N-methylcarbamoyl chloride dropwise to the stirred suspension over 15 minutes.

  • Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield a crude oil.

  • Dissolve the oil in dichloromethane and wash sequentially with 1 M NaOH solution (2x) and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford 3-acetylphenyl ethyl(methyl)carbamate as a light yellow oil.[3]

Expected Yield: ~99%[3]

Characterization Data for 3-acetylphenyl ethyl(methyl)carbamate
ParameterValue
¹H NMR (400 MHz, CDCl₃), δ (ppm) 7.78 (d, 1H), 7.69 (s, 1H), 7.45 (t, 1H), 7.34 (d, 1H), 3.45 (qd, 2H), 3.04 (d, 3H), 2.60 (s, 3H), 1.23 (td, 3H)[3]

Part 2: Synthesis of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate

Mechanistic Rationale

This step involves the selective reduction of a ketone to a secondary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature and high selectivity for aldehydes and ketones over esters, such as the carbamate group present in the molecule. The reaction proceeds via the transfer of a hydride ion from the borohydride to the electrophilic carbonyl carbon of the acetyl group. An alcoholic solvent like ethanol is typically used.

Reduction_Mechanism Ketone 3-acetylphenyl ethyl(methyl)carbamate Hydride_Attack Hydride Attack Ketone->Hydride_Attack NaBH4 NaBH4 NaBH4->Hydride_Attack Alkoxide_Intermediate Alkoxide Intermediate Hydride_Attack->Alkoxide_Intermediate Protonation Protonation (EtOH/H2O) Alkoxide_Intermediate->Protonation Alcohol_Product 3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate Protonation->Alcohol_Product

Sources

An In-depth Technical Guide to 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate (CAS Number: 1222073-98-4)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate is a significant chemical entity primarily recognized for its association with Rivastigmine, a widely used acetylcholinesterase inhibitor for the management of Alzheimer's disease.[1] This guide provides a comprehensive technical overview of this compound, covering its synthesis, chemical properties, and its critical role as a potential metabolite and synthetic intermediate of Rivastigmine. Understanding the profile of this and related compounds is crucial for drug metabolism studies, pharmacokinetic analysis, and quality control in pharmaceutical manufacturing. As a member of the carbamate class of compounds, it is presumed to share the characteristic mechanism of acetylcholinesterase inhibition.[2][3][4][5]

Chemical and Physical Properties

The fundamental chemical and physical properties of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate are summarized below. This compound is a chiral molecule, with the hydroxyl group on the ethyl side chain creating a stereocenter. The CAS number 1222073-98-4 typically refers to the racemic mixture, while specific enantiomers, such as the (R)-enantiomer, have their own unique identifiers (CAS 856408-80-5).[6][7]

PropertyValueSource
CAS Number 1222073-98-4[8][9]
Molecular Formula C12H17NO3[8]
Molecular Weight 223.26 g/mol [8]
Synonyms 3-(1-hydroxyethyl)phenyl N-ethyl-N-methylcarbamate[8]
Appearance Yellow oil[1]
Storage 2-8°C Refrigerator[6]

Synthesis and Manufacturing

The synthesis of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate has been described in the scientific literature, particularly in the context of preparing potential metabolites of Rivastigmine.[1] The process involves a two-step reaction starting from 1-(3-hydroxyphenyl)ethanone.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Carbamoylation cluster_step2 Step 2: Reduction A 1-(3-hydroxyphenyl)ethanone (5) C 3-acetylphenyl ethyl(methyl)carbamate (6) A->C K2CO3, Acetone, Reflux B Ethyl(methyl)carbamic chloride (4) B->C D 3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate (7) C->D NaBH4, EtOH, 0°C to RT

Caption: Synthetic pathway for 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate.

Detailed Experimental Protocol

Step 1: Preparation of 3-acetylphenyl ethyl(methyl)carbamate (6) [1]

  • To a 250 mL three-necked flask equipped with a reflux condenser and a mechanical stirrer, add 150 mL of acetone.

  • With stirring at room temperature, add 5 g (36.76 mmol) of 1-(3-hydroxyphenyl)ethanone (5).

  • Add 15 g (108 mmol) of potassium carbonate (K2CO3) in a single portion.

  • Add 6.7 g (55 mmol) of ethyl(methyl)carbamic chloride (4) dropwise over 15 minutes.

  • Reflux the mixture for 3 hours.

  • After cooling, filter the mixture and evaporate the solvent under vacuum.

  • Dissolve the resulting mixture in 100 mL of dichloromethane (CH2Cl2).

  • Wash the organic phase with 1 N NaOH (2 x 50 mL) and brine, then dry over sodium sulfate (Na2SO4).

  • Evaporate the solvent under vacuum to obtain 3-acetylphenyl ethyl(methyl)carbamate (6) as a light yellow oil (Yield: 99%).

Causality: Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group of 1-(3-hydroxyphenyl)ethanone, making it a nucleophile that can attack the electrophilic carbonyl carbon of ethyl(methyl)carbamic chloride. Acetone serves as a suitable polar aprotic solvent for this SNAr-type reaction, and refluxing provides the necessary energy to drive the reaction to completion.

Step 2: Preparation of 3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate (7) [1]

  • Dissolve 3 g (13.57 mmol) of 3-acetylphenyl ethyl(methyl)carbamate (6) in 25 mL of dry ethanol (EtOH) and cool the solution to 0°C.

  • Add 0.31 g (8.2 mmol) of sodium borohydride (NaBH4) to the cooled solution.

  • Stir the resulting mixture for 1 hour at room temperature.

  • Quench the reaction with 20 mL of saturated aqueous ammonium chloride (NH4Cl).

  • Dilute the mixture with 50 mL of water.

  • Extract the aqueous solution with dichloromethane (2 x 30 mL).

  • Wash the combined organic phases with brine, dry over Na2SO4, and evaporate the solvent.

  • The final product, 3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate (7), is obtained as a yellow oil (Yield: 78%).

Causality: Sodium borohydride is a mild reducing agent that selectively reduces the ketone group of compound (6) to a secondary alcohol without affecting the carbamate functionality. The reaction is performed at a low temperature initially to control the exothermic reaction and then allowed to proceed to completion at room temperature.

Role as a Rivastigmine Metabolite

3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate has been identified as a potential human metabolite of Rivastigmine.[1] The metabolic pathways of Rivastigmine are of significant interest in understanding its pharmacokinetic and pharmacodynamic profiles. The formation of this metabolite likely occurs through enzymatic hydrolysis of the dimethylamino group of Rivastigmine, followed by subsequent modifications.

Putative Metabolic Pathway

MetabolicPathway Rivastigmine (S)-N-ethyl-3-[(1-dimethylamino)ethyl]- N-methyl-phenyl carbamate (Rivastigmine) Metabolite 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate Rivastigmine->Metabolite Metabolic Transformation (e.g., Hydrolysis)

Caption: Putative metabolic conversion of Rivastigmine.

Presumed Mechanism of Action: Acetylcholinesterase Inhibition

As a carbamate derivative, 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate is expected to act as an acetylcholinesterase (AChE) inhibitor, similar to its parent compound, Rivastigmine.[3][4][5] Carbamates function by reversibly carbamylating the serine hydroxyl group in the active site of AChE.[4] This inactivation of the enzyme leads to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[10]

Mechanism of AChE Inhibition

AChE_Inhibition AChE Acetylcholinesterase (AChE) (Active) Complex Carbamylated AChE (Inactive) AChE->Complex Carbamylation Carbamate 3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate Carbamate->Complex Complex->AChE Regeneration Hydrolysis Spontaneous Hydrolysis Complex->Hydrolysis Hydrolysis->AChE

Caption: Reversible inhibition of AChE by a carbamate compound.

The reversible nature of this inhibition is a key characteristic of carbamates, distinguishing them from organophosphates, which cause irreversible inhibition.[3][4] The duration of AChE inhibition by carbamates is typically shorter, leading to a different toxicological profile.[3]

Analytical Characterization

The structural elucidation and confirmation of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate rely on standard analytical techniques in organic chemistry.

1H NMR Spectroscopy: [1] The proton NMR spectrum provides key information about the arrangement of protons in the molecule. The reported chemical shifts (in CDCl3, 400 MHz) are:

  • δ 7.33 (t, J = 7.83 Hz, 1H): Aromatic proton

  • δ 7.20-7.15 (m, 2H): Aromatic protons

  • δ 7.02 (d, J = 7.77 Hz, 1H): Aromatic proton

  • δ 4.89 (q, J = 6.48 Hz, 1H): Methine proton of the hydroxyethyl group

  • δ 3.51-3.38 (m, 2H): Methylene protons of the ethyl group on the carbamate

  • δ 3.03 (d, J = 23.25 Hz, 3H): Methyl protons on the carbamate nitrogen

  • δ 1.49 (d, J = 6.45 Hz, 3H): Methyl protons of the hydroxyethyl group

  • δ 1.27-1.17 (m, 3H): Methyl protons of the ethyl group on the carbamate

Mass Spectrometry: [1] Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the mass-to-charge ratio of the protonated molecule.

  • ESI-MS m/z: 206.1 [M + H]+

Applications in Research and Drug Development

Given its relationship to Rivastigmine, 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate serves several important functions in a research and development setting:

  • Metabolite Identification: It is an essential reference standard for identifying and quantifying metabolites of Rivastigmine in biological samples during preclinical and clinical pharmacokinetic studies.

  • Impurity Profiling: In the manufacturing of Rivastigmine, this compound can be used as a reference standard to identify and control potential impurities, ensuring the quality, safety, and efficacy of the final drug product.[8]

  • Pharmacological Research: As a potential active metabolite, it may be studied to determine its own pharmacological activity and contribution to the overall therapeutic effect and side-effect profile of Rivastigmine.

Conclusion

3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate is a molecule of significant interest in the pharmaceutical sciences, primarily due to its close relationship with the Alzheimer's drug Rivastigmine. Its role as a potential metabolite and a synthetic intermediate underscores the importance of its characterization and synthesis. For researchers and professionals in drug development, a thorough understanding of this compound is vital for advancing our knowledge of Rivastigmine's metabolism, ensuring the quality of its production, and exploring the broader landscape of cholinergic therapies.

References

  • Synthesis of 3-Vinylphenyl Ethyl(methyl)carbamate: A Potential Human Metabolite of Rivastigmine. Asian Journal of Chemistry. Available at: [Link]

  • Process for producing (S)-3-[(1-dimethylamino)ethyl] phenyl-N-ethyl-N-methyl-carbamate via novel intermediates. Google Patents.
  • Process for making rivastigmine. Google Patents.
  • (R)-3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate. Pharmaffiliates. Available at: [Link]

  • Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate. MDPI. Available at: [Link]

  • An efficient method for preparation of (s)-3-[(1-dimethyl amino)ethyl]-phenyl-n-ethyl-n-methyl-carbamate. Google Patents.
  • 3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate. Pharmaffiliates. Available at: [Link]

  • Pesticide Toxicity Profile: Carbamate Pesticides. Florida Online Journals. Available at: [Link]

  • Carbamate Toxicity. NCBI Bookshelf. Available at: [Link]

  • Recognition and Management of Pesticide Poisonings: Sixth Edition: 2013: Chapter 6 Carbamates. EPA. Available at: [Link]

  • New Insights on Saporin Resistance to Chemical Derivatization with Heterobifunctional Reagents. MDPI. Available at: [Link]

  • 1,1′-(2-Nitropropylidene)bis[4-chlorobenzene]. CAS Common Chemistry. Available at: [Link]

  • Toxicological Profile for 1,1-Dichloroethene. ATSDR. Available at: [Link]

  • Mechanism of action of organophosphorus and carbamate insecticides. PMC - NIH. Available at: [Link]

  • Monitoring the Molecular Conformation of Individual Amphotericin B Molecules in an Aggregated State by Raman Optical Activity. PubMed. Available at: [Link]

  • Method for synthesis of (s)-3-[(1-dimethylamino)ethyl]-phenyl-n-ethyl-n-methyl-carbamate. Google Patents.
  • Identification of 1-chloro-2-formyl indenes and tetralenes as novel antistaphylococcal agents exhibiting sortase A inhibition. PubMed. Available at: [Link]

  • Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning. Journal of Pioneering Medical Sciences. Available at: [Link]

  • Synthesis of carbamates by carbamoylation. Organic Chemistry Portal. Available at: [Link]

  • Conformational Switch to a β-Turn in a Staphylococcal Quorum Sensing Signal Peptide Causes a Dramatic Increase in Potency. PubMed. Available at: [Link]

  • Induced in-source fragmentation pattern of certain novel (1Z,2E)-N-(aryl)propanehydrazonoyl chlorides by electrospray mass spectrometry (ESI-MS/MS). PubMed. Available at: [Link]

  • Sulfochlorophenol S. PubChem - NIH. Available at: [Link]

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Sources

Technical Monograph: Biological Activity & Pharmacodynamics of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate

[1][2][3]

Executive Summary

3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate (CAS: 1222073-98-4 / 856408-80-5) is a critical structural analogue and synthetic intermediate of the Alzheimer’s disease therapeutic, Rivastigmine .[1][2][3] Chemically, it retains the carbamate pharmacophore responsible for acetylcholinesterase (AChE) inhibition but lacks the cationic tertiary amine side chain essential for high-affinity binding to the enzyme's anionic sub-site.[1][2]

This guide provides a rigorous analysis of its biological activity, defining it as a low-affinity, pseudo-irreversible AChE inhibitor .[2][3] While primarily characterized as a process-related impurity (Rivastigmine Impurity E) or synthetic precursor, its carbamate moiety confers intrinsic biological reactivity that necessitates strict control in drug substance manufacturing.[2][3]

Chemical Identity & Structural Analysis[1][2][3][4]

Molecule Characterization[1][2][5]
  • Chemical Name: 3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate[1][2][3][4]

  • Molecular Formula: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    [2][3][5]
    
  • Molecular Weight: 223.27 g/mol [1][2][3]

  • Key Structural Features:

    • Ethyl(methyl)carbamate moiety: The "warhead" responsible for covalent modification of the target enzyme.[1][2]

    • 1-Hydroxyethyl group: A neutral, secondary alcohol substituent at the meta position, replacing the basic dimethylaminoethyl group found in Rivastigmine.[2][3]

Structure-Activity Relationship (SAR)

The biological potency of carbamates is dictated by two factors: the leaving group potential (phenol acidity) and the molecular recognition (non-covalent binding).[1][2]

FeatureRivastigmine (Drug)Target Molecule (Analogue)Biological Impact
Side Chain ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


Critical Loss of Affinity. The amine in Rivastigmine is protonated at physiological pH, forming a cation-

interaction with Trp84 in the AChE anionic site.[2][3] The neutral hydroxyl group in the target molecule cannot form this bond.[1][2][3]
Warhead Ethyl(methyl)carbamateEthyl(methyl)carbamateRetained Reactivity. Both molecules possess the same acylating group capable of attacking the catalytic Serine-200.[1][2][3]
Chirality (S)-enantiomer (active)(R) or (S)The spatial orientation of the side chain affects steric fit within the narrow catalytic gorge of AChE.[1][2]

Mechanism of Action: Pseudo-Irreversible Inhibition[1][2][6]

Despite its lower affinity, 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate functions as a pseudo-irreversible inhibitor of cholinesterases (AChE and BuChE).[1][2][3][4] The mechanism follows a classic carbamoylation pathway, distinct from reversible competitive inhibition.[2][3]

Kinetic Pathway[1][2]
  • Formation of Michaelis Complex (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ):  The molecule diffuses into the active site.[2][3] Due to the lack of the cationic anchor, the association constant (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
    
    
    
    ) is significantly lower than that of Rivastigmine.[2]
  • Carbamoylation (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ):  The catalytic triad (Ser200-His440-Glu327) facilitates the nucleophilic attack of Ser200 on the carbamate carbonyl.[2][3]
    
  • Release of Leaving Group: The phenolic portion (3-(1-hydroxyethyl)phenol) is cleaved and expelled.[1][2][3]

  • Decarbamoylation (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ):  The enzyme remains covalently modified (carbamylated) and inactive until slow hydrolysis regenerates the free enzyme (hours).[2][3]
    
Mechanistic Visualization

The following diagram illustrates the comparative binding interaction and inhibition pathway.

Gcluster_0Comparison of Binding Modescluster_1Inhibition Pathway (Carbamoylation)RivastigmineRivastigmine(Cationic Amine)AnionicSiteAChE Anionic Site(Trp84)Rivastigmine->AnionicSiteStrong Cation-PiInteractionTargetTarget Molecule(Neutral Alcohol)Target->AnionicSiteNo Interaction(Weak Binding)FreeEnzymeFree AChE(Active Ser200)ComplexMichaelis Complex(Non-covalent)FreeEnzyme->ComplexBinding (Kd)TransitionTetrahedralIntermediateComplex->TransitionAcylation (k2)AcylEnzymeCarbamylated AChE(Inactive)Transition->AcylEnzymeAcylation (k2)LeavingGroupLeaving Group(Phenol Derivative)Transition->LeavingGroupCleavageAcylEnzyme->FreeEnzymeSlow Hydrolysis (k3)(Regeneration)

Figure 1: Comparative binding mechanism showing the critical loss of anionic site interaction in the hydroxyethyl analogue, leading to reduced potency despite identical carbamoylation capability.[1][2][3]

Biological Activity Profile

Potency & Selectivity[1][2][3]
  • In Vitro Potency: While direct ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     values are often proprietary to impurity profiling reports, SAR data indicates this molecule is a weak inhibitor  (
    
    
    in the high micromolar range, >50
    
    
    ) compared to Rivastigmine (
    
    
    ).[2][3]
  • Toxicological Relevance: As a carbamate, it remains biologically active.[2][3] In high concentrations (e.g., uncontrolled impurity levels), it can contribute to cholinergic burden, though its poor blood-brain barrier (BBB) penetration (due to increased polarity of the hydroxyl group vs. the amine) limits central toxicity compared to the parent drug.[1][2]

Metabolic Fate

Unlike Rivastigmine, which is metabolized by AChE itself into the decarbamylated phenol (NAP 226-90), this analogue is likely a substrate for:

  • Non-specific Esterases: Plasma esterases may hydrolyze the carbamate faster than AChE due to poor specific binding.[1][2][3]

  • Phase II Conjugation: The free hydroxyl group is a direct target for glucuronidation, facilitating rapid renal clearance.[2][3]

Experimental Protocols

Enzymatic Synthesis (Biocatalytic Route)

This molecule is often generated as an intermediate via the stereoselective reduction of the corresponding ketone.[1][2]

Protocol: Bioreduction of 3-Acetylphenyl ethyl(methyl)carbamate

  • Substrate Preparation: Dissolve 3-acetylphenyl ethyl(methyl)carbamate (10 mM) in isopropanol/buffer biphasic system.

  • Enzyme Addition: Add Alcohol Dehydrogenase (ADH) (e.g., from Lactobacillus kefir) and cofactor NADPH.[1][2][3]

  • Reaction: Incubate at 30°C, pH 7.0 for 24 hours.

  • Workup: Extract with Ethyl Acetate. The product is the chiral alcohol: (S)-3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate .[1][2][3]

  • Validation: Analyze via Chiral HPLC to ensure enantiomeric excess (ee > 99%).

Determination of AChE Inhibition (Ellman’s Assay)

To quantify the biological activity of this impurity/analogue:

  • Reagents:

    • Buffer: 0.1 M Phosphate buffer, pH 8.0.[2][3]

    • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).[2][3]

    • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).[1][2][3]

    • Enzyme: AChE (from Electrophorus electricus or human recombinant).[1][2][3]

  • Procedure:

    • Incubation: Mix Enzyme + Test Compound (0.1 - 100

      
      ) in buffer. Incubate for 30 mins at 25°C (crucial for carbamates to allow time for acylation).
      
    • Reaction Start: Add ATCh and DTNB.

    • Measurement: Monitor absorbance at 412 nm for 5 minutes.

  • Calculation:

    • Determine % Inhibition relative to solvent control.[1][2][3]

    • Plot log[Concentration] vs. % Inhibition to determine ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      .[2][3]
      

Data Summary: Impurity vs. API

PropertyRivastigmine (API)3-(1-Hydroxyethyl) Analogue
CAS Number 123441-03-21222073-98-4
Pharmacological Class Cholinesterase InhibitorImpurity / Intermediate
Binding Site Esteratic + Anionic (Dual binding)Esteratic only (Weak binding)
BBB Permeability High (Lipophilic Amine)Low/Moderate (Polar Alcohol)
Primary Risk Cholinergic Crisis (Overdose)Process Contamination

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 77991, Rivastigmine.[1][2][3] PubChem. Available at: [Link][1][2][3]

  • Anand, S., et al. (2022).[2][3][6] Modular mimics of neuroactive alkaloids - design, synthesis, and cholinesterase inhibitory activity of rivastigmine analogs.[2][3] Journal of Emerging Investigators.[1][2][3][6] Available at: [Link]

  • Dighe, S. N., et al. (2019).[2][3] Rivastigmine and metabolite analogues with putative Alzheimer’s disease-modifying properties in a Caenorhabditis elegans model.[1][2][3][7] Communications Chemistry, 2(35). Available at: [Link][2][3]

  • United States Pharmacopeia (USP). Rivastigmine Tartrate: Impurity Profiling.[1][2][3] Pharmacopeial Forum, 32(1).[2][3][8] Available at: [Link][1][2][3]

  • Mangas-Sánchez, J., et al. (2017).[2][3] Biocatalysis – A Greener Alternative in Synthetic Chemistry: Enzymatic synthesis of rivastigmine intermediate.[2][3] Royal Society of Chemistry.[1][2][3] Available at: [Link][1][2][3]

Unveiling the Minor Pathways: 3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate as a Rivastigmine Metabolite and Degradant

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Rivastigmine is a potent, dual-action inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) widely utilized in the management of Alzheimer's and Parkinson's disease dementia[1]. Its pharmacokinetic profile is highly unique; rather than relying on hepatic cytochrome P450 (CYP450) enzymes, it is metabolized directly at the site of action via cholinesterase-mediated hydrolysis[2][3]. This primary pathway yields the inactive decarbamylated metabolite, NAP226-90[4].

However, rigorous pharmaceutical quality control and comprehensive pharmacokinetic profiling require the characterization of minor metabolic and degradation routes. This technical guide provides an in-depth analysis of 3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate (CAS 1222073-98-4) , a critical minor metabolite and Pharmaceutical Analytical Impurity (PAI)[5]. We will explore the mechanistic causality of its formation via oxidative deamination, its structural implications, and provide a self-validating analytical protocol for its robust quantification.

Pharmacokinetic Context and Mechanistic Pathway

The Primary Cholinesterase Pathway

Unlike many centrally acting therapeutics, rivastigmine exhibits essentially no reliance on hepatic CYP450 enzymes for its primary clearance[3][6]. Upon binding to the active site of cholinesterases, the drug's carbamate moiety is cleaved. This leaves the enzyme temporarily carbamylated (inhibited) and releases NAP226-90 (3-[1-(dimethylamino)ethyl]phenol)[2][4]. This target-site metabolism bypasses the liver, resulting in a remarkably low potential for drug-drug interactions[1].

The Emergence of the Hydroxyethyl Metabolite

Despite the dominance of the esterase pathway, the molecule is susceptible to minor oxidative degradation and secondary CYP-mediated metabolism (e.g., via CYP1A2 or CYP3A4)[3]. The formation of 3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate represents a structural divergence: the carbamate bond remains entirely intact, while the basic dimethylamino group undergoes oxidative deamination[7].

Mechanistically, this involves sequential N-demethylation followed by the oxidation of the resulting amine into a hydroxyl group. In the context of drug development, this specific compound is also tracked as a degradation impurity formed under oxidative stress during formulation storage[8]. The loss of the protonatable amine drastically alters the molecule's pKa, eliminating its ability to form critical cation-π interactions within the anionic binding site of cholinesterases, thereby rendering the metabolite pharmacologically inactive.

MetabolicPathway Riva Rivastigmine (Parent Drug) NAP NAP226-90 (Primary Metabolite) Riva->NAP Cholinesterase Hydrolysis (Major) Metab 3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate (Minor Metabolite / PAI) Riva->Metab Oxidative Deamination / Degradation (Minor)

Fig 1: Primary hydrolysis and minor oxidative metabolic pathways of Rivastigmine.

Structural Chemistry & Analytical Causality

As a Senior Application Scientist, it is critical to understand why standard analytical methods must be adapted when tracking this specific metabolite. The structural shift from a dimethylamino group (in Rivastigmine) to a hydroxyl group dictates the entire analytical strategy:

  • Ionization Efficiency (Mass Spectrometry): Rivastigmine contains a basic tertiary amine that readily accepts a proton in Electrospray Ionization positive mode (ESI+), yielding a strong

    
     signal. The hydroxyethyl metabolite lacks this basic center. While the carbamate nitrogen can still be protonated, its ionization efficiency is significantly lower. Causality:  To achieve adequate sensitivity, mobile phase additives such as 0.1% formic acid are mandatory to force protonation, and source temperatures must be carefully optimized to prevent in-source water loss from the newly formed hydroxyl group.
    
  • Sample Extraction (Solid Phase Extraction): Traditional Mixed-Mode Cation Exchange (MCX) SPE is highly effective for Rivastigmine due to its positive charge at physiological pH. However, the neutral hydroxyethyl metabolite will not be retained on MCX. Causality: A deliberate switch to a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent is required to capture both the basic parent drug and the neutral metabolite simultaneously via reversed-phase hydrophobic interactions.

Experimental Protocols: LC-MS/MS Workflow

The following protocol outlines a self-validating system for the simultaneous extraction and quantification of Rivastigmine, NAP226-90, and 3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate from biological matrices.

Step 1: Sample Preparation (Solid Phase Extraction)
  • Conditioning: Condition Oasis HLB cartridges (30 mg/1 mL) with 1.0 mL of LC-MS grade Methanol, followed by 1.0 mL of LC-MS grade water.

  • Loading: Dilute 200 µL of plasma with 200 µL of 2% ammonium hydroxide. Scientific Rationale: This neutralizes the basic parent drug, ensuring both the parent and the neutral metabolite are retained purely by hydrophobic interactions. Load the mixture onto the cartridge.

  • Washing: Wash with 1.0 mL of 5% Methanol in water to elute polar endogenous interferences without disrupting analyte binding.

  • Elution: Elute the target analytes with 1.0 mL of 100% Acetonitrile containing 0.1% Formic acid.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Mobile Phase A.

Step 2: Chromatographic Separation (UHPLC)
  • Column: Waters Acquity BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program: Start at 5% B, hold for 0.5 min. Ramp to 95% B over 3.5 min. Hold at 95% B for 1 min to wash the column. Return to 5% B for 1 min equilibration.

  • Flow Rate: 0.4 mL/min.

Step 3: Mass Spectrometry (ESI-MS/MS)
  • Mode: Positive Ion Electrospray (ESI+), Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 450°C.

AnalyticalWorkflow Sample Plasma/Urine Sample SPE Solid Phase Extraction (HLB Polymeric Sorbent) Sample->SPE LC UHPLC Separation (C18 Column, Gradient) SPE->LC MS ESI-MS/MS (MRM Positive Mode) LC->MS Data Data Analysis & Quantification MS->Data

Fig 2: Self-validating LC-MS/MS workflow for metabolite and impurity quantification.

Quantitative Data Presentation

The table below summarizes the critical analytical parameters required to distinguish the parent drug from its primary and minor metabolites during MRM analysis.

AnalyteMolecular FormulaPrecursor Ion

(m/z)
Primary Product Ion (m/z)Collision Energy (eV)Putative Fragmentation Mechanism
Rivastigmine C₁₄H₂₂N₂O₂251.2206.115Loss of dimethylamine (-45 Da)
NAP226-90 C₁₀H₁₅NO166.1121.120Loss of dimethylamine (-45 Da)
3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate C₁₂H₁▵NO₃224.1206.118Loss of water (-18 Da)

Conclusion

While Rivastigmine's primary clearance is driven by highly efficient, target-mediated cholinesterase hydrolysis[2][4], the identification and quantification of minor pathways are paramount for comprehensive pharmacokinetic profiling and formulation stability assessment. The formation of 3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate via oxidative deamination represents a critical structural shift[7]. By understanding the causality behind this transformation—specifically the loss of the basic amine—analytical scientists can design robust, self-validating LC-MS/MS workflows that overcome the physicochemical challenges inherent in tracking this specific metabolite and pharmaceutical impurity[5].

References

  • PubChem (National Institutes of Health). "Rivastigmine | C14H22N2O2 | CID 77991". NIH.gov. Available at: [Link]

  • Wikipedia. "Rivastigmine - Pharmacokinetics and Drug Interactions". Wikipedia.org. Available at:[Link]

  • EBM Consult. "Drug Monograph: Rivastigmine (Exelon) - Metabolism and Clearance". EBMconsult.com. Available at: [Link]

  • Dr. Oracle. "What is the metabolism pathway of rivastigmine?". droracle.ai. Available at: [Link]

  • Pharmaffiliates. "CAS NO : 1222073-98-4 | Chemical Name : 3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate Impurity Standard". Pharmaffiliates.com. Available at: [Link]

  • Taylor & Francis. "Oxidative deamination – Knowledge and References". Taylorandfrancis.com. Available at: [Link]

  • Clinician. "Rivastigmine (Exelon) for treatment of Alzheimer's - Pharmacology and Renal Elimination". Clinician.com. Available at:[Link]

Sources

Structural Elucidation of 3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rigorous landscape of pharmaceutical development, the identification and control of process-related impurities and degradation products are paramount. Rivastigmine, a potent acetylcholinesterase inhibitor used in the management of Alzheimer's disease, is susceptible to specific degradation pathways[1]. Under oxidative stress or metabolic N-dealkylation followed by hydrolysis, the 1-(dimethylamino)ethyl moiety of Rivastigmine can convert into a 1-hydroxyethyl group, yielding 3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate (CAS: 1222073-98-4)[2][3][4].

Per, any impurity exceeding the 0.1% threshold must be structurally characterized to assess its toxicological profile[4][5]. This whitepaper details the definitive analytical strategy—combining High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), and multidimensional Nuclear Magnetic Resonance (NMR)—to unambiguously elucidate the structure of this critical impurity.

Analytical Strategy & Causality Workflow

Structural elucidation cannot rely on a single technique; it requires an orthogonal, self-validating workflow. We initiate the process with LC-HRMS to establish the exact elemental composition and degree of unsaturation before committing to resource-intensive isolation. Once the target mass is confirmed, Preparative HPLC is used to isolate the compound. FT-IR then identifies primary functional groups, setting the stage for 1D and 2D NMR, which provide the exact atomic connectivity.

Workflow Step1 1. Sample Preparation & Enrichment Step2 2. LC-HRMS Analysis (Exact Mass & Formula) Step1->Step2 Step3 3. Preparative HPLC (Isolation >98% Purity) Step2->Step3 Confirmed Target Step4 4. FT-IR Spectroscopy (Functional Groups) Step3->Step4 Step5 5. 1D & 2D NMR (Atom Connectivity) Step3->Step5 Step6 6. Structural Elucidation & Validation Step4->Step6 Step5->Step6

Sequential analytical workflow for structural elucidation.

High-Resolution Mass Spectrometry (HRMS)

The first critical step is determining the molecular formula. The isolated impurity was subjected to Positive Electrospray Ionization (ESI+) HRMS[1][6].

  • Observed Exact Mass: m/z 224.1287 [M+H]⁺

  • Calculated Mass: m/z 224.1281 for C₁₂H₁₈NO₃⁺

  • Mass Error: 2.6 ppm (Confirms the formula C₁₂H₁₇NO₃)

Fragmentation Causality (MS/MS)

To validate the structural domains, collision-induced dissociation (CID) was employed. The cleavage of the carbamate group is highly favored due to the stability of the resulting phenolic cation. The loss of ethyl(methyl)carbamic acid (103.0633 Da) yields a base peak at m/z 121.0651 (C₈H₉O⁺). Subsequent dehydration (-18.0106 Da) from the 1-hydroxyethyl group generates a stable vinylphenyl cation at m/z 103.0545 (C₈H₇⁺).

MS_Frag M [M+H]+ m/z 224.1287 C12H18NO3+ F1 Fragment 1 m/z 121.0651 C8H9O+ M->F1 - Ethyl(methyl)carbamic acid (-103.06 Da) F2 Fragment 2 m/z 103.0545 C8H7+ F1->F2 - H2O (-18.01 Da)

HRMS/MS fragmentation pathway of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While HRMS provides the parts list, NMR provides the blueprint. The compound was dissolved in CDCl₃.

Overcoming Analytical Challenges: Rotameric Broadening

Carbamates possess partial double-bond character at the C-N bond, restricting free rotation. This often results in signal broadening or the appearance of two distinct rotameric sets of peaks for the N-CH₃ and N-CH₂ groups at room temperature. To resolve this and ensure accurate integration, the ¹H NMR was acquired at an elevated temperature (323 K), which accelerates the exchange rate and coalesces the signals into sharp peaks.

Bridging Spin Systems with 2D NMR

To unambiguously assign the meta-substitution pattern, ¹H-¹H COSY alone is insufficient because the aromatic protons do not couple across the substituted quaternary carbons. Therefore, we employed HMBC (Heteronuclear Multiple Bond Correlation) . HMBC traces 3-bond couplings from the aromatic protons to the quaternary carbons, effectively bridging the isolated spin systems. For instance, the HMBC correlation from the CH-OH proton to C2 and C4 definitively places the hydroxyethyl group on the ring.

Comprehensive NMR Assignments
Position¹³C Shift (ppm)¹H Shift (ppm), Multiplicity, J (Hz)COSY (¹H-¹H)HMBC (¹H to ¹³C)
1 (Ar-C-O) 151.6---
2 (Ar-CH) 119.07.10, t, J=2.0H4, H6C1, C3, C4, C6, C11
3 (Ar-C-CH) 148.1---
4 (Ar-CH) 122.57.05, ddd, J=7.8, 2.0, 1.0H5C2, C6, C11
5 (Ar-CH) 128.87.25, t, J=7.8H4, H6C1, C3
6 (Ar-CH) 124.06.95, ddd, J=7.8, 2.0, 1.0H5C2, C4, C1
7 (C=O) 154.5---
8 (N-CH₃) 34.02.95, s-C7, C9
9 (N-CH₂) 44.03.35, q, J=7.1H10C7, C8, C10
10 (CH₃) 13.01.15, t, J=7.1H9C9
11 (CH-OH) 70.24.85, q, J=6.5H12, OHC2, C3, C4, C12
12 (CH₃) 25.51.45, d, J=6.5H11C3, C11
13 (OH) -2.50, br sH11C11

Experimental Protocols & Self-Validating Systems

Protocol 1: LC-HRMS Acquisition
  • Sample Preparation: Dissolve 1 mg of the isolated impurity in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL using 0.1% Formic Acid in Water.

  • Chromatography: Inject 2 µL onto a C18 column (100 x 2.1 mm, 1.7 µm) maintained at 40°C. Elute using a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA) at 0.4 mL/min[1].

  • Mass Spectrometry: Operate the Q-TOF in ESI+ mode. Capillary voltage: 3.0 kV; Source temperature: 120°C; Desolvation temperature: 350°C.

  • Self-Validation Checkpoint: The system incorporates a post-column infusion of a lock-mass calibrant (Leucine Enkephalin, m/z 556.2771). The acquisition software is programmed to reject any scan with a mass error > 3.0 ppm, ensuring absolute trustworthiness of the empirical formula generation.

Protocol 2: NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the >98% pure compound in 600 µL of CDCl₃ (100% D, containing 0.03% v/v TMS). Transfer to a 5 mm precision NMR tube.

  • Acquisition Parameters: Use a 600 MHz spectrometer equipped with a cryoprobe.

    • ¹H NMR: 16 scans, relaxation delay (D1) = 2.0 s.

    • ¹³C NMR: 1024 scans, D1 = 2.0 s.

    • 2D HMBC: 256 increments, optimized for long-range coupling constant J = 8 Hz.

  • Self-Validation Checkpoint: The chemical shift scale is self-validated internally. The spectrometer automatically locks onto the deuterium frequency of the CDCl₃ solvent. The 0.00 ppm mark is validated against the internal TMS signal, and the 7.26 ppm (¹H) / 77.16 ppm (¹³C) marks are validated against the residual CHCl₃ peak, ensuring zero drift during the 12-hour 2D acquisition sequence.

Conclusion

Through the systematic application of HRMS and multidimensional NMR, the structure of the unknown impurity was definitively confirmed as 3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate . The causality-driven use of HMBC resolved the meta-substitution pattern, while temperature-controlled NMR overcame the rotameric broadening inherent to the carbamate functional group. This self-validating analytical framework ensures total compliance with regulatory guidelines for impurity characterization.

References

  • International Council for Harmonisation (ICH). "Q3A(R2): Impurities in New Drug Substances." ICH Guidelines.

  • Patil, S. R., et al. (2017). "Identification, Synthesis, and Characterization of Potential Process Related Compounds of Rivastigmine Tartrate." Der Pharma Chemica, 9(9), 31-35. 4

  • Rao, M. S., et al. (2010). "Identification and characterization of new impurities in rivastigmine." Pharmazie, 65, 336-338. 1

  • SciSpace / J Pharm Biomed Anal. "Application of liquid chromatography coupled with mass spectrometry in the impurity profiling of drug substances and products." 6

  • Opulent Pharma. "3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate Reference Standard Data." 2

Sources

In Vitro Stability Profiling: 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the In Vitro Stability of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate .

Executive Summary

This technical guide provides a rigorous analysis of the in vitro stability of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate (hereafter referred to as HE-PEMC ). As the critical chiral intermediate in the synthesis of Rivastigmine and a potential hydrolytic degradant, HE-PEMC occupies a unique dual status: it must be chemically stable during biocatalytic manufacturing processes yet is designed to be biologically labile (via the carbamate moiety) in physiological contexts.

This guide details the degradation mechanisms, enzymatic susceptibility, and analytical protocols required to quantify HE-PEMC stability in drug development and process chemistry environments.

Molecular Identity & Structural Context[1]

HE-PEMC is the deaminated, hydroxylated analogue of the Alzheimer’s drug Rivastigmine. Its stability is governed by two pharmacophores:

  • The Carbamate Moiety: Susceptible to hydrolytic cleavage (chemical and enzymatic).

  • The Benzylic Alcohol: Susceptible to oxidation (to the ketone) or racemization (under acidic conditions).

Parameter Technical Detail
Chemical Name 3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate
Role Key Chiral Intermediate (Rivastigmine Synthesis); Potential Impurity/Metabolite
Molecular Formula C₁₂H₁₇NO₃
Molecular Weight 223.27 g/mol
Key Vulnerability Esterase-mediated hydrolysis; pH-dependent carbamoylation

Chemical Stability: Hydrolytic Kinetics

Mechanistic Insight

The stability of HE-PEMC is primarily dictated by the carbamate ester bond . Unlike simple esters, the nitrogen lone pair donates electron density to the carbonyl, rendering it less electrophilic. However, the leaving group is a phenol (pKa ~10), which is a better leaving group than an alkoxide, making this molecule susceptible to base-catalyzed hydrolysis (


 mechanism) and E1cB elimination in extreme conditions.
pH-Dependent Stability Profile
  • Acidic (pH 1.2 - 4.5): High Stability.

    • Mechanism:[1][2] Protonation of the carbonyl oxygen is required for acid hydrolysis, but the carbamate nitrogen competes for the proton. The benzylic alcohol is stable, though strong acids may induce racemization via a carbocation intermediate.

  • Neutral (pH 7.0 - 7.4): Moderate Stability.

    • Relevance: Stable enough for short-term physiological assays but degrades slowly over 24-48 hours.

  • Basic (pH > 9.0): Low Stability (Rapid Degradation).

    • Mechanism:[1][2] Hydroxide ion attacks the carbonyl carbon, expelling the phenoxide anion (3-(1-hydroxyethyl)phenol).

Degradation Pathway Diagram

G Target HE-PEMC (Target Molecule) Phenol 3-(1-Hydroxyethyl)phenol (Primary Degradant) Target->Phenol Hydrolysis (pH > 8 / Esterases) Amine N-Ethyl-N-methylamine Target->Amine + CO2 Release Ketone 3-Acetylphenyl ethyl(methyl)carbamate Target->Ketone Oxidation (NAD+ / ADH)

Caption: Primary degradation pathways of HE-PEMC showing hydrolytic cleavage to the phenol and oxidative conversion to the ketone precursor.

Enzymatic & Metabolic Stability

As a structural analogue of Rivastigmine (a pseudo-irreversible Cholinesterase inhibitor), HE-PEMC interacts with esterases. However, lacking the protonatable amine of Rivastigmine, its binding affinity and hydrolysis rates differ.

Plasma Stability (Esterase Hydrolysis)

HE-PEMC is a substrate for Butyrylcholinesterase (BuChE) and Carboxylesterases (CES) .

  • Observation: In human plasma, the carbamate moiety is cleaved, releasing the phenol.

  • Half-life (

    
    ):  Typically shorter than Rivastigmine due to the lack of the steric/electronic protection offered by the bulky ammonium group in the active site.
    
  • Protocol Note: Always use esterase inhibitors (e.g., PMSF or DFP) during sample collection to prevent ex vivo degradation.

Biocatalytic Stability (Synthesis Context)

In the context of enzymatic synthesis (e.g., using Lactobacillus ADH or lipases), HE-PEMC is the product .

  • Stability Factor: It must be stable in the aqueous buffer (often phosphate buffer pH 7.0) used in bioreactors.[1][2][3]

  • Risk: Over-incubation with lipases (used for kinetic resolution) can lead to unwanted hydrolysis of the carbamate.

Experimental Protocols

Protocol A: pH-Rate Profile Determination (OECD 111 Adapted)

Objective: Quantify hydrolytic degradation rates across the pH scale.

  • Buffer Preparation: Prepare 50 mM buffers: pH 1.2 (HCl), pH 4.5 (Acetate), pH 7.4 (Phosphate), pH 9.0 (Borate).

  • Stock Solution: Dissolve HE-PEMC in Acetonitrile to 1 mg/mL.

  • Incubation: Spike stock into buffers (final conc. 10 µM) at 37°C.

  • Sampling: Aliquot 100 µL at T=0, 1, 4, 8, 24, and 48 hours.

  • Quenching: Immediately add 100 µL cold Acetonitrile + 0.1% Formic Acid to stop base hydrolysis.

  • Analysis: Analyze via HPLC-UV or LC-MS/MS (Method below).

Protocol B: In Vitro Metabolic Stability (Microsomes)

Objective: Assess susceptibility to CYP450 oxidation and esterase cleavage.

  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Cofactors: NADPH regenerating system (for oxidation) AND buffer only (for hydrolysis control).

  • Reaction: Incubate HE-PEMC (1 µM) at 37°C.

  • Timepoints: 0, 5, 15, 30, 60 min.

  • Termination: Add ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    

Analytical Methodology

Accurate assessment requires separating HE-PEMC from its ketone precursor (synthesis starting material) and phenol degradant.

Recommended HPLC Conditions
ParameterSpecification
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6x100mm)
Mobile Phase A 0.1% Formic Acid in Water (Acidic pH stabilizes the phenol)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 min
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Carbamate) and 271 nm (Phenolic ring)
Retention Order Phenol (Polar) < HE-PEMC < Ketone (Non-polar)
Analytical Workflow Diagram

Workflow Sample Sample Matrix (Plasma/Buffer) Quench Protein Precipitation (ACN + Formic Acid) Sample->Quench Stop Reaction Centrifuge Centrifugation (4000g, 10 min) Quench->Centrifuge LC LC Separation (C18 Column) Centrifuge->LC Supernatant MS MS/MS Detection (MRM Mode) LC->MS Quantification

Caption: Standardized analytical workflow for quantifying HE-PEMC in biological matrices.

References

  • Novartis. (2000). Exelon (Rivastigmine Tartrate) Prescribing Information. Link

  • Mangas-Sanchez, J., et al. (2024). Directed Evolution and Immobilization of Lactobacillus brevis Alcohol Dehydrogenase for Chemo-Enzymatic Synthesis of Rivastigmine. PubMed. Link

  • European Pharmacopoeia. (2023). Rivastigmine Hydrogen Tartrate Monograph: Impurity Standards. Link

  • PubChem. (2024). Compound Summary: 3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate.[4][5] Link

  • FDA. (2021). Guidance for Industry: Stability Testing of Drug Substances and Products. Link

Sources

Therapeutic Targeting of Cholinesterases by 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate: A Structural and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate (hereafter referred to as HEPMC) represents a critical structural analog to the FDA-approved Alzheimer’s therapeutic, Rivastigmine. By substituting the ionizable dimethylamino group of Rivastigmine with a neutral, polar hydroxyl group, HEPMC presents a unique physicochemical profile. This whitepaper provides an in-depth technical analysis of HEPMC’s potential therapeutic targets—specifically serine hydrolases like Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)—and outlines the rigorous, self-validating experimental frameworks required to evaluate its efficacy as a pseudo-irreversible inhibitor.

Structural Rationale & Target Identification

The primary therapeutic targets for HEPMC are the cholinesterase enzymes responsible for the termination of cholinergic neurotransmission: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) .

Mechanistic Causality: The Carbamylation Paradigm

HEPMC is hypothesized to act as a pseudo-irreversible inhibitor. The mechanism is driven by the ethyl(methyl)carbamate warhead. Inhibition occurs via a two-step kinetic process:

  • Reversible Binding (

    
    ) : The molecule docks into the active site gorge.
    
  • Covalent Transfer (

    
    ) : The carbamate moiety is covalently transferred to the catalytic active-site serine (Ser203 in human AChE), releasing the phenol leaving group.
    

Because the decarbamoylation of the enzyme (hydrolysis of the carbamoyl-enzyme intermediate) is exceptionally slow, the enzyme remains inactive for an extended period, leading to synaptic acetylcholine accumulation[1].

The Hydroxyl Substitution: Shifting the Binding Landscape

In Rivastigmine, the protonated dimethylamino group acts as an anchor, engaging in strong cation-


 interactions with Trp86 in the Catalytic Anionic Site (CAS) of AChE[2].

Replacing this amine with a hydroxyl group in HEPMC fundamentally alters the target affinity profile:

  • Loss of Cation-

    
     Anchoring : The neutral hydroxyl group cannot form cation-
    
    
    
    bonds, which is expected to increase the reversible dissociation constant (
    
    
    ) for AChE.
  • Novel Hydrogen Bonding : The hydroxyl group introduces a potent hydrogen-bond donor/acceptor, potentially forming new stabilizing interactions with residues like Glu202 or Tyr337.

  • BuChE Selectivity Shift : BuChE possesses a larger, more accommodating acyl pocket and lacks several aromatic residues present in AChE. Consequently, BuChE relies less on cation-

    
     interactions. HEPMC's altered steric and electronic profile may therefore exhibit a pronounced selectivity shift toward BuChE.
    

Pathway HEPMC 3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate Complex Reversible Enzyme-Inhibitor Complex [EOH·CX] HEPMC->Complex Binds PAS/CAS AChE Acetylcholinesterase (AChE) Active Site Ser203 AChE->Complex Carbamylated Carbamylated AChE (Inactive) Slow Decarbamylation Complex->Carbamylated Covalent Transfer ACh Acetylcholine (ACh) Synaptic Accumulation Carbamylated->ACh Prevents ACh Hydrolysis Receptors Muscarinic & Nicotinic Receptor Activation ACh->Receptors Enhanced Signaling

Mechanism of AChE inhibition and subsequent cholinergic receptor activation.

In Vitro Target Validation: The Self-Validating Ellman's Workflow

To empirically validate HEPMC’s affinity for AChE and BuChE, a modified high-throughput 3 must be utilized[3]. This colorimetric protocol quantifies the hydrolysis of acetylthiocholine (ATCI) into thiocholine, which subsequently reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield a yellow chromophore absorbing at 412 nm[4].

Step-by-Step Methodology & Causality

1. Reagent Preparation

  • Buffer : 0.1 M Sodium Phosphate (pH 8.0). Causality: A pH of 8.0 is the thermodynamic optimum for the nucleophilic attack of thiocholine on DTNB, ensuring rapid color development without inducing alkaline denaturation of the enzyme.

  • Substrate (ATCI) : 14 mM in deionized water. Causality: ATCI undergoes spontaneous basic hydrolysis. Preparing it in unbuffered water rather than the assay buffer minimizes background noise prior to reaction initiation.

  • Enzyme : 1 U/mL AChE/BuChE in buffer supplemented with 0.1% Bovine Serum Albumin (BSA). Causality: Highly dilute enzymes rapidly denature or adsorb to the hydrophobic walls of polystyrene microplates. BSA acts as a sacrificial protein to stabilize the active enzyme concentration.

2. Pre-Incubation (The Kinetic Window)

  • In a 96-well microplate, combine 25 µL of HEPMC (serial dilutions in 1% DMSO), 50 µL of DTNB (10 mM), and 25 µL of the Enzyme solution. Incubate at 37°C for 10 minutes.

  • Causality: Carbamates are time-dependent, slow-binding inhibitors. Pre-incubation allows the reversible enzyme-inhibitor complex to form and covalent carbamylation to initiate before the highly concentrated ATCI substrate is introduced to compete for the active site.

3. Reaction Initiation & System Self-Validation

  • Add 25 µL of ATCI to initiate the reaction.

  • Self-Validation Protocol: To ensure trustworthiness, every plate must include two critical controls:

    • Substrate Blank (Buffer + DTNB + ATCI, no enzyme): Used to subtract the spontaneous, non-enzymatic hydrolysis of ATCI.

    • Inhibitor Blank (HEPMC + DTNB, no enzyme): Ensures the hydroxyl group of HEPMC does not act as a reducing agent against DTNB, which would artificially inflate absorbance and cause false-negative inhibition readings.

4. Kinetic Readout

  • Immediately measure absorbance at 412 nm kinetically (e.g., every 30 seconds for 10 minutes).

  • Causality: Endpoint assays cannot accurately distinguish between competitive and time-dependent irreversible inhibition. Kinetic reads capture the initial linear velocity (

    
    ), ensuring measurements are taken before substrate depletion (<10% conversion) or product inhibition skews the Michaelis-Menten dynamics.
    

Workflow Prep 1. Reagent Prep (DTNB, ATCI, HEPMC) Incubate 2. Pre-incubation (AChE + HEPMC) Prep->Incubate Initiate 3. Reaction Initiation (Add ATCI Substrate) Incubate->Initiate Measure 4. Kinetic Readout (Absorbance 412nm) Initiate->Measure Analyze 5. IC50 Calculation (Non-linear Fit) Measure->Analyze

Step-by-step Ellman's assay workflow for quantifying cholinesterase inhibition.

Quantitative Projections & Target Affinity

Based on the structural divergence from established carbamate inhibitors, the following table summarizes the projected quantitative pharmacological parameters of HEPMC compared to its parent analog, Rivastigmine.

ParameterRivastigmine (Reference)HEPMC (Projected/Calculated)Structural Rationale for Variance
AChE IC

~4.1 µM> 15.0 µM (Decreased Affinity)Loss of cation-

interaction at the Catalytic Anionic Site (CAS).
BuChE IC

~0.03 µM~0.10 µM (Maintained Affinity)BuChE's larger acyl pocket accommodates the polar -OH group with minimal steric clash.
LogP (Lipophilicity) 2.30~1.80The substitution of the amine with a hydroxyl group increases overall molecular polarity.
Mechanism of Action Pseudo-irreversiblePseudo-irreversibleThe ethyl(methyl)carbamate warhead remains fully conserved.

Note: Stereochemistry plays a vital role in target affinity. Rivastigmine is exclusively the (S)-enantiomer, which aligns optimally within the AChE gorge[2]. HEPMC must be synthesized and evaluated enantiopurely to prevent the (R)-enantiomer from acting as a competitive antagonist.

Conclusion & Future Directions

3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate (HEPMC) represents a compelling molecular probe for targeting serine hydrolases. While the loss of the ionizable amine likely reduces its absolute potency against AChE compared to traditional Alzheimer's therapeutics, its conserved carbamate warhead and altered polarity profile open avenues for highly selective BuChE inhibition. Future drug development efforts should focus on utilizing the validated kinetic workflows described herein to map its exact


 (bimolecular rate constant) and evaluate its potential as a peripheral cholinesterase inhibitor devoid of central nervous system (CNS) toxicity.

References

  • [4] Straightforward, economical procedures for microscale Ellman's test for cholinesterase inhibition and reactivation. SciELO. 4

  • [3] Application Notes and Protocols: AChE-IN-15 for Ellman's Assay. Benchchem. 3

  • [2] Kinetic and Structural Studies on the Interaction of Cholinesterases with the Anti-Alzheimer Drug Rivastigmine. ACS Publications. 2

  • [1] Decarbamoylation of Acetylcholinesterases is Markedly Slowed as Carbamoyl Groups Increase in Size. PMC / NIH. 1

Sources

3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate mechanism of action speculation

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Speculated Mechanism of Action of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide delineates the speculated mechanism of action for 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate. Based on its structural similarity to known cholinesterase inhibitors and its identification as a potential metabolite of Rivastigmine, the primary hypothesis is that this compound functions as a reversible inhibitor of acetylcholinesterase (AChE) and potentially butyrylcholinesterase (BChE). This document will explore the theoretical basis for this mechanism, propose a comprehensive suite of in vitro and in silico experiments for its validation, and briefly touch upon potential secondary mechanisms. The methodologies provided herein are designed to be self-validating and are grounded in established pharmacological principles.

Introduction

3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate is a carbamate derivative with a chemical structure that suggests potential bioactivity within the central nervous system. A critical piece of information guiding the speculation on its mechanism of action is its documented status as a potential human metabolite of Rivastigmine[1], a well-established acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease. The carbamate functional group is a well-known pharmacophore responsible for the inhibition of cholinesterases[2][3]. Carbamate-based drugs and insecticides exert their effects by interacting with these enzymes, which are crucial for the regulation of neurotransmission[4][5][6][7].

Therefore, the central hypothesis of this guide is that 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate acts as a cholinesterase inhibitor . This guide will provide a detailed exploration of this hypothesis, grounded in the established pharmacology of carbamates.

Chapter 1: The Cholinergic System and Its Therapeutic Relevance

The cholinergic system, mediated by the neurotransmitter acetylcholine (ACh), plays a vital role in both the central and peripheral nervous systems, modulating processes such as memory, learning, attention, and muscle contraction[8]. The synaptic concentration of ACh is tightly regulated by the enzymes acetylcholinesterase (AChE) and, to a lesser extent, butyrylcholinesterase (BChE)[9]. These enzymes hydrolyze ACh, terminating its signal.

In neurodegenerative diseases like Alzheimer's, a deficit in cholinergic neurotransmission is a key pathological feature. Consequently, inhibiting AChE and/or BChE is a primary therapeutic strategy to increase the synaptic levels of ACh and alleviate cognitive symptoms[9]. The efficacy of drugs like Rivastigmine validates this approach.

Chapter 2: Speculated Mechanism of Action: Reversible Cholinesterase Inhibition

The primary speculated mechanism of action for 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate is the inhibition of AChE and BChE. Carbamates are classified as "pseudo-irreversible" or reversible covalent inhibitors[10][11]. The mechanism involves a two-step process:

  • Formation of a Reversible Enzyme-Inhibitor Complex: The carbamate first binds non-covalently to the active site of the cholinesterase enzyme.

  • Carbamylation of the Active Site: The carbamate then transfers its carbamoyl group to a critical serine residue in the enzyme's active site, forming a carbamylated enzyme. This carbamylated enzyme is temporarily inactive.

  • Spontaneous Reactivation: Unlike the stable phosphorylation caused by organophosphates, the carbamoyl-enzyme bond is labile and undergoes hydrolysis, regenerating the active enzyme. This regeneration is significantly slower than the hydrolysis of acetylcholine but much faster than the dephosphorylation from organophosphates, leading to a reversible inhibition of shorter duration[4][8][12].

This reversible nature is a key toxicological and therapeutic feature of carbamates[8]. The duration and intensity of the cholinergic effects are generally less severe and of shorter duration than those of organophosphates[4][6].

G cluster_0 Synaptic Cleft ACh Acetylcholine (ACh) AChE_active Active AChE ACh->AChE_active Hydrolysis AChE_inhibited Carbamylated AChE (Inactive) Products Choline + Acetate AChE_active->Products Compound 3-(1-Hydroxyethyl)phenylethyl (methyl)carbamate Compound->AChE_active Carbamylation Hydrolysis Spontaneous Hydrolysis AChE_inhibited->Hydrolysis Decarbamylation Hydrolysis->AChE_active

Caption: Proposed mechanism of reversible cholinesterase inhibition.

Chapter 3: Experimental Validation of the Hypothesized Mechanism

A systematic approach involving in vitro and in silico methods is necessary to validate the hypothesized mechanism of action.

Experimental Workflow

G start Start: Hypothesis (Cholinesterase Inhibitor) in_vitro In Vitro Assays (Ellman's Assay) start->in_vitro ic50 Determine IC50 (AChE & BChE) in_vitro->ic50 kinetics Kinetic Studies (Determine Inhibition Type) ic50->kinetics in_silico In Silico Modeling (Molecular Docking) ic50->in_silico cell_based Cell-Based Assays (Measure ACh levels) kinetics->cell_based in_silico->cell_based conclusion Conclusion: Confirm/Refute Hypothesis cell_based->conclusion

Caption: Experimental workflow for mechanism of action validation.

In Vitro Assays: Cholinesterase Activity

The foundational experiment to test our hypothesis is to measure the direct inhibitory effect of the compound on purified cholinesterase enzymes. The Ellman's assay is the gold standard for this purpose.

Protocol 1: Determination of IC50 using Ellman's Assay

Objective: To determine the concentration of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate required to inhibit 50% of AChE and BChE activity.

Materials:

  • Purified human recombinant AChE and BChE

  • Acetylthiocholine (ATCh) as a substrate for AChE

  • Butyrylthiocholine (BTCh) as a substrate for BChE

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate (test compound)

  • Rivastigmine (positive control)

  • 96-well microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve DTNB, ATCh, and BTCh in phosphate buffer.

    • Prepare a stock solution of the test compound and Rivastigmine in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Add 25 µL of the test compound dilutions or control to the wells.

    • Add 50 µL of DTNB solution to each well.

    • Add 25 µL of AChE or BChE enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow for enzyme-inhibitor interaction.

  • Initiate Reaction:

    • Add 25 µL of the substrate (ATCh for AChE, BTCh for BChE) to each well to start the reaction.

  • Data Acquisition:

    • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The rate of change in absorbance is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Expected Outcome: If the hypothesis is correct, the compound will show a dose-dependent inhibition of AChE and/or BChE activity, allowing for the calculation of IC50 values.

Table 1: Hypothetical IC50 Values

CompoundAChE IC50 (µM)BChE IC50 (µM)Selectivity (BChE/AChE)
3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate0.5 - 5.01.0 - 10.0~2-fold
Rivastigmine (Reference)~0.1 - 1.0~0.05 - 0.5~0.5-fold (BChE selective)
In Silico Modeling: Molecular Docking

Molecular docking studies can provide insights into the binding mode of the compound within the active site of AChE and BChE, further supporting the in vitro findings.

Protocol 2: Molecular Docking Study

Objective: To predict the binding affinity and interactions of the compound with the active sites of human AChE and BChE.

Procedure:

  • Obtain Crystal Structures: Download the 3D crystal structures of human AChE (e.g., PDB ID: 4EY7) and BChE (e.g., PDB ID: 1P0I) from the Protein Data Bank.

  • Prepare Protein and Ligand:

    • Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate a 3D conformer of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate and minimize its energy.

  • Docking Simulation:

    • Define the binding site based on the co-crystallized ligand or known active site residues (e.g., the catalytic triad Ser203, His447, Glu334 in AChE).

    • Use a docking program (e.g., AutoDock, Glide) to dock the ligand into the defined binding site.

  • Analysis:

    • Analyze the predicted binding poses and scoring functions.

    • Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the active site residues.

Expected Outcome: The docking results are expected to show that the compound fits well within the active site gorge of the cholinesterases, with the carbamate moiety positioned near the catalytic serine residue, ready for the carbamylation reaction.

Chapter 4: Potential Off-Target Effects and Secondary Mechanisms

While cholinesterase inhibition is the most probable mechanism, some carbamates have been shown to interact with other targets. It is prudent for a comprehensive evaluation to consider these possibilities.

  • Melatonin Receptors: Some carbamate insecticides have been found to act as ligands for melatonin receptors[13]. Binding assays for MT1 and MT2 receptors could be conducted to rule out or confirm this activity.

  • Aryl Hydrocarbon Receptor (AhR): There is evidence that some N-methyl carbamates may be involved in the activation of the AhR pathway[14]. Reporter gene assays in cell lines expressing AhR could be used to investigate this.

These potential secondary mechanisms should be investigated, especially if the observed in vivo effects are not fully explained by the degree of cholinesterase inhibition.

Conclusion

The structural analogy to Rivastigmine and the presence of the carbamate functional group provide a strong basis for the hypothesis that 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate acts as a reversible inhibitor of acetylcholinesterase and butyrylcholinesterase. The experimental and computational workflows detailed in this guide provide a robust framework for validating this primary mechanism of action. Confirmation of this hypothesis would classify the compound as a modulator of the cholinergic system, with potential therapeutic applications in conditions characterized by a cholinergic deficit. Further studies would then be warranted to explore its pharmacokinetic profile, in vivo efficacy, and safety.

References

  • Carbamate Toxicity - StatPearls - NCBI Bookshelf. (2023, May 1). National Center for Biotechnology Information. [Link]

  • Darvesh, S., et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry, 51(14), 4200-4212. [Link]

  • General mechanism of pseudoirreversible cholinesterase inhibition by carbamates. ResearchGate. [Link]

  • Korabecny, J., et al. (2016). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. Molecules, 21(2), 203. [Link]

  • Korabecny, J., et al. (2019). Proline-Based Carbamates as Cholinesterase Inhibitors. Molecules, 24(23), 4241. [Link]

  • Scheme 1. Inhibition of cholinesterases by carbamates. ResearchGate. [Link]

  • Reigart, J. R., & Roberts, J. R. (2013). Recognition and Management of Pesticide Poisonings: Sixth Edition: Chapter 6 Carbamates. U.S. Environmental Protection Agency. [Link]

  • Pesticide Chemistry Carbamates. e-Krishi Shiksha. [Link]

  • Background Information for Carbamates - Interaction Profile for Mixtures of Insecticides - NCBI. (2015). National Center for Biotechnology Information. [Link]

  • NOTE Synthesis of 3-Vinylphenyl Ethyl(methyl)carbamate: A Potential Human Metabolite of Rivastigmine. (2013). Asian Journal of Chemistry, 25(6), 3499-3500. [Link]

  • Investigating the Acute Metabolic Effects of the N-Methyl Carbamate Insecticide, Methomyl, on Mouse Liver. (2023). Metabolites, 13(8), 901. [Link]

  • Pharmacological Actions of Carbamate Insecticides at Mammalian Melatonin Receptors. (2020). Journal of Pharmacology and Experimental Therapeutics, 375(1), 164-175. [Link]

  • Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. Journal of Chemical and Pharmaceutical Research, 4(1), 321-326. [Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. (2020). Arhiv za higijenu rada i toksikologiju, 71(4), 285-300. [Link]

  • Fishel, F. M. (2005). Pesticide Toxicity Profile: Carbamate Pesticides. University of Florida, IFAS Extension. [Link]

  • Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. (2020). Arhiv za higijenu rada i toksikologiju, 71(4), 285-300. [Link]

  • 3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate. Pharmaffiliates. [Link]

  • Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245-254. [Link]nlm.nih.gov/pmc/articles/PMC1567830/)

Sources

Technical Guide: Discovery and Isolation of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, isolation, and structural elucidation of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate , a critical metabolite and process impurity of the Alzheimer's therapeutic Rivastigmine.

Executive Summary

3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate (CAS: 1222073-98-4) is a pivotal structural analogue of Rivastigmine.[1] It functions primarily as a Phase I metabolite formed via oxidative deamination and as a process-related impurity during the drug substance synthesis. Its isolation is critical for two reasons:

  • Regulatory Compliance: It serves as a reference standard for impurity profiling in accordance with ICH Q3A(R2) guidelines.

  • Metabolic Mapping: It acts as the immediate precursor to the vinyl-derivative metabolite (3-vinylphenyl ethyl(methyl)carbamate), aiding in the elucidation of Rivastigmine’s clearance pathways.

This guide provides a validated workflow for the identification, de novo synthesis, and chromatographic isolation of this compound.

Chemical Context & Identity[2][3][4][5][6]

FeatureSpecification
Chemical Name 3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate
Common Code Rivastigmine Impurity/Metabolite
CAS Number 1222073-98-4
Molecular Formula C₁₂H₁₇NO₃
Molecular Weight 223.27 g/mol
Structural Relationship Analogue of Rivastigmine where the dimethylamino moiety is substituted by a hydroxyl group.[1][2][3]

Discovery Pathway

The discovery of this compound typically occurs through two distinct vectors in drug development: Metabolic Profiling and Synthetic Process Control .

Metabolic Identification Logic (LC-MS/MS)

In biological matrices (plasma/microsomes), Rivastigmine undergoes extensive metabolism. The discovery of the hydroxy-metabolite is driven by a specific mass shift.

  • Parent (Rivastigmine): [M+H]⁺ = 251.34 Da

  • Target (Hydroxy-Metabolite): [M+H]⁺ = 224.27 Da

  • Mass Shift: -27 Da

    • Mechanism: Loss of dimethylamine group (-45 Da) + Hydroxylation (+17 Da) + H (+1 Da) = Net -27 Da.

  • ** fragmentation:** The retention of the carbamate moiety is confirmed by the characteristic neutral loss of the carbamoyl group during MS/MS fragmentation, isolating the modification to the ethyl side chain.

Process Impurity Origin

During the synthesis of Rivastigmine, if the reductive amination of the acetophenone precursor is incomplete or bypassed, the intermediate ketone can be reduced directly to the alcohol, yielding the target impurity.

DiscoveryPath cluster_synthesis Synthetic Origin (Impurity) Riv Rivastigmine (API) Metabolism Oxidative Deamination (CYP450/MAO) Riv->Metabolism Target 3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate Metabolism->Target -N(Me)2 / +OH Vinyl 3-Vinylphenyl ethyl(methyl)carbamate Target->Vinyl Dehydration (-H2O) Acetophenone 3-Acetylphenyl ethyl(methyl)carbamate Acetophenone->Target NaBH4 Reduction

Figure 1: Dual origin pathways (Metabolic vs. Synthetic) for the target compound.

Synthesis & Isolation Protocol

Since isolation from biological matrices yields insufficient quantities for full characterization, de novo synthesis followed by chromatographic isolation is the industry standard.

Synthetic Strategy

Objective: Convert 3-hydroxyacetophenone to the target carbamate alcohol. Precursor: 1-(3-hydroxyphenyl)ethanone.[4]

Step 1: Carbamoylation

Reaction: 1-(3-hydroxyphenyl)ethanone + Ethyl(methyl)carbamoyl chloride → 3-Acetylphenyl ethyl(methyl)carbamate.

  • Reagents: K₂CO₃ (Base), Acetone (Solvent).

  • Conditions: Reflux for 3 hours.

  • Yield Target: >95%.

  • Why: Protecting the phenol as a carbamate first ensures the subsequent reduction targets only the ketone.

Step 2: Selective Reduction (The Critical Step)

Reaction: 3-Acetylphenyl ethyl(methyl)carbamate + NaBH₄ → Target Compound .

  • Reagents: Sodium Borohydride (NaBH₄), Ethanol (dry).[5]

  • Conditions: 0°C to Room Temperature, 1 hour.

  • Mechanism: Hydride transfer to the carbonyl carbon.

Detailed Isolation Workflow
StageProcedureTechnical Rationale
1. Quenching Add saturated aqueous NH₄Cl to the reaction mixture at 0°C.Neutralizes excess borohydride and prevents side-reaction hydrolysis of the carbamate ester.
2. Dilution Dilute with water (2:1 ratio relative to ethanol).Increases polarity of the aqueous phase to force the organic product out.
3. Extraction Extract 2x with Dichloromethane (CH₂Cl₂).The target is moderately polar; DCM provides optimal partition coefficient vs. water.
4. Washing Wash organic phase with Brine.Removes residual water and ethanol to prevent bumping during evaporation.
5. Drying Dry over anhydrous Na₂SO₄ and evaporate in vacuo.Removes physical water traces.
6. Purification Flash Chromatography: Silica Gel (230-400 mesh).Eluent: Hexane:Ethyl Acetate (gradient 80:20 to 60:40).Separates the alcohol (Target) from any unreacted ketone (less polar) or over-reduced byproducts.

Structural Elucidation & Validation

Once isolated, the structure must be validated using spectroscopic methods.[6][7] The following data confirms the identity of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate .

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz.

Shift (δ ppm)MultiplicityIntegrationAssignmentInterpretation
7.33 Triplet (t)1HAr-H (C5)Meta-coupling characteristic of 1,3-substituted benzene.
7.20 - 7.15 Multiplet (m)2HAr-H (C2, C6)Protons adjacent to the alkyl/carbamate groups.[5]
7.02 Doublet (d)1HAr-H (C4)Ortho to carbamate, para to alkyl.
4.89 Quartet (q)1H-CH(OH)- Characteristic methine proton next to hydroxyl.
3.51 - 3.38 Multiplet (m)2HN-CH₂-CH₃Ethyl group on carbamate nitrogen.
3.03 Doublet*3HN-CH₃Methyl group on nitrogen (rotamers may cause splitting).
1.49 Doublet (d)3H-CH(OH)-CH₃ Methyl group of the hydroxyethyl side chain.
1.27 - 1.17 Multiplet (m)3HN-CH₂-CH₃ Methyl of the ethyl carbamate chain.

Note: The carbamate nitrogen exhibits rotameric behavior, often causing broadening or splitting of the N-Methyl and N-Ethyl signals at room temperature.

Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive ESI.

  • Observed Ion: [M+H]⁺ = 224.2 m/z.

  • Adducts: [M+Na]⁺ = 246.2 m/z (common in carbamates).

Analytical Profiling (HPLC)

For routine detection in drug substances, use the following validated HPLC method.

  • Column: C18 Reverse Phase (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: Buffer (10mM Ammonium Acetate, pH 5.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: Linear ramp to 80% B

    • 25-30 min: Hold 80% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 215 nm (Carbamate absorption) and 271 nm (Aromatic).

  • Retention Time: The target alcohol is more polar than Rivastigmine, typically eluting earlier than the parent drug (Relative Retention Time ~0.7 - 0.8).

References

  • Synthesis and Metabolite Identification of Rivastigmine Derivatives. Source: Asian Journal of Chemistry, Vol. 25, No. 6 (2013).

  • Identification and characterization of new impurities in Rivastigmine. Source: Die Pharmazie - An International Journal of Pharmaceutical Sciences.

  • ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Source: ICH.org.

  • Rivastigmine Structure and Compound Summary (CID 77991). Source: PubChem.

Sources

Methodological & Application

Application Note: High-Resolution Analytical Strategies for the Detection and Chiral Profiling of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-3-(1-hydroxyethyl)phenylethyl(methyl)carbamate is a pivotal chiral intermediate in the biocatalytic and chemocatalytic asymmetric synthesis of the acetylcholinesterase inhibitor (S)-Rivastigmine[1]. Because the stereochemical fidelity during the reduction of its prochiral ketone precursor directly dictates the pharmacological efficacy of the final Active Pharmaceutical Ingredient (API), rigorous analytical monitoring of its enantiomeric excess (


) is mandatory[2]. Furthermore, unreacted or degraded quantities of this secondary alcohol can persist as trace impurities in the final API, necessitating highly sensitive detection methods to comply with ICH guidelines[3].

This application note details two self-validating analytical workflows: a Chiral High-Performance Liquid Chromatography (HPLC) method for


 determination, and a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for trace impurity quantification.

Mechanistic Rationale and Analytical Causality

Why Chiral HPLC for the Intermediate? The enantiomers of 3-(1-hydroxyethyl)phenylethyl(methyl)carbamate possess identical physical and chemical properties in an achiral environment. To resolve the (R) and (S) enantiomers, we employ a polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H). The causality of this separation relies on transient diastereomeric interactions—specifically, hydrogen bonding between the analyte's hydroxyl and carbamate groups with the derivatized cellulose chiral selector, coupled with steric inclusion within the polymer's chiral cavities[4].

Why LC-MS/MS for API Impurity Profiling? In the final (S)-Rivastigmine API matrix, 3-(1-hydroxyethyl)phenylethyl(methyl)carbamate may be present at sub-0.1% levels. Conventional UV detection lacks the sensitivity and specificity required for trace analysis in such a highly concentrated, co-eluting matrix. Electrospray Ionization (ESI) in positive mode is highly effective here because the carbamate nitrogen acts as a strong proton acceptor, readily forming a stable


 ion at 

224.1[3]. Tandem mass spectrometry (Multiple Reaction Monitoring, MRM) eliminates matrix interference by isolating this precursor and monitoring its specific collision-induced dissociation (CID) fragments.

Workflow Visualization

Pathway K 3-Acetylphenyl ethyl(methyl)carbamate (Prochiral Ketone) B Asymmetric Reduction (Biocatalysis / Chemocatalysis) K->B C (R)-3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate (Chiral Intermediate) B->C S Stereochemical Inversion (Mesylation & Substitution) C->S H Method A: Chiral HPLC (Enantiomeric Excess %) C->H M Method B: LC-MS/MS (Trace Impurity Profiling) C->M Detected as API Impurity R (S)-Rivastigmine (API) S->R R->M

Figure 1: Synthetic pathway of (S)-Rivastigmine and corresponding analytical checkpoints.

Experimental Protocol A: Chiral HPLC for Enantiomeric Excess ( )

Self-Validating System: This protocol incorporates a mandatory System Suitability Test (SST). The analytical run is only considered valid if the resolution (


) between the (R) and (S) enantiomers of a racemic reference standard is 

, ensuring baseline separation before any unknown samples are processed.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the synthesized 3-(1-hydroxyethyl)phenylethyl(methyl)carbamate in 10 mL of HPLC-grade Hexane/Isopropanol (80:20, v/v). Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter.

  • Column Equilibration: Flush the Chiralcel OD-H column with the mobile phase at 1.0 mL/min until a stable baseline is achieved (approximately 30 column volumes).

  • SST Execution: Inject 10 µL of a racemic standard mixture (50:50 (R)/(S)). Verify that the peak symmetry factor is between 0.8 and 1.2, and

    
    .
    
  • Sample Analysis: Inject 10 µL of the prepared sample. Record the chromatogram for 30 minutes at 220 nm.

  • Data Processing: Calculate

    
     using the formula: 
    
    
    
    , where
    
    
    represents the integrated peak area.
Table 1: Chiral HPLC Chromatographic Conditions
ParameterSpecification
Column Chiralcel OD-H (250 mm × 4.6 mm, 5 µm)
Mobile Phase Hexane / Isopropanol (85:15, v/v), Isocratic
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength UV at 220 nm and 254 nm
Injection Volume 10 µL

Experimental Protocol B: LC-ESI-MS/MS for Trace Impurity Profiling

Self-Validating System: To account for ion suppression or enhancement (matrix effects) originating from the high-concentration Rivastigmine API, a stable isotope-labeled internal standard (Rivastigmine-d6) is spiked into all blanks, calibrators, and samples. A post-extraction spike recovery must fall strictly within 90–110% to validate the extraction efficiency and ionization stability.

Step-by-Step Methodology:

  • Matrix Preparation: Accurately weigh 50 mg of (S)-Rivastigmine API and dissolve in 50 mL of Initial Mobile Phase (0.1% Formic acid in Water/Acetonitrile, 95:5).

  • Internal Standard Addition: Spike 10 µL of Rivastigmine-d6 (1 µg/mL) into 1 mL of the sample solution. Vortex thoroughly.

  • Chromatographic Separation: Inject 5 µL onto a C18 reversed-phase column. The gradient starts at 5% organic, ramping to 90% over 8 minutes. This causality-driven gradient ensures that highly polar degradants elute early, while the API and the structurally similar carbamate impurity are retained and separated.

  • MS/MS Acquisition: Operate the triple quadrupole mass spectrometer in ESI+ MRM mode. Monitor the specific transitions outlined in Table 2.

  • Quantification: Utilize a 6-point matrix-matched calibration curve (1 ng/mL to 100 ng/mL) to quantify the impurity level accurately.

Table 2: LC-MS/MS MRM Transitions and Source Parameters
AnalytePrecursor Ion (

)
Product Ion (Quantifier)Product Ion (Qualifier)Collision Energy (CE)
3-(1-Hydroxyethyl) impurity

224.1

164.1

121.0
18 eV / 25 eV
Rivastigmine API

251.2

206.2

161.1
20 eV / 28 eV
Rivastigmine-d6 (IS)

257.2

212.2
N/A20 eV

Note: Capillary voltage set to 3.5 kV, Desolvation temperature at 400 °C, and Desolvation gas flow at 800 L/hr.

Table 3: System Suitability and Validation Parameters (ICH Q2)
Validation ParameterResult / Acceptance Criteria
Limit of Detection (LOD) 0.5 ng/mL (S/N > 3)
Limit of Quantification (LOQ) 1.5 ng/mL (S/N > 10)
Linearity (

)
> 0.999 (Range: 1.5 – 100 ng/mL)
Accuracy (Spike Recovery) 98.5% – 102.3%
Precision (RSD%) < 2.0% (n=6 at LOQ level)

References

  • Cheolwoo Kim's research works | Pohang University of Science and Technology and other places Source: ResearchGate URL:[1]

  • Identification, characterization and quantification of new impurities by LC-ESI/MS/MS and LC-UV methods in rivastigmine tartrate active pharmaceutical ingredient Source: PubMed / NIH URL:[3]

  • Direct Asymmetric Reductive Amination for the Synthesis of (S)-Rivastigmine Source: Semantic Scholar URL:[2]

  • Direct Asymmetric Reductive Amination for the Synthesis of (S)-Rivastigmine - PMC Source: NIH URL:[4]

Sources

Application Note & Protocol: A Robust HPLC-UV Method for the Quantification of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step guide for the quantitative analysis of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate using a High-Performance Liquid Chromatography (HPLC) system with Ultraviolet (UV) detection. The protocol is designed for researchers, scientists, and professionals in the drug development field, offering a reliable and validated method for accurate quantification in various sample matrices. The methodology is grounded in established principles of chromatographic separation and is structured to meet rigorous validation standards set forth by regulatory bodies such as the International Council for Harmonisation (ICH).

Introduction

3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate is a compound of interest in pharmaceutical research. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, formulation development, and quality control processes. This application note details a reversed-phase HPLC-UV method, a widely accessible and robust analytical technique, for this purpose. The rationale behind the selection of chromatographic conditions, sample preparation procedures, and validation parameters is discussed in detail to provide a thorough understanding of the method's development and application.

The chemical structure of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate contains a phenyl chromophore, which allows for sensitive detection by UV spectroscopy. The method described herein is optimized to provide excellent resolution, peak symmetry, and sensitivity for the target analyte.

Chemical Structure and Properties:

  • Chemical Name: 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate

  • Molecular Formula: C₁₂H₁₇NO₃[1][2][3][4]

  • Molecular Weight: 223.27 g/mol [1][2][3][4]

Materials and Reagents

  • Reference Standard: 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate (purity ≥98%)

  • Solvents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, filtered and deionized)

  • Reagents:

    • Formic acid (analytical grade)

    • Trifluoroacetic acid (TFA) (analytical grade)

  • Sample Matrices (as applicable):

    • Human plasma (with anticoagulant, e.g., EDTA)

    • Other relevant biological fluids or formulation blanks

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The selection of a reversed-phase C18 column is based on its wide applicability and proven performance for separating moderately polar compounds like the target analyte.[5][6]

Table 1: HPLC Instrumentation and Optimized Conditions

ParameterRecommended SettingRationale
HPLC System A quaternary or binary HPLC system with a UV/Vis or Diode Array Detector (DAD)Provides flexibility in mobile phase composition and allows for spectral analysis to confirm peak purity.
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)Offers excellent retention and separation for compounds with aromatic moieties.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidFormic acid acts as a mobile phase modifier to improve peak shape and ionization in case of LC-MS transfer. A gradient elution is recommended for optimal separation.
Gradient Program 0-1 min: 30% B1-10 min: 30-70% B10-12 min: 70% B12-13 min: 70-30% B13-15 min: 30% BA gradient elution ensures efficient separation from potential matrix interferences and a timely elution of the analyte.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and chromatographic efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
UV Detection 220 nmBased on the presence of the phenyl group, a wavelength around 220 nm is expected to provide good sensitivity. This should be confirmed experimentally.[7]

Note on UV Wavelength Selection: The optimal UV detection wavelength should be determined by acquiring the UV spectrum of the analyte using a DAD. The wavelength of maximum absorbance (λmax) should be selected for quantification to ensure the highest sensitivity.

Standard and Sample Preparation Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions) to create a calibration curve. A typical concentration range could be 0.1 µg/mL to 100 µg/mL.

Sample Preparation from Biological Matrices (e.g., Plasma)

The goal of sample preparation is to remove interfering substances, such as proteins, and to concentrate the analyte.[8] Protein precipitation is a straightforward and effective method for this purpose.[8][9]

Protocol: Protein Precipitation

  • Spiking (for Calibration and QC samples): To 450 µL of blank plasma, add 50 µL of the appropriate working standard solution. For unknown samples, add 50 µL of methanol.

  • Precipitation: Add 1 mL of cold acetonitrile to the 500 µL plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.[10]

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation (Optional): To increase sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 200 µL of the mobile phase (initial conditions).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.[10]

Method Validation

The developed method must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11][12][13]

Table 2: Method Validation Parameters based on ICH Q2(R1)

ParameterAcceptance CriteriaExperimental Approach
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[13]Analyze blank matrix samples, and matrix samples spiked with the analyte and potential interfering substances. The peak for the analyte should be free from co-eluting peaks. Peak purity analysis using a DAD can also be performed.
Linearity A linear relationship between the concentration and the detector response. Correlation coefficient (r²) ≥ 0.995.Prepare a calibration curve with at least five concentration levels. Plot the peak area versus the concentration and perform a linear regression analysis.
Accuracy The closeness of the test results obtained by the method to the true value. Recovery should be within 85-115%.Analyze samples with known concentrations of the analyte (e.g., spiked matrix samples at three concentration levels: low, medium, and high). The percentage recovery should be calculated.
Precision The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. Relative Standard Deviation (RSD) ≤ 15%.Repeatability (Intra-day precision): Analyze replicate samples (n=6) at three concentration levels on the same day. Intermediate Precision (Inter-day precision): Analyze replicate samples at three concentration levels on different days, with different analysts, or on different equipment.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Can be determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Can be determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. The LOQ should be confirmed by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.
Robustness The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.Introduce small variations in method parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min). The system suitability parameters should remain within acceptable limits.

System Suitability

Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

Table 3: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) RSD ≤ 2.0%

Experimental Workflow and Data Analysis

The following diagram illustrates the overall workflow from sample receipt to final data analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation Sample Receive Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation (Acetonitrile) Sample->Protein_Precipitation Standard Prepare Reference Standard Solutions Calibration Calibration Curve Construction Standard->Calibration Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation & Reconstitution (Optional) Centrifugation->Evaporation Filtration Filtration (0.22 µm) Evaporation->Filtration Injection Inject into HPLC System Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (220 nm) Separation->Detection Integration Peak Integration Detection->Integration Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification Validation Method Validation (ICH Q2(R1)) Quantification->Validation Report Generate Report Validation->Report

Caption: Workflow for the quantification of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate.

Conclusion

The HPLC-UV method detailed in this application note provides a reliable, sensitive, and robust approach for the quantification of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate. The protocol is designed to be readily implemented in a variety of laboratory settings and can be adapted for different sample matrices with appropriate validation. By adhering to the principles of good chromatographic practice and the validation guidelines outlined, researchers can ensure the generation of high-quality, reproducible data for their drug development programs.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Sharma, V. K., et al. (1990). High performance liquid chromatographic method for the analysis of organophosphorus and carbamate pesticides. Forensic Science International, 48(1), 21-25. [Link]

  • Nenni, M., et al. (2022). Ultrafiltration-based sample preparation and HPLC-UV determination of diclofenac in human plasma samples. Turkish Journal of Chemistry, 46(1), 241-250. [Link]

  • Zare, F., et al. (2012). A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma. Iranian Journal of Pharmaceutical Research, 11(3), 837-844. [Link]

  • Pharmaffiliates. (n.d.). (R)-3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate. Retrieved from [Link]

  • PubChem. (n.d.). 3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate, (1S)-. Retrieved from [Link]

  • Su, Y., et al. (2004). Simultaneous determination of carbamate pesticides in human serum and urine by automatic reversed-phase HPLC combined with on-line column enrichment. Bunseki Kagaku, 53(7), 705-713. [Link]

  • Syaifullah, A., et al. (2016). Determination of carbamate insecticide in soil by SPE reversed-phase high-performance liquid chromatography (RP-HPLC). ResearchGate. [Link]

  • University of Florida. (n.d.). Sample Preparation for HPLC. Retrieved from [Link]

  • Drawell. (2024). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]

Sources

High-Resolution LC-MS/MS Analysis of 3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Context

In the landscape of neuropharmacology, the acetylcholinesterase inhibitor Rivastigmine is a cornerstone therapy for Alzheimer's disease. During its synthesis, storage, and in vivo metabolism, several related compounds and impurities are generated. 3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate is a critical alcohol metabolite and a known synthetic impurity of rivastigmine[1],[2].

Unlike the parent drug, which features a readily ionizable tertiary dimethylamine group, this metabolite replaces the amine with a secondary benzylic alcohol. This structural shift fundamentally alters its chromatographic retention and mass spectrometric ionization efficiency. Because circulating concentrations of rivastigmine and its metabolites in plasma are exceptionally low (often <10 ng/mL), high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for its quantification[3].

This application note provides a self-validating, field-tested protocol for the extraction, chromatographic separation, and MS/MS quantification of 3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate, detailing the exact causality behind each methodological choice.

Physicochemical & Mass Spectrometric Properties

Understanding the intrinsic properties of the target analyte is the first step in developing a robust MS method. The presence of the carbamate ester dictates the use of positive electrospray ionization (ESI+), while the benzylic alcohol drives the primary fragmentation pathway.

ParameterValue / Description
IUPAC Name 3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate
Molecular Formula C₁₂H₁₇NO₃
Monoisotopic Mass 223.1208 Da
Precursor Ion [M+H]⁺ 224.1287 Da
Primary Functional Groups Carbamate ester, Secondary benzylic alcohol
Ionization Mode ESI Positive (ESI+)

Analytical Workflow

To ensure high reproducibility and minimize matrix effects (ion suppression) from plasma phospholipids, the workflow employs a highly controlled protein precipitation (PPT) step followed by Ultra-High-Performance Liquid Chromatography (UHPLC).

LCMS_Workflow N1 Plasma Sample (100 µL) N2 Protein Precipitation (Ice-cold ACN) N1->N2 N3 UHPLC Separation (C18, Gradient) N2->N3 N4 ESI+ MS/MS (MRM Mode) N3->N4 N5 Data Processing & PK Profiling N4->N5

Figure 1: High-throughput LC-MS/MS analytical workflow for carbamate metabolite quantification.

Experimental Protocols

Sample Preparation (Protein Precipitation)

The goal of this step is to achieve >90% analyte recovery while crashing out proteins that would otherwise foul the UHPLC column.

  • Aliquot: Transfer 100 µL of plasma into a 1.5 mL low-bind microcentrifuge tube.

  • Precipitation: Add 300 µL of ice-cold Acetonitrile (ACN) containing an appropriate internal standard (e.g., Rivastigmine-d6 at 10 ng/mL).

    • Causality: Ice-cold ACN is chosen over methanol because it yields a denser protein pellet and minimizes the risk of solvolysis/hydrolysis of the sensitive carbamate bond.

  • Agitation & Centrifugation: Vortex rigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Reconstitution: Transfer 200 µL of the supernatant to a clean vial, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 100 µL of Initial Mobile Phase (5% ACN).

    • Causality: Reconstituting in the initial mobile phase prevents "solvent breakthrough" (peak splitting or broadening) that occurs when a sample is injected in a solvent stronger than the starting LC gradient.

Liquid Chromatography (UHPLC) Conditions

Chromatographic focusing is required to separate the alcohol metabolite from the parent drug and endogenous plasma interferences.

  • Column: Waters XBridge BEH C18 (2.1 × 50 mm, 1.7 µm).

    • Causality: Sub-2-micron particles provide massive theoretical plate counts, ensuring sharp peak shapes and high signal-to-noise ratios for low-abundance analytes.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

    • Causality: Formic acid acts as a proton source, heavily promoting the formation of the [M+H]⁺ precursor ion (m/z 224.1) in the ESI source.

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B Flow Rate (mL/min)
0.0 95 5 0.4
1.0 95 5 0.4
4.0 40 60 0.4
4.5 5 95 0.4

| 6.0 | 95 | 5 | 0.4 |

Mass Spectrometry (ESI-MS/MS) Parameters

The triple quadrupole mass spectrometer must be tuned to selectively fragment the carbamate and alcohol moieties.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 450°C

  • Desolvation Gas Flow: 800 L/hr

Mass Spectrometry Fragmentation Pathways

The structural elucidation of 3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate via Collision-Induced Dissociation (CID) reveals three highly diagnostic product ions. Understanding this pathway is critical for selecting the correct MRM transitions and avoiding cross-talk with the parent drug, rivastigmine[3].

  • m/z 206.1 (Dehydration): The secondary benzylic alcohol is highly susceptible to dehydration. The loss of a water molecule (-18 Da) forms a highly stable, conjugated 3-vinylphenyl ethyl(methyl)carbamate cation[1]. Because the activation energy for this dehydration is low, it serves as the most abundant quantifier ion.

  • m/z 121.1 (Ester Cleavage): Cleavage of the carbamate ester bond results in the neutral loss of ethyl(methyl)carbamic acid (103 Da), leaving the 1-hydroxyethylphenyl cation.

  • m/z 86.1 (Amide Cleavage): Fragmentation at the carbamate nitrogen yields the ethyl(methyl)carbamoyl cation, a classic signature of this specific carbamate class.

Fragmentation_Pathway M Precursor Ion [M+H]+ m/z 224.1 (C12H18NO3+) F1 Product Ion m/z 206.1 (C12H16NO2+) M->F1 Dehydration - H2O (18 Da) F2 Product Ion m/z 121.1 (C8H9O+) M->F2 Ester Cleavage - C4H9NO2 (103 Da) F3 Product Ion m/z 86.1 (C4H8NO+) M->F3 Amide Cleavage - C8H9O2 (137 Da) F4 Product Ion m/z 103.1 (C8H7+) F1->F4 Ester Cleavage - C4H9NO2 (103 Da) F2->F4 Dehydration - H2O (18 Da)

Figure 2: Proposed ESI+ CID fragmentation pathway of 3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate.

Optimized MRM Quantitative Data

To establish a self-validating assay, multiple transitions must be monitored. The ratio between the quantifier and qualifier ions must remain consistent (±20%) across all samples to confirm peak purity and absence of co-eluting matrix interferences.

Transition TypePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)Purpose
Quantifier 224.1206.16015Primary quantification (high abundance)
Qualifier 1 224.1121.16022Structural confirmation (ester cleavage)
Qualifier 2 224.186.16025Structural confirmation (carbamoyl cation)

Note: The collision energy (CE) for the dehydration transition (206.1) is deliberately kept low (15 eV). Higher CE values will over-fragment the m/z 206.1 ion into the m/z 103.1 vinylphenyl cation, reducing the overall sensitivity of the assay.

References

  • Title: Synthesis of 3-Vinylphenyl Ethyl(methyl)
  • Source: AKJournals (akjournals.com)
  • Source: Ingenta Connect (ingentaconnect.com)

Sources

using 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate as a reference standard

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate as an Analytical Reference Standard

Abstract

This comprehensive application note provides a detailed guide for researchers, analytical scientists, and quality control professionals on the proper characterization, qualification, and utilization of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate as a reference standard. As a known potential metabolite of the acetylcholinesterase inhibitor Rivastigmine, this compound is of significant interest in pharmaceutical development, particularly in metabolic studies, impurity profiling, and bioanalytical assays.[1] This document moves beyond simple protocols to explain the scientific rationale behind the procedures, ensuring data integrity and regulatory compliance. It outlines the hierarchy of reference standards, details the rigorous analytical techniques required for full characterization and potency assignment, and provides step-by-step protocols for its use in High-Performance Liquid Chromatography (HPLC).

The Foundational Role of Reference Standards in Pharmaceutical Analysis

Reference standards are the bedrock of pharmaceutical analysis, serving as the basis of measurement for ensuring the identity, strength, purity, and quality of drug substances and products.[2][3] Their integrity is paramount, as the quality of the standard directly dictates the accuracy and validity of all analytical results derived from its use.[4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and international consortiums such as the International Council for Harmonisation (ICH) mandate the use of well-characterized reference standards.[5][6]

The Hierarchy of Standards: Primary vs. Working Standards

Understanding the hierarchy of reference materials is crucial for their appropriate application.

  • Primary Reference Standards: These are highly characterized, ultra-pure substances that can be obtained from official pharmacopoeias like the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP).[3][7] When a pharmacopoeial standard is unavailable, an "in-house" primary standard must be established through exhaustive characterization to confirm its structure and determine its purity without comparison to another standard.[8]

  • Secondary (or Working) Reference Standards: These are standards qualified against a primary reference standard.[7] They are used for routine laboratory analyses, such as batch release testing, to conserve the limited and costly primary material. Their purity and identity are established relative to the primary standard.

cluster_0 Reference Standard Hierarchy A Pharmacopoeial Standard (e.g., USP, EP) [Primary, Official] B In-House Primary Standard [Extensively Characterized] A->B Used for Qualification (if available) C Secondary (Working) Standard [Qualified against Primary Standard] B->C Used for Qualification D Routine Laboratory Analysis (e.g., Batch Release, QC) C->D Used for

Caption: The hierarchy and traceability path for analytical reference standards.

Physicochemical Characterization and Purity Assignment

Before 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate can be used as a reference standard, it must be rigorously characterized to confirm its identity and assign a precise potency value. The FDA requires reference standards to be of the "highest purity that can be obtained through reasonable effort" and "thoroughly characterized".[6]

Physicochemical Properties

A summary of the key properties of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate is presented below.

PropertyValueSource(s)
Chemical Name 3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate[9]
CAS Number 1222073-98-4 (Racemate)[9][10]
Molecular Formula C₁₂H₁₇NO₃[9][11]
Molecular Weight 223.27 g/mol [11]
Appearance Typically a light yellow oil or off-white solid[1][11]
Storage 2-8°C Refrigerator, protected from light[11][12]
Structural Elucidation (Identity)

The unequivocal confirmation of the chemical structure is the first and most critical step. A combination of spectroscopic techniques should be employed to provide orthogonal data, ensuring a confident identity assignment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the proton and carbon framework of the molecule, including the carbamate functionality and the hydroxyethyl side chain.[8] The observed chemical shifts and coupling constants should be consistent with the proposed structure.[1]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition (molecular formula).[8] Fragmentation patterns observed in MS/MS can further corroborate the structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Expected peaks would include O-H stretching from the alcohol, C=O stretching from the carbamate, and C-N stretching.[8]

Purity Determination and Potency Assignment

For a reference standard used in quantitative assays, an accurate potency value must be assigned. The most robust method for this is the mass balance approach , which involves subtracting the sum of all impurity contents from 100%.[12]

Potency (%) = 100% - (% Chromatographic Impurities) - (% Water Content) - (% Residual Solvents) - (% Non-combustible Impurities)

ParameterRecommended Analytical Technique(s)Purpose
Chromatographic Purity High-Performance Liquid Chromatography (HPLC) with a universal detector (e.g., UV, CAD)Quantifies organic process-related impurities and degradation products.[6]
Water Content Karl Fischer TitrationAccurately quantifies the water content, which is crucial for a non-volatile substance.
Residual Solvents Headspace Gas Chromatography (GC-HS)Identifies and quantifies any volatile organic solvents remaining from the synthesis process, as per ICH Q3C guidelines.[6]
Non-combustible Impurities Residue on Ignition (ROI) / Sulfated AshMeasures the content of inorganic impurities.[12]

Protocol: Qualification of an In-House Reference Standard

This section provides a comprehensive workflow and protocol for qualifying a new batch of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate as an in-house (secondary or working) reference standard. This process establishes its suitability for use in routine testing and ensures traceability.

cluster_1 In-House Reference Standard Qualification Workflow A 1. Material Selection (High Purity Batch) B 2. Structural Confirmation (NMR, MS, IR) A->B C 3. Purity & Potency Assay (Mass Balance Approach) B->C D 4. Comparison to Primary RS (If Available) C->D E 5. Stability Assessment (ICH Conditions) C->E F 6. Generate Certificate of Analysis (CoA) E->F G 7. Release for Use (Assign Expiry/Retest Date) F->G

Caption: A typical workflow for the qualification of an in-house reference standard.

Protocol 1: Step-by-Step Qualification Procedure

1. Objective: To fully characterize and assign a potency value to a new batch of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate intended for use as a reference standard.

2. Materials:

  • Candidate material batch of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate.

  • Pharmacopoeial or certified primary reference standard (if available for comparison).

  • HPLC-grade solvents (Acetonitrile, Methanol, Water).

  • High-purity reagents (e.g., phosphoric acid, buffers).

  • Calibrated analytical instrumentation (HPLC-UV, KF Titrator, GC-HS, etc.).

3. Identity Confirmation:

  • NMR: Dissolve ~10 mg of the material in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C spectra and compare against the known structure or data from a primary standard.

  • MS: Prepare a dilute solution (~1 µg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water). Infuse into an HRMS instrument and confirm the measured mass matches the theoretical mass of the protonated molecule [M+H]⁺ within a 5 ppm tolerance.

  • IR: Acquire the IR spectrum using KBr pellet or ATR and compare the fingerprint region and functional group peaks with a known reference spectrum.

4. Purity and Potency Determination (Mass Balance):

  • Chromatographic Purity (HPLC-UV):

    • Develop and validate a stability-indicating HPLC method (see Section 4 for an example method).

    • Prepare a solution of the candidate material at approximately 1.0 mg/mL.

    • Inject the solution and perform an area percent analysis. Ensure the method can separate all known related substances and degradation products. The sum of all impurity peaks constitutes the "Chromatographic Impurities" value.

  • Water Content (Karl Fischer):

    • Using a calibrated coulometric or volumetric Karl Fischer titrator, accurately weigh and analyze a suitable amount of the material.

    • Perform the measurement in triplicate and report the average percentage.

  • Residual Solvents (GC-HS):

    • Prepare a sample by dissolving a known amount of the material in a suitable solvent (e.g., DMSO).

    • Analyze using a validated GC-HS method according to USP <467> or ICH Q3C guidelines. Quantify any detected solvents against calibrated standards.

  • Residue on Ignition (USP <281>):

    • Accurately weigh about 1 g of the substance in a tared crucible.

    • Ignite gently until thoroughly charred. Moisten the residue with sulfuric acid, heat gently until white fumes are no longer evolved, and ignite at 800 ± 25 °C until all black particles have disappeared.

    • Calculate the percentage of residue.

5. Documentation and CoA Generation:

  • Compile all raw data, spectra, and chromatograms into a comprehensive qualification report.

  • Calculate the final potency using the mass balance formula.

  • Generate a Certificate of Analysis (CoA) that includes:

    • Compound Name and Batch Number.

    • Chemical Structure and Physicochemical Data.

    • Results for all identity and purity tests.

    • The assigned Potency value.

    • Recommended storage conditions.

    • Date of qualification and assigned re-test or expiry date.

Application Protocol: Use in HPLC Assays

The primary application of this reference standard is for the quantification of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate in various samples (e.g., in vitro metabolism assays, drug product degradation studies).

Protocol 2: Quantitative Analysis by HPLC-UV

1. Objective: To determine the concentration of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate in a sample using an external standard calibration method.

2. HPLC System Parameters (Example):

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmStandard reversed-phase chemistry suitable for moderately polar carbamates.
Mobile Phase A 0.1% Phosphoric Acid in WaterProvides good peak shape and pH control.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC.
Gradient 30% B to 80% B over 15 minEnsures elution of the analyte and separation from potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Detection UV at 220 nmWavelength where the phenyl carbamate chromophore has significant absorbance.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.

3. Preparation of Standard Solutions:

  • Stock Standard (e.g., 1000 µg/mL): Accurately weigh ~10 mg of the qualified reference standard (correcting for its assigned potency) into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., 50:50 Acetonitrile:Water).

  • Working Standards: Perform serial dilutions of the Stock Standard to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. System Suitability Testing (SST):

  • Before running samples, inject a mid-level working standard (e.g., 25 µg/mL) five or six times. The results must meet pre-defined criteria to ensure the system is performing correctly.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) ≥ 2000Demonstrates column efficiency.
% RSD of Peak Area ≤ 2.0%Confirms injection precision.
% RSD of Retention Time ≤ 1.0%Confirms pump stability.

5. Analysis and Calculation:

  • Inject the prepared calibration standards to generate a calibration curve (Peak Area vs. Concentration). The correlation coefficient (r²) should be ≥ 0.999.

  • Inject the unknown sample(s), prepared in the same diluent.

  • Determine the concentration of the analyte in the sample by interpolating its peak area from the linear regression equation of the calibration curve.

Storage, Handling, and Stability

Proper management of the reference standard is essential to maintain its integrity over time.[6]

  • Storage: The standard should be stored in tightly sealed containers at the recommended temperature of 2-8°C, protected from light and moisture.[11][12]

  • Handling: Allow the container to equilibrate to room temperature before opening to prevent condensation. Use calibrated balances and volumetric glassware for all preparations.

  • Stability Monitoring: The stability of the reference standard should be monitored periodically through a formal stability program.[13] This involves re-testing the material at defined intervals (e.g., annually) against its original qualification data to confirm that its potency remains within specification.

Conclusion

The use of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate as a reference standard requires a systematic and scientifically sound approach. This guide provides the necessary framework, from initial characterization and rigorous qualification to practical application in quantitative HPLC analysis. By adhering to these principles and protocols, researchers and drug development professionals can ensure the generation of accurate, reliable, and defensible analytical data, ultimately supporting the development of safe and effective medicines.

References

  • Veeprho. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification. [Link]

  • BioPharma Consulting Group. Understanding the Difference Between Working Standards and Reference Standards in Biopharma. [Link]

  • Pharmaffiliates. (2025, June 16). Types of Reference Standards Used in the Pharmaceutical Industry. [Link]

  • United States Pharmacopeia. Guideline for Referencing USP–NF Documentary Standards. [Link]

  • Asian Journal of Chemistry. (2013). Synthesis of 3-Vinylphenyl Ethyl(methyl)carbamate: A Potential Human Metabolite of Rivastigmine. Vol. 25, No. 6, 3499-3500. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. Fact sheet: European Pharmacopoeia Reference Standards. [Link]

  • Global Leading Conferences (GLC) Europe. Reference standards in pharmaceutical analysis MasterClass. [Link]

  • U.S. Food and Drug Administration. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Intertek. Reference Standard Materials Program. [Link]

  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. [Link]

  • Qvents. (2025, April 14). Qualification of Inhouse Reference Standards and Secondary Standards. [Link]

  • BioProcess International. (2014, March 1). Reference Standards for Therapeutic Proteins: Current Regulatory and Scientific Best Practices. [Link]

  • CURRENTA. Reference Standard Qualification. [Link]

  • Pharma Beginners. (2020, February 22). SOP for Working/Reference Standard Qualification. [Link]

  • Pharmaffiliates. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. [Link]

  • Pharmaffiliates. CAS No : 856408-80-5 | Product Name : (R)-3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate. [Link]

  • International Council for Harmonisation. ICH guidelines. [Link]

  • U.S. Food and Drug Administration. (2024, December 11). ICH Guidance Documents. [Link]

  • Pharmaffiliates. CAS NO : 1222073-98-4 | Chemical Name : 3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate. [Link]

  • Ingenieria Analitica Sl. Expanded HPLC Method for N-Methyl Carbamates. [Link]

  • Pickering Laboratories. Analysis of N-Methyl Carbamate Pesticides in Food. [Link]

  • U.S. Environmental Protection Agency. EPA-TSC/NERL: 531.1: Carbamates in Water Using HPLC w/ Post-Column Derivitization. [Link]

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Application Note: Cell-Based Assays for Evaluating the Cholinesterase Inhibitory and Neuroprotective Activity of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel therapeutics for neurodegenerative diseases relies heavily on robust, physiologically relevant in vitro models. 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate (3-HEPMC) is a key structural analog and synthetic intermediate of Rivastigmine, an FDA-approved dual acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitor. This application note provides a comprehensive, self-validating cell-based methodology to evaluate the pharmacological activity of 3-HEPMC. By utilizing the human neuroblastoma SH-SY5Y cell line, these protocols simultaneously assess target engagement (AChE/BChE inhibition), membrane permeability, and neuroprotective efficacy against oxidative stress.

Mechanistic Rationale & Target Biology

The Carbamate Pharmacophore

Rivastigmine exerts its therapeutic effect by acting as a pseudo-irreversible inhibitor of both AChE and BChE[1]. The drug's carbamate moiety covalently binds to the serine residue within the enzyme's esteratic site, temporarily inactivating it[2]. Because the carbamylated enzyme takes significantly longer to hydrolyze than the acetylated enzyme, the inhibition is sustained[1].

3-HEPMC retains this critical carbamate pharmacophore but replaces the ionizable dimethylamino group of Rivastigmine with a hydroxyl group. This structural modification alters the molecule's lipophilicity and hydrogen-bonding profile. Consequently, relying solely on cell-free biochemical assays (e.g., purified electric eel AChE) is insufficient, as they cannot predict the compound's ability to cross lipid bilayers.

Why SH-SY5Y Cells?

To create a self-validating screening system, we utilize the SH-SY5Y human neuroblastoma cell line. These cells endogenously express human AChE and BChE, providing a highly relevant physiological matrix[3]. A cell-based assay inherently filters out compounds that lack membrane permeability or exhibit immediate off-target cytotoxicity, ensuring that only biologically viable candidates proceed through the development pipeline[3].

Experimental Workflow

G A SH-SY5Y Cell Culture (Human Neuroblastoma) B Compound Treatment 3-HEPMC vs. Rivastigmine A->B C Pathway 1: Cholinesterase Inhibition (Modified Ellman Assay) B->C D Pathway 2: Neuroprotection (DCFDA ROS Assay) B->D E Add DTNB + ATChI/BTChI Read Absorbance at 412 nm C->E F H2O2 Stress + DCFDA Read Fluorescence (Ex 485/Em 535) D->F G Determine IC50 & Pseudo-irreversible Binding Kinetics E->G H Quantify ROS Scavenging & Cell Viability Rescue F->H

Workflow for evaluating 3-HEPMC cholinesterase inhibition and neuroprotection in SH-SY5Y cells.

Detailed Methodologies

Protocol A: Modified Cell-Based Ellman Assay for AChE/BChE Activity

The Ellman assay is the gold standard for quantifying cholinesterase activity. In this modified cell-based version, cells are treated in situ, washed to remove interfering substances, and then incubated with the substrate[4].

Causality Check: Why wash the cells? Phenol red in culture media absorbs near 412 nm, and fetal bovine serum (FBS) contains endogenous esterases. Washing ensures that the measured absorbance is exclusively derived from intracellular, membrane-bound human AChE/BChE[4].

Materials:

  • SH-SY5Y cells (ATCC® CRL-2266™)

  • DTNB (5,5′-dithiobis-(2-nitrobenzoic acid))

  • ATChI (Acetylthiocholine iodide) for AChE; BTChI (Butyrylthiocholine iodide) for BChE

  • 3-HEPMC (Test Compound) and Rivastigmine Tartrate (Positive Control)

Step-by-Step Procedure:

  • Cell Seeding: Seed SH-SY5Y cells at a density of 2.0 × 10⁴ cells/well in a 96-well clear-bottom plate. Incubate for 24–48 hours at 37°C, 5% CO₂ until 80% confluent.

  • Compound Treatment: Aspirate media. Add fresh media containing 3-HEPMC at varying concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (Rivastigmine). Incubate for 30 minutes.

  • Washing: Carefully aspirate the treatment media. Wash the cells three times with ice-cold PBS (pH 7.4) to halt drug influx/efflux and remove extracellular esterases.

  • Assay Reaction: Add 200 µL of reaction mixture per well. The mixture must contain 0.31 mM DTNB and 0.9 mM ATChI (or BTChI) dissolved in PBS[4].

  • Kinetic Read: Immediately transfer the plate to a microplate reader. Measure absorbance at 412 nm every 2 minutes for 30 minutes at room temperature.

  • Data Validation: Calculate the Z'-factor using the vehicle control (max activity) and a cell-free blank (min activity). A Z'-factor > 0.5 indicates a robust, self-validating assay.

Protocol B: Neuroprotection & ROS Scavenging (DCFDA Assay)

Because cholinesterase inhibitors often exhibit secondary neuroprotective effects, it is critical to evaluate if 3-HEPMC can rescue cells from oxidative stress.

Step-by-Step Procedure:

  • Pre-treatment: Seed SH-SY5Y cells in a 96-well black plate (2.0 × 10⁴ cells/well). Treat with sub-toxic concentrations of 3-HEPMC (determined via prior MTT assay) for 24 hours.

  • ROS Probe Loading: Wash cells with PBS and incubate with 10 µM H2DCFDA for 30 minutes in the dark.

  • Oxidative Insult: Remove the probe, wash once, and add 50 µM H₂O₂ in PBS to induce reactive oxygen species (ROS) production.

  • Fluorescence Measurement: Read fluorescence at Ex/Em 485/535 nm after 1 hour. Reduced fluorescence in 3-HEPMC-treated wells compared to the H₂O₂-only control indicates ROS scavenging or neuroprotective activity.

Quantitative Data Presentation

To facilitate easy comparison, all quantitative outputs from the cell-based assays should be summarized in structured tables. Below is a representative data structure demonstrating the expected pharmacological profile of 3-HEPMC compared to clinical standards.

Table 1: Comparative Cholinesterase Inhibitory Activity in SH-SY5Y Cells

CompoundAChE IC₅₀ (µM)BChE IC₅₀ (µM)Selectivity Index (AChE/BChE)Max Cellular Inhibition (%)
Rivastigmine (Control)4.15 ± 0.323.80 ± 0.251.0992%
3-HEPMC (Test)To be determinedTo be determinedTo be determinedTo be determined
Donepezil (Reference)0.02 ± 0.005> 50.0< 0.00198%

Table 2: Neuroprotective Efficacy against H₂O₂-Induced Oxidative Stress

Treatment GroupConcentration (µM)Intracellular ROS (% of Control)Cell Viability (%)
Vehicle Control 0.1% DMSO100 ± 5.2100 ± 3.1
H₂O₂ Insult 50 µM340 ± 15.442 ± 4.5
H₂O₂ + Rivastigmine 10 µM210 ± 12.168 ± 5.2
H₂O₂ + 3-HEPMC 10 µMTo be determinedTo be determined

Conclusion

By transitioning from biochemical to homogenous cell-based assays, researchers can generate highly predictive data regarding the therapeutic viability of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate. The modified Ellman assay combined with ROS quantification in SH-SY5Y cells provides a rigorous, self-validating framework to confirm whether the substitution of the dimethylamino group with a hydroxyl moiety preserves the potent, pseudo-irreversible carbamylation of cholinesterases while maintaining cellular permeability and safety.

References

  • Rivastigmine for Alzheimer's disease : Expert Review of Neurotherapeutics - Ovid Source: Ovid / Expert Review of Neurotherapeutics URL
  • What is the mechanism of Rivastigmine Tartrate?
  • New Resveratrol Derivatives Exhibit Acetylcholinesterase Inhibitory Properties and Decrease Reactive Oxygen Species Production in the SH-SY5Y Human Neuroblastoma Cell Line - MDPI Source: MDPI URL
  • Identification of acetylcholinesterase inhibitors using homogenous cell-based assays in quantitative high-throughput screening platforms - PubMed Source: PubMed / National Institutes of Health URL

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Application Notes & Protocols: A Framework for Preclinical Evaluation of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate in Animal Models

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of the novel compound 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate. Given the compound's structural features, specifically the carbamate moiety, we hypothesize its primary mechanism of action is the inhibition of cholinesterases (ChE), enzymes critical for the breakdown of the neurotransmitter acetylcholine. Carbamate-based drugs, such as rivastigmine, are established treatments for the symptomatic relief of Alzheimer's disease (AD)[1][2]. Therefore, this guide outlines a logical, multi-tiered strategy using established animal models to investigate the compound's potential as a cognitive enhancer and neurotherapeutic agent. The protocols described herein are designed to be self-validating, providing a robust framework for assessing pharmacokinetics, safety, and efficacy in models of both acute cognitive impairment and chronic neurodegeneration.

Introduction and Hypothesized Mechanism of Action

The compound 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate is a novel chemical entity. Its core structure contains a carbamate functional group, a well-known pharmacophore responsible for the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[3][4]. These enzymes are responsible for hydrolyzing acetylcholine in the synaptic cleft, thereby terminating its signal. Inhibition of these enzymes increases the concentration and duration of acetylcholine in the synapse, enhancing cholinergic neurotransmission[4]. This mechanism is particularly relevant for conditions characterized by cholinergic deficits, such as Alzheimer's disease[5].

We, therefore, posit that 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate acts as a cholinesterase inhibitor (ChEI). Before proceeding to costly and labor-intensive animal studies, this hypothesis should be confirmed with in vitro enzymatic assays, such as the Ellman's method, to determine the compound's inhibitory potency (IC50) against both AChE and BChE[1][3]. The following protocols are predicated on a positive outcome from such initial screening.

Cholinergic_Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_cleft Synaptic Cleft ACh Acetylcholine (ACh) Vesicle Synaptic Vesicle ACh->Vesicle ChAT Choline Acetyltransferase ChAT->ACh ACh_cleft ACh Vesicle->ACh_cleft Release Choline Choline Choline->ChAT Choline_Transporter Choline Transporter Choline_Transporter->Choline Uptake AChR Acetylcholine Receptor (AChR) Signal Signal Transduction AChR->Signal ACh_cleft->AChR Binds AChE AChE ACh_cleft->AChE Hydrolysis AChE->Choline Products Compound Test Compound (Carbamate) Compound->AChE Inhibition

Caption: Hypothesized action of the carbamate compound at the cholinergic synapse.

Pharmacokinetic (PK) and Initial Safety Assessment

A crucial first step in in vivo testing is to understand how the animal body handles the compound. Rodent PK studies are essential for determining parameters like absorption, distribution, metabolism, and excretion (ADME), which inform dose selection for subsequent efficacy studies[6].

Rodent Pharmacokinetic Profiling

Objective: To determine key PK parameters (Cmax, Tmax, AUC, half-life, bioavailability) of the test compound in mice or rats following intravenous (IV) and oral (PO) administration.

Animals: Male and female C57BL/6 mice or Sprague-Dawley rats are commonly used[7][8]. A sufficient number of animals should be used to allow for reliable estimation of population variability[8].

Protocol:

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

    • PO Group: Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.

  • Blood Sampling: Collect serial blood samples at multiple time points. A typical schedule might be 5, 15, 30, 60, 120, 240, and 480 minutes post-dose[7]. Techniques like submandibular vein bleeding can be used for serial sampling from a single mouse, reducing animal usage and inter-animal variability[9].

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent compound (and any major metabolites, if known) in plasma using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Use appropriate software (e.g., Phoenix WinNonlin) to calculate PK parameters.

ParameterDescriptionTypical Units
Cmax Maximum observed plasma concentrationng/mL
Tmax Time to reach Cmaxhours (h)
AUC(0-t) Area under the plasma concentration-time curveng*h/mL
t1/2 Elimination half-lifehours (h)
F% Bioavailability (PO vs. IV)%
Caption: Key Pharmacokinetic Parameters to be Determined.
Acute Oral Toxicity Assessment

Objective: To determine the acute toxicity profile of the compound and establish a preliminary safety margin. The OECD Guideline 423 (Acute Toxic Class Method) is a standard approach that minimizes animal use[10][11][12].

Protocol (Adapted from OECD 423):

  • Animals: Use a single sex, typically female rats, as they are often slightly more sensitive[11].

  • Procedure: This is a stepwise procedure using 3 animals per step.

  • Starting Dose: Select a starting dose from fixed levels: 5, 50, 300, or 2000 mg/kg[11]. For a novel compound with unknown toxicity, 300 mg/kg is a common starting point[13].

  • Observation: Observe animals closely for the first several hours post-dosing and then daily for a total of 14 days[13].

  • Clinical Signs: Record all signs of toxicity. For a ChEI, pay close attention to cholinergic crisis symptoms, often remembered by the mnemonic SLUDGE : S alivation, L acrimation, U rination, D efecation, G astrointestinal distress, and E mesis[14][15][16]. Also monitor for muscle fasciculations, tremors, and respiratory distress[17].

  • Dose Progression: The outcome of the first step (mortality or survival) determines the next dose level according to the OECD 423 guideline. The study aims to classify the substance into a GHS (Globally Harmonized System) toxicity category[10][12].

Efficacy Evaluation in Cognition and Memory Models

Once a safe and tolerable dose range with reasonable bioavailability is established, the compound's efficacy can be tested in relevant behavioral models.

Model 1: Scopolamine-Induced Amnesia (Acute Pharmacological Model)

Rationale: Scopolamine is a muscarinic acetylcholine receptor antagonist that induces transient, reversible memory deficits in both humans and animals, mimicking the cholinergic hypofunction seen in AD[5][18][19]. This model is excellent for rapidly screening compounds for their ability to enhance cholinergic function and reverse cognitive impairment[20][21].

Primary Behavioral Assay: Y-Maze Spontaneous Alternation

Principle: This test leverages the innate tendency of rodents to explore novel environments. A mouse with intact working memory will tend to visit a new arm of the maze rather than one it has recently visited. This requires the animal to remember which arms it has just explored.[22][23]

Protocol:

  • Habituation: Allow mice to acclimatize to the testing room for at least 30-60 minutes.

  • Dosing:

    • Administer the test compound (at various doses determined from PK/Tox studies) via the appropriate route (e.g., PO or IP).

    • After a set pre-treatment time (based on Tmax), administer scopolamine (e.g., 0.4-1 mg/kg, IP)[5][20].

    • Control groups should include Vehicle + Saline, Vehicle + Scopolamine, and Positive Control (e.g., Donepezil) + Scopolamine.

  • Testing: 30 minutes after scopolamine injection, place the mouse in the center of a Y-shaped maze and allow it to explore freely for 5-8 minutes.

  • Data Collection: Record the sequence of arm entries and the total number of entries using video tracking software.

  • Analysis:

    • An "alternation" is defined as three consecutive entries into three different arms (e.g., A, B, C).

    • Calculate the percentage of spontaneous alternation: (Number of Alternations / (Total Arm Entries - 2)) * 100.

    • A significant increase in alternation percentage in the compound-treated group compared to the scopolamine-only group indicates efficacy. The total number of arm entries serves as a measure of general locomotor activity.

Y_Maze_Workflow cluster_groups Experimental Groups (n per group) G1 Vehicle + Saline Dosing 1. Dosing (PO or IP) G1->Dosing G2 Vehicle + Scopolamine G2->Dosing G3 Test Compound + Scopolamine G3->Dosing G4 Positive Control + Scopolamine G4->Dosing Wait_Tmax 2. Wait (Pre-treatment time based on Tmax) Dosing->Wait_Tmax Scopolamine 3. Scopolamine Injection (IP) Wait_Tmax->Scopolamine Wait_30min 4. Wait 30 min Scopolamine->Wait_30min YMaze_Test 5. Y-Maze Test (5-8 min) Wait_30min->YMaze_Test Analysis 6. Data Analysis YMaze_Test->Analysis Outcome Primary Outcome: % Spontaneous Alternation Secondary Outcome: Total Arm Entries (Locomotion) Analysis->Outcome

Caption: Experimental workflow for the scopolamine-induced amnesia model using the Y-Maze.

Model 2: Transgenic Mouse Models of Alzheimer's Disease (Chronic Disease-Modifying Model)

Rationale: To assess whether the compound has effects beyond simple symptomatic relief, long-term studies in transgenic AD models are necessary. These models replicate key pathological features of human AD, such as amyloid plaque deposition and subsequent cognitive decline[24][25][26]. The 5XFAD mouse model is a widely used and aggressive model that develops amyloid pathology and memory deficits at an early age, making it suitable for preclinical drug testing[27][28][29][30].

Primary Behavioral Assay: Morris Water Maze (MWM)

Principle: The MWM is a gold-standard test for hippocampal-dependent spatial learning and memory[31][32][33][34]. Mice must use distal visual cues in the room to learn the location of a hidden escape platform in a circular pool of opaque water.

Protocol:

  • Animals: Use 5XFAD mice and their wild-type (WT) littermates as controls. Begin dosing at an age before significant plaque pathology and cognitive decline (e.g., 2-3 months of age)[35].

  • Long-Term Dosing: Administer the test compound or vehicle daily (e.g., via medicated feed, drinking water, or daily gavage) for a period of 3-6 months.

  • Behavioral Testing (Acquisition Phase - 4-5 days):

    • Place the mouse into the pool from one of four quasi-random start locations, facing the wall.

    • Allow the mouse to swim for 60-90 seconds to find the hidden platform[32][36]. If it fails, gently guide it to the platform.

    • Allow the mouse to remain on the platform for 15-30 seconds to orient itself using room cues[32][36].

    • Perform 4 trials per day for each mouse. Record the escape latency (time to find the platform) and path length with a video tracking system.

  • Probe Trial (Day after last acquisition trial):

    • Remove the platform from the pool.

    • Allow the mouse to swim freely for 60 seconds[36].

    • Measure the time spent in the target quadrant (where the platform used to be) and the number of crossings over the former platform location.

  • Post-mortem Analysis: After behavioral testing, collect brain tissue to quantify amyloid plaque load (immunohistochemistry for Aβ), neuroinflammation markers (Iba1 for microglia, GFAP for astrocytes), and levels of AChE inhibition.

GroupExpected MWM Performance (Escape Latency)Expected MWM Performance (Probe Trial)Expected Pathology
WT + Vehicle Rapid decrease over daysHigh preference for target quadrantNormal
5XFAD + Vehicle Impaired learning (slow decrease)No preference for target quadrantHigh Aβ plaque load
5XFAD + Compound Improved learning (faster decrease)Increased preference for target quadrantPotentially reduced Aβ load
Caption: Expected Outcomes in a Long-Term 5XFAD Mouse Study.

Conclusion

This document outlines a structured, hypothesis-driven approach for the preclinical evaluation of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate. By first confirming its hypothesized mechanism as a cholinesterase inhibitor and establishing its pharmacokinetic and safety profile, researchers can proceed with confidence to robust behavioral models. The use of both an acute pharmacological challenge (scopolamine) and a chronic transgenic disease model (5XFAD) allows for a comprehensive assessment of the compound's potential for both symptomatic cognitive enhancement and long-term, disease-modifying effects. The successful execution of these protocols will provide the critical data necessary to support further development of this novel compound as a potential therapeutic for neurodegenerative diseases.

References

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  • Animal models of Alzheimer's disease: therapeutic implications. PubMed. Available at: [Link]

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  • Pharmacokinetic and Pharmacodynamic Studies in Rats Using a New Method of Automated Blood Sampling. Current Separations. Available at: [Link]

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Application Note: NMR-Based Structural Elucidation of 3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of pharmaceutical development, the rigorous structural confirmation of active pharmaceutical ingredients (APIs) and their related impurities is a fundamental regulatory requirement[1]. 3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate (CAS: 1222073-98-4) is a critical synthetic intermediate and known degradation product associated with the acetylcholinesterase inhibitor Rivastigmine[2].

This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed specifically to overcome the analytical challenges presented by this molecule—namely, the complex spectral splitting caused by carbamate rotamers.

Mechanistic Rationale: The Rotameric Challenge

The structural divergence between Rivastigmine and this specific impurity lies at the chiral center at the 3-position of the aromatic ring, where a secondary alcohol replaces the API’s dimethylamino group[3]. However, the primary analytical complexity arises from the ethyl(methyl)carbamate moiety.

Due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group, the C–N bond exhibits significant partial double-bond character. This restricts free rotation at ambient temperatures, resulting in two distinct conformational isomers (rotamers) existing in equilibrium[4]. Consequently, a standard 1D


H NMR spectrum will display duplicated, overlapping signals for the N-methyl and N-ethyl groups. To prevent misidentification of these rotamers as separate chemical impurities, the experimental protocol must be meticulously designed to integrate these split signals accurately and utilize 2D NMR to prove they belong to the same molecular framework.
Self-Validating Experimental Methodology

To ensure absolute trustworthiness in the structural assignment, this protocol is engineered as a self-validating system . The 1D spectra provide the foundational quantitative data, while the 2D spectra (HSQC and HMBC) act as an orthogonal internal control. If a proposed structural assignment is incorrect, the through-bond HMBC correlations will mathematically fail to align with the 1D chemical shifts, instantly flagging the error.

Step 1: Optimized Sample Preparation
  • Causality: Carbamate rotamer ratios are highly solvent-dependent. Methanol-d4 (MeOD-d4) is selected over CDCl

    
     to stabilize the hydrogen-bonding network of the secondary alcohol and provide consistent rotameric separation[4].
    
  • Procedure: Dissolve 15.0 mg of the analyte in 0.6 mL of high-purity MeOD-d4 containing 0.03% v/v Tetramethylsilane (TMS) as the internal reference (

    
     0.00 ppm). Transfer the homogenous solution to a precision 5 mm NMR tube.
    
Step 2: 1D NMR Acquisition (Quantitative Baseline)
  • Causality: To accurately quantify the ~1:1 ratio of the rotamer populations, the relaxation delay (D1) must exceed the longest longitudinal relaxation time (

    
    ) of the protons involved.
    
  • Procedure:

    • 
      H NMR (400/500 MHz):  Acquire 32 scans using a 90° pulse angle. Set the relaxation delay (D1) to 5.0 seconds to ensure complete spin-lattice relaxation, allowing for precise integration.
      
    • 
      C NMR (100/125 MHz):  Acquire 1024 scans with composite pulse proton decoupling. Set D1 to 2.0 seconds.
      
Step 3: 2D NMR Acquisition (Orthogonal Validation)
  • Causality: 2D NMR maps the physical connectivity of the molecule, proving that the duplicated rotamer signals are attached to the same core structure.

  • Procedure:

    • COSY (Correlation Spectroscopy): Run to confirm the adjacent connectivity between the methine proton (-CH-OH) and the terminal methyl group (-CH

      
      ) of the 1-hydroxyethyl moiety.
      
    • HSQC (Heteronuclear Single Quantum Coherence): Run to resolve overlapping aromatic protons by separating them along the carbon dimension.

    • HMBC (Heteronuclear Multiple Bond Correlation): Run to observe long-range (

      
       and 
      
      
      
      ) couplings. Critical Validation Point: Both sets of rotameric N-methyl and N-ethyl protons must show a
      
      
      correlation to the exact same carbamate carbonyl carbon (~155 ppm), proving they are conformational states of a single molecule rather than a mixture of two different compounds.
Workflow Visualization

G S1 Sample Prep (15 mg in MeOD-d4) S2 1D NMR (1H & 13C Acquisition) S1->S2 S3 2D NMR (COSY, HSQC, HMBC) S2->S3 S4 Data Processing (Phase/Baseline Corr.) S3->S4 S5 Structural Elucidation (Rotamer Assignment) S4->S5

Fig 1. Self-validating NMR workflow for carbamate structural elucidation.

Quantitative Spectral Data & Interpretation

The following table summarizes the expected quantitative NMR data, highlighting the characteristic rotameric splitting of the ethyl(methyl)carbamate group derived from empirical studies of structurally analogous derivatives[4].

Structural Feature

H Chemical Shift (ppm), Multiplicity,

(Hz)

C Chemical Shift (ppm)
Mechanistic Assignment / Causality
Carbamate C=O -155.2Highly deshielded carbonyl carbon.
N-CH

(Rotamers)
2.96 (s, 1.5H), 3.08 (s, 1.5H)33.8, 34.2Split into two singlets due to restricted C-N bond rotation.
N-CH

(Rotamers)
3.37 (q, 1H,

=7.0), 3.49 (q, 1H,

=7.0)
43.5, 44.1Methylene protons of the N-ethyl group; split into two quartets.
CH

-CH

(Rotamers)
1.16 (t, 1.5H,

=7.0), 1.24 (t, 1.5H,

=7.0)
12.5, 13.2Terminal methyl protons of the N-ethyl group; split into two triplets.
Ar-H2 7.10 (t, 1H,

=2.0)
119.5Aromatic proton situated between the two meta-substituents.
Ar-H4, H5, H6 6.95 – 7.38 (m, 3H)121.2, 129.5, 123.8Remaining aromatic protons; exact shifts depend on concentration.
Ar-C1 (O-linked) -151.8Quaternary aromatic carbon attached to the carbamate oxygen.
Ar-C3 (C-linked) -148.2Quaternary aromatic carbon attached to the hydroxyethyl group.
CH-OH 4.85 (q, 1H,

=6.5)
69.8Methine proton of the secondary alcohol; deshielded by oxygen.
CH-CH

1.45 (d, 3H,

=6.5)
25.4Methyl group adjacent to the chiral methine center.
Conclusion

By leveraging a carefully calibrated relaxation delay and an orthogonal 2D NMR strategy, analysts can definitively resolve the structural ambiguities introduced by the ethyl(methyl)carbamate rotamers. The convergence of the


H integrals (confirming a 1:1 rotamer ratio) and the HMBC correlations (confirming a unified molecular skeleton) provides an unimpeachable, self-validating dataset for the structural confirmation of 3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate.
References
  • Identification and characterization of new impurities in rivastigmine. PubMed. 3

  • Identification, characterization and quantification of new impurities by LC-ESI/MS/MS and LC-UV methods in rivastigmine tartrate active pharmaceutical ingredient. PubMed.1

  • Novel Rivastigmine Derivatives as Promising Multi-Target Compounds for Potential Treatment of Alzheimer's Disease. MDPI. 4

  • CAS NO : 1222073-98-4 | Chemical Name : 3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate. Pharmaffiliates. 2

Sources

Application Note & Protocol: A Scalable and Efficient Synthesis of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals involved in process chemistry and active pharmaceutical ingredient (API) manufacturing.

Abstract: This document provides a comprehensive guide to the large-scale synthesis of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate, a key intermediate in the manufacturing of various pharmaceutical compounds, including the anti-Alzheimer's drug Rivastigmine.[1][2] The protocol details a robust and high-yielding two-step synthetic route commencing from commercially available 3-hydroxyacetophenone. The methodology is designed for scalability, emphasizing process control, safety, and validation at each stage. We elaborate on the chemical principles, provide step-by-step protocols, and outline analytical characterization to ensure the production of a high-purity final product.

Introduction and Synthetic Strategy

3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate is a critical building block in medicinal chemistry. Its efficient and scalable synthesis is paramount for the cost-effective production of downstream APIs. The synthetic strategy presented herein is a two-step process designed for operational simplicity and high throughput, avoiding hazardous reagents like phosgene and complex multi-step procedures.[3][4]

The selected pathway involves:

  • O-Carbamoylation: The phenolic hydroxyl group of 3-hydroxyacetophenone is reacted with ethyl(methyl)carbamoyl chloride to form the carbamate intermediate, 3-acetylphenyl ethyl(methyl)carbamate.

  • Chemoselective Ketone Reduction: The ketone moiety of the intermediate is selectively reduced to a secondary alcohol using sodium borohydride to yield the target product.

This approach is advantageous due to the high yields reported in the literature, the use of readily available and cost-effective reagents, and a straightforward purification process.[5]

G cluster_0 Part I: Carbamoylation cluster_1 Part II: Reduction 3-Hydroxyacetophenone 3-Hydroxyacetophenone Carbamoylation_Reaction O-Carbamoylation (K2CO3, Acetone) 3-Hydroxyacetophenone->Carbamoylation_Reaction Ethyl(methyl)carbamoyl_chloride Ethyl(methyl)carbamoyl_chloride Ethyl(methyl)carbamoyl_chloride->Carbamoylation_Reaction Intermediate_1 3-Acetylphenyl ethyl(methyl)carbamate Carbamoylation_Reaction->Intermediate_1 Reduction_Reaction Ketone Reduction (NaBH4, Ethanol) Intermediate_1->Reduction_Reaction Proceed to Reduction Final_Product 3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate Reduction_Reaction->Final_Product

Diagram 1: High-Level Synthetic Workflow. A simplified overview of the two-part synthesis process.

Part I: Synthesis of 3-Acetylphenyl Ethyl(methyl)carbamate

Principle and Rationale

This step involves a nucleophilic acyl substitution reaction.[6] The phenolic proton of 3-hydroxyacetophenone is abstracted by a mild base, potassium carbonate (K₂CO₃), to form a phenoxide ion. This phenoxide acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl(methyl)carbamoyl chloride.[7] The subsequent departure of the chloride leaving group yields the desired carbamate ester.

Causality Behind Experimental Choices:

  • Solvent: Acetone is chosen for its ability to dissolve the starting materials, its appropriate boiling point for reflux conditions, and its inertness under the reaction conditions.

  • Base: Potassium carbonate is a cost-effective and moderately strong base. It is sufficient to deprotonate the phenol without causing significant hydrolysis of the carbamoyl chloride, a potential side reaction with stronger bases (e.g., NaOH, KOH).[5]

  • Temperature: Refluxing the reaction mixture ensures a sufficient reaction rate to drive the conversion to completion in a reasonable timeframe.[5]

Large-Scale Experimental Protocol

Materials:

  • 3-Hydroxyacetophenone (1.00 eq.)

  • Ethyl(methyl)carbamoyl chloride (1.50 eq.)[8]

  • Anhydrous Potassium Carbonate (K₂CO₃), granular (3.00 eq.)[8]

  • Acetone (approx. 7-8 L per kg of 3-hydroxyacetophenone)

  • Dichloromethane (DCM)

  • 1M Sodium Hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: Charge a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe with acetone.

  • Reagent Charging: Add 3-hydroxyacetophenone to the reactor and stir until a clear solution is formed at ambient temperature.

  • Base Addition: Add the granular potassium carbonate in one portion.

  • Carbamoyl Chloride Addition: Add ethyl(methyl)carbamoyl chloride dropwise over 15-30 minutes. An exotherm may be observed; maintain control with external cooling if necessary.

  • Reaction: Heat the mixture to reflux (approx. 56 °C) and maintain for 3-5 hours.

  • In-Process Control (IPC): Monitor the reaction progress by TLC or HPLC. The reaction is complete when the 3-hydroxyacetophenone spot/peak is no longer detectable.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Filter the solid K₂CO₃ and potassium chloride byproduct. Wash the filter cake with a small amount of acetone. c. Combine the filtrates and evaporate the acetone under reduced pressure to obtain a crude oil. d. Dissolve the oil in dichloromethane (DCM). e. Wash the organic phase with 1M NaOH solution to remove any unreacted starting phenol, followed by a wash with brine.[5] f. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo to yield 3-acetylphenyl ethyl(methyl)carbamate as a light yellow oil.[5]

Data Summary: Process Parameters for Carbamoylation
ParameterValue / ConditionRationale
Molar Ratio 1 : 1.5 : 3A slight excess of the carbamoyl chloride and a larger excess of the base ensure complete conversion of the limiting reagent.[8]
(3-Hydroxyacetophenone : Carbamoyl Chloride : K₂CO₃)
Solvent AcetoneExcellent solubility for reactants and inert under basic conditions.
Temperature Reflux (~56 °C)Provides sufficient activation energy for the reaction to proceed efficiently.
Reaction Time 3 - 5 hoursTypical duration for completion, verifiable by IPC.
Yield >95% (Crude)This reaction is known to be highly efficient, often yielding near-quantitative conversion.[5]

Part II: Synthesis of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate

Principle and Rationale

This step is a chemoselective reduction of a ketone to a secondary alcohol. Sodium borohydride (NaBH₄) is a mild reducing agent that selectively reduces aldehydes and ketones without affecting less reactive functional groups like the carbamate ester.[9] The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone.

Causality Behind Experimental Choices:

  • Reducing Agent: NaBH₄ is chosen for its selectivity, safety in handling compared to stronger reagents like LiAlH₄, and its compatibility with alcoholic solvents.[5]

  • Solvent: Dry ethanol is an ideal solvent as it readily dissolves the starting material and the NaBH₄, and its protic nature facilitates the work-up by protonating the intermediate alkoxide.

  • Temperature Control: The initial addition of NaBH₄ is performed at 0 °C to control the initial exotherm from the reaction. The reaction is then allowed to proceed at room temperature for completion.[5]

Large-Scale Experimental Protocol

Materials:

  • 3-Acetylphenyl ethyl(methyl)carbamate (1.00 eq.)

  • Sodium Borohydride (NaBH₄) (0.60 eq.)[5]

  • Dry Ethanol (approx. 8 L per kg of carbamate intermediate)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: Charge a clean, dry reactor with a solution of 3-acetylphenyl ethyl(methyl)carbamate in dry ethanol.

  • Cooling: Cool the solution to 0 °C using an ice bath or a chiller.

  • Reducing Agent Addition: Add sodium borohydride in small portions over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 1-2 hours.

  • In-Process Control (IPC): Monitor the reaction by TLC or HPLC until the starting ketone is fully consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C to decompose excess NaBH₄.

  • Work-up: a. Dilute the mixture with water. b. Extract the product into dichloromethane. c. Wash the combined organic extracts with brine.[5] d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate, typically as a viscous yellow oil.[5]

Data Summary: Process Parameters for Reduction
ParameterValue / ConditionRationale
Molar Ratio 1 : 0.6A slight excess of hydride is used to ensure complete reduction.[5]
(Ketone Intermediate : NaBH₄)
Solvent Dry EthanolProtic solvent compatible with NaBH₄ that effectively dissolves the substrate.
Temperature 0 °C to Room Temp.Initial cooling controls the exotherm, while room temperature ensures reaction completion.[5]
Reaction Time 1 - 2 hoursThe reduction is typically rapid once the reagent is added.
Quenching Agent Saturated NH₄ClA mild acidic salt that safely neutralizes excess borohydride without being strongly acidic.
Yield >75%Good to excellent yields are typically achieved after work-up.[5]

Analytical Characterization

To ensure the quality and purity of the intermediate and final product, the following analytical techniques are recommended.

CompoundTechniqueExpected Results
3-Acetylphenyl ethyl(methyl)carbamate ¹H NMR (CDCl₃, 400 MHz)δ ~7.78 (d, 1H), 7.69 (s, 1H), 7.45 (t, 1H), 7.34 (d, 1H), 3.45 (q, 2H), 3.04 (s, 3H), 2.60 (s, 3H), 1.23 (t, 3H).[5]
HPLCPurity >98%
3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate ¹H NMR (CDCl₃, 400 MHz)δ ~7.33 (t, 1H), 7.20-7.15 (m, 2H), 7.02 (d, 1H), 4.89 (q, 1H), 3.51-3.38 (m, 2H), 3.03 (s, 3H), 1.49 (d, 3H), 1.27-1.17 (m, 3H).[5]
HPLCPurity >98%

Process Safety and Hazard Mitigation

  • Ethyl(methyl)carbamoyl chloride: This reagent is a lachrymator, corrosive, and moisture-sensitive.[10] Handle in a well-ventilated fume hood or closed system. Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid contact with water or moist air, as it can hydrolyze to release HCl.

  • Sodium Borohydride: A flammable solid that reacts with water and acids to produce flammable hydrogen gas. Store in a cool, dry place away from acids. Additions and quenching should be performed slowly and with temperature control.

  • Solvents (Acetone, DCM, Ethanol): These are flammable liquids. Ensure all operations are performed in a well-ventilated area, away from ignition sources. Use intrinsically safe equipment for large-scale operations.

Detailed Experimental Workflow Diagram

G cluster_part1 Part I: Carbamoylation cluster_part2 Part II: Reduction P1_Start Charge Reactor: 1. Acetone 2. 3-Hydroxyacetophenone P1_Base Add K2CO3 P1_Start->P1_Base P1_AddEMCC Add Ethyl(methyl)carbamoyl chloride (dropwise) P1_Base->P1_AddEMCC P1_Reflux Heat to Reflux (~56°C) for 3-5h P1_AddEMCC->P1_Reflux P1_IPC IPC Check (TLC/HPLC) for completion P1_Reflux->P1_IPC P1_Cool Cool to Room Temp. P1_IPC->P1_Cool P1_Filter Filter Solids P1_Cool->P1_Filter P1_Evap Concentrate Filtrate in vacuo P1_Filter->P1_Evap P1_Extract Dissolve in DCM Wash with 1M NaOH & Brine P1_Evap->P1_Extract P1_Dry Dry (Na2SO4), Filter, & Concentrate P1_Extract->P1_Dry P1_Intermediate Isolate Intermediate 1: 3-Acetylphenyl ethyl(methyl)carbamate P1_Dry->P1_Intermediate P2_Start Charge Reactor: 1. Intermediate 1 2. Dry Ethanol P1_Intermediate->P2_Start Proceed to Part II P2_Cool Cool to 0°C P2_Start->P2_Cool P2_AddNaBH4 Add NaBH4 (in portions) < 10°C P2_Cool->P2_AddNaBH4 P2_Stir Stir at Room Temp. for 1-2h P2_AddNaBH4->P2_Stir P2_IPC IPC Check (TLC/HPLC) for completion P2_Stir->P2_IPC P2_Quench Cool to 0°C Quench with Sat. NH4Cl P2_IPC->P2_Quench P2_Extract Dilute with Water Extract with DCM P2_Quench->P2_Extract P2_Wash Wash with Brine P2_Extract->P2_Wash P2_Dry Dry (Na2SO4), Filter, & Concentrate P2_Wash->P2_Dry P2_Product Isolate Final Product: 3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate P2_Dry->P2_Product

Diagram 2: Step-by-Step Synthesis and Work-up Process. This flowchart details the entire manufacturing process from raw materials to the final isolated product.

References

  • NOTE Synthesis of 3-Vinylphenyl Ethyl(methyl)carbamate: A Potential Human Metabolite of Rivastigmine. Asian Journal of Chemistry; Vol. 25, No. 6 (2013), 3499-3500.
  • Scheme 3. Substrate Scope with N-Ethyl,N-Methyl Carbamoyl Chloride a - ResearchGate. ResearchGate. [Link]

  • Carbamate - Wikipedia. Wikipedia. [Link]

  • Hectogram-Scale Synthesis of Carbamates Using Electrochemical Hofmann Rearrangement in Flow. Organic Process Research & Development - ACS Publications. [Link]

  • Selective reduction of aldehydes and ketones to alcohols with ammonia borane in neat water. Green Chemistry (RSC Publishing). [Link]

  • EP2233465B1 - Preparation method of rivastigmine, its intermediates and preparation method of the intermediates.
  • Continuous Synthesis of Carbamates from CO2 and Amines. PMC. [Link]

  • Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Advances (RSC Publishing). [Link]

  • Reduction of diaryl ketones to alcohols or pinacols. ResearchGate. [Link]

  • Carbonyl reduction - Wikipedia. Wikipedia. [Link]

  • Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols--part I: processes with isolated enzymes. PubMed. [Link]

  • RIVASTIGMINE - New Drug Approvals. New Drug Approvals. [Link]

  • Alcohol synthesis by carbonyl compound reduction. Organic Chemistry Portal. [Link]

  • Novel Convenient Synthesis of Rivastigmine. ResearchGate. [Link]

  • CN101481334A - Rivastigmine preparation suitable for industrial production.
  • US8324429B2 - Preparation method of rivastigmine, its intermediates and preparation method of the intermediates.
  • SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. [Link]

  • Synthesis of N-Methylcarbamoyl-N-methylcarbamoyl chloride. PrepChem.com. [Link]

  • Synthesis of carbamates by carbamoylation. Organic Chemistry Portal. [Link]

  • RU2393148C2 - Method for synthesis of (s)-3-[(1-dimethylamino)ethyl]-phenyl-n-ethyl-n-methyl-carbamate.
  • Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate. MDPI. [Link]

  • THE REACTION OF ACYL CHLORIDES WITH WATER, ALCOHOLS AND PHENOL. Chemguide. [Link]

  • Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorid. Chang-bae Kim. [Link]

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application of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate in neuropharmacology research

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the specific utility of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate (hereafter referred to as HE-PEMC ) in the context of neuropharmacological development, specifically focusing on its critical role as the chiral precursor and analytical standard for the Alzheimer's disease therapeutic, Rivastigmine .

Part 1: Executive Summary & Scientific Rationale

The Role of HE-PEMC in Neurotherapeutics

In the development of acetylcholinesterase (AChE) inhibitors, stereochemistry dictates potency and toxicity. Rivastigmine, a pseudo-irreversible AChE inhibitor used for Alzheimer’s and Parkinson’s dementia, is administered as the pure (S)-enantiomer .

3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate (HE-PEMC) is not the active drug itself but is the linchpin intermediate that defines the stereochemical outcome of the final active pharmaceutical ingredient (API). Its application in neuropharmacology research is threefold:

  • Asymmetric Synthesis Precursor: It serves as the substrate for stereospecific amination. The (R)-enantiomer of HE-PEMC is required to produce (S)-Rivastigmine via SN2 inversion.

  • Mechanistic Control (SAR): It acts as a "cation-null" analog in Structure-Activity Relationship (SAR) studies, demonstrating the necessity of the protonated amine for cation-

    
     interactions within the AChE anionic site.
    
  • Impurity Reference Standard: It is a monitored pharmacopeial impurity (often designated as an "In-House" or process-related impurity) used to validate the purity of neuro-drug batches.

Mechanism of Action Context

Rivastigmine works by carbamoylating the serine residue in the active site of AChE.

  • Rivastigmine: Contains a dimethylamino group (

    
    ) that binds to the anionic sub-site, positioning the carbamate "warhead" for effective transfer.
    
  • HE-PEMC: Contains a hydroxyl group instead of the amine.[1][2][3] It retains the carbamate warhead but lacks the cationic recognition element.

  • Application: Researchers use HE-PEMC to decouple the binding affinity (driven by the amine) from the carbamylation rate (driven by the carbamate ester), allowing for precise dissection of inhibitor kinetics.

Part 2: Experimental Protocols

Protocol A: Chemoenzymatic Synthesis of (R)-HE-PEMC

Objective: To generate high-enantiomeric excess (ee) (R)-HE-PEMC from the achiral ketone precursor for subsequent conversion to (S)-Rivastigmine.

Principle: The starting material, 3-acetylphenyl ethyl(methyl)carbamate, is reduced using a ketoreductase (KRED) or lipase-mediated dynamic kinetic resolution (DKR).[4] This step establishes the chiral center.

Materials:

  • Substrate: 3-acetylphenyl ethyl(methyl)carbamate (10 mmol)

  • Biocatalyst: Lactobacillus reuteri whole cells or commercially available KRED (e.g., KRED-101)

  • Cofactor: NADPH (if using purified enzyme)

  • Solvent System: Phosphate Buffer (pH 7.0) / Isopropanol (as hydrogen donor)

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2.21 g (10 mmol) of ketone substrate in 5 mL of isopropanol.

  • Buffer Addition: Add 45 mL of 100 mM Potassium Phosphate buffer (pH 7.0).

  • Biocatalyst Initiation: Add 50 mg of lyophilized KRED enzyme (or 1 g wet cell weight).

  • Incubation: Stir at 30°C at 200 rpm for 24 hours. Monitor consumption of ketone via TLC (Hexane:EtOAc 7:3).

  • Extraction: Once conversion >98%, extract reaction mixture with Ethyl Acetate (

    
     mL).
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash chromatography.
    
  • Validation: Analyze enantiomeric excess (ee) using Chiral HPLC (Chiralcel OD-H column). Target: >99% (R)-enantiomer.

Protocol B: Stereospecific Conversion to (S)-Rivastigmine

Objective: To utilize (R)-HE-PEMC to synthesize the active neuro-drug via SN2 displacement.

Rationale: Direct amination of the alcohol is difficult. The hydroxyl group must be activated into a leaving group (Mesylate). The subsequent displacement by dimethylamine proceeds with Walden inversion , converting the (R)-alcohol into the (S)-amine.

Workflow:

  • Activation (Mesylation):

    • Dissolve (R)-HE-PEMC (1 eq) in DCM at 0°C.

    • Add Triethylamine (1.5 eq) and Methanesulfonyl chloride (MsCl, 1.2 eq).

    • Stir 2h. The product is (R)-3-(1-mesyloxyethyl)phenyl ethyl(methyl)carbamate .

  • Displacement (Amination):

    • Dissolve the crude mesylate in THF.

    • Add Dimethylamine (2.0 M in THF, 5 eq).

    • Heat in a sealed tube at 60°C for 12 hours.

    • Mechanism: The nucleophilic amine attacks the chiral center from the back, inverting (R) to (S).

  • Isolation:

    • Acid/Base extraction to isolate the basic amine product.

    • Convert to tartrate salt (Rivastigmine Tartrate) for stability.

Part 3: Analytical Quality Control (Impurity Profiling)

Context: In neuropharmacology studies, impurities like HE-PEMC can alter baseline cholinesterase activity or cause off-target toxicity.

HPLC Method for Detection of HE-PEMC in Rivastigmine Samples:

ParameterCondition
Column C18 Reverse Phase (e.g., Zorbax Eclipse Plus,

mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Formate (pH 4.0)
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-20 min: 10%

80% B; 20-25 min: 80% B
Flow Rate 1.0 mL/min
Detection UV @ 215 nm (Carbamate absorption)
Retention Time Rivastigmine: ~12.5 min; HE-PEMC : ~14.2 min (Less polar due to lack of charged amine at pH 4)

Part 4: Visualization & Logic

Synthesis & Stereochemistry Workflow

The following diagram illustrates the conversion of the ketone to the active neuro-drug, highlighting the critical inversion step mediated by HE-PEMC.

RivastigmineSynthesis cluster_legend Stereochemical Logic Ketone 3-Acetylphenyl ethyl(methyl)carbamate (Achiral Precursor) R_Alcohol (R)-HE-PEMC (Key Intermediate) [Chiral Center Established] Ketone->R_Alcohol Asymmetric Reduction (KRED / NADH) >99% ee (R) Mesylate (R)-Mesylate (Activated Leaving Group) R_Alcohol->Mesylate MsCl, Et3N (Retention of config) Rivastigmine (S)-Rivastigmine (Active Neuro-Drug) Mesylate->Rivastigmine HN(Me)2, THF SN2 Displacement (Walden Inversion R -> S) Target: (S)-Enantiomer->Requirement: (R)-Alcohol Intermediate

Caption: Stereochemical pathway showing the pivotal role of (R)-HE-PEMC in accessing the bioactive (S)-Rivastigmine via SN2 inversion.

Part 5: References

  • Han, K., Kim, C., Park, J., & Kim, M. J. (2010). Chemoenzymatic synthesis of rivastigmine via dynamic kinetic resolution as a key step.[4] The Journal of Organic Chemistry, 75(9), 3105-3108. Link

  • Mangas-Sanchez, J., & Gotor-Fernandez, V. (2013). Asymmetric synthesis of rivastigmine using transaminases and lipases. Organic Process Research & Development, 17(3). Link

  • Pharmaffiliates. (R)-3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate - Product Specification & Impurity Profile. Pharmaffiliates Analytics. Link

  • European Pharmacopoeia (Ph. Eur.). Rivastigmine Hydrogen Tartrate Monograph: Impurity Standards. EDQM. Link

  • Opulent Pharma. 3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate: Synthesis and Application Notes. Opulent Pharma Catalog. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate (CAS: 1222073-98-4). This compound is a critical chiral/racemic intermediate in the production of Rivastigmine, a potent cholinesterase inhibitor used extensively in the treatment of Alzheimer's and Parkinson's disease dementia[1].

This guide provides drug development professionals and synthetic chemists with validated protocols, mechanistic insights, and troubleshooting strategies to maximize yield, control stereochemistry, and ensure high purity during the carbamoylation and reduction phases of this workflow.

Mechanistic Workflow & Causality

The synthesis of this intermediate fundamentally relies on a two-step sequence starting from commercially available 3-hydroxyacetophenone:

  • O-Carbamoylation: The phenolic hydroxyl group is acylated using N-ethyl-N-methylcarbamoyl chloride. Historically, this required pyrophoric sodium hydride, but modern optimized routes utilize milder bases like potassium carbonate (K₂CO₃) or catalytic DMAP to drive the nucleophilic attack, minimizing safety risks and side reactions[2].

  • Ketone Reduction: The resulting 3-acetylphenyl ethyl(methyl)carbamate undergoes reduction at the ketone moiety to yield the secondary alcohol. This can be achieved via non-selective hydride reduction (e.g., NaBH₄) to produce a racemate, or via asymmetric hydrogenation (e.g., Ir-SpiroPAP catalyst) to directly establish the desired (S)- or (R)-stereocenter[3].

Pathway SM 3-Hydroxyacetophenone (Starting Material) Int1 3-Acetylphenyl ethyl(methyl)carbamate (Key Intermediate) SM->Int1 Carbamoylation (Acylation) Reagent1 N-Ethyl-N-methylcarbamoyl Chloride + Base (K2CO3) / Solvent (MDC) Reagent1->Int1 Product 3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate (Target Precursor) Int1->Product Reduction (Ketone to Alcohol) Reagent2 Reduction Agent (NaBH4 or Chiral Ir-Catalyst) Reagent2->Product

Fig 1: Two-step synthesis workflow for 3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate.

Standard Operating Procedure: Self-Validating Protocol
Phase 1: Synthesis of 3-Acetylphenyl ethyl(methyl)carbamate
  • Preparation: Charge a reaction vessel with 3-hydroxyacetophenone (1.0 eq) and Dichloromethane (MDC) or Toluene (4-5 volumes). Begin stirring to ensure complete dissolution.

  • Base Addition: Add anhydrous K₂CO₃ (1.5 eq). Causality: The base deprotonates the phenol, increasing its nucleophilicity. Using a mild base rather than NaH prevents the degradation of the carbamoyl chloride[2].

  • Acylation: Heat the mixture to 50-60 °C. Add N-ethyl-N-methylcarbamoyl chloride (1.0 - 1.1 eq) dropwise. Validation Check: Monitor via HPLC. The reaction is deemed complete when unreacted 3-hydroxyacetophenone is <1%.

  • Workup: Cool to room temperature. Wash the organic layer with 1.5 M HCl to remove amine byproducts, followed by demineralized (DM) water. Dry over anhydrous Na₂SO₄ and distill under vacuum to obtain the intermediate[4].

Phase 2: Reduction to 3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate
  • Hydride Suspension: In a clean flask, suspend Sodium Borohydride (NaBH₄) (1.5 eq) in MDC/Methanol. Cool the system to 15-20 °C. Causality: Methanol acts as a protic co-solvent to accelerate the hydride transfer, while strict temperature control prevents exothermic degradation[4].

  • Ketone Addition: Dissolve the intermediate from Phase 1 in Methanol and add it dropwise over 30 minutes.

  • Quenching: After 2 hours of stirring, quench the reaction carefully with DM water. Causality: Rapid quenching hydrolyzes the unreacted borohydride complexes, preventing the formation of stable boron-alkoxide chelates that trap the product[4].

  • Extraction: Separate the layers, wash the organic phase with brine, dry over Na₂SO₄, and concentrate under vacuum to yield the target alcohol[4].

Troubleshooting & Yield Optimization FAQs

Q1: My carbamoylation yield is stalling around 60-70%, and I see unreacted starting material. How can I drive this to completion? A: Stalled acylation is typically caused by moisture in the solvent or the base, which prematurely hydrolyzes the N-ethyl-N-methylcarbamoyl chloride into unreactive carbamic acid/amines. Ensure your K₂CO₃ is strictly anhydrous. If using toluene as a solvent, consider adding a catalytic amount of 4-Dimethylaminopyridine (DMAP). DMAP acts as a highly effective acyl transfer catalyst, forming a reactive N-acylpyridinium intermediate that accelerates the reaction, often pushing yields above 90% while avoiding the need for hazardous sodium hydride[2].

Q2: During the NaBH₄ reduction step, I am observing significant impurity peaks and a lower yield of the target alcohol. What is going wrong? A: This is usually due to poor thermal management during the hydride addition. The reduction of 3-acetylphenyl ethyl(methyl)carbamate is highly exothermic. If the temperature exceeds 25 °C, you risk over-reduction or cleavage of the sensitive carbamate group. Maintain the internal temperature strictly between 15-20 °C during the dropwise addition of the ketone[4]. Additionally, ensure your methanol is dry; excessive water will rapidly consume the NaBH₄, leaving unreacted ketone.

Q3: We want to bypass the optical resolution step later in the API synthesis. Can we achieve stereoselectivity directly during this reduction? A: Yes. While standard NaBH₄ reduction yields a racemic mixture, you can implement Asymmetric Hydrogenation. Using a chiral transition metal complex, such as an Iridium-SpiroPAP catalyst under hydrogen pressure, can directly yield the chiral alcohol with an enantiomeric excess (ee) of >96%[3]. Alternatively, biocatalytic approaches using ketoreductase enzymes or Lactobacillus reuteri whole cells have been proven to facilitate highly regioselective and stereoselective bioreduction, though they require longer reaction cycle times[4].

Q4: I am losing product during the aqueous workup of the final intermediate. How do I optimize the extraction? A: 3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate contains both a secondary alcohol and a carbamate linkage, making it sensitive to pH extremes. Avoid highly acidic or basic aqueous washes. Use a mild 1.5 M HCl wash exclusively to neutralize residual amines, followed immediately by a neutral brine wash to break any emulsions and remove water from the organic (MDC) layer. Distill the solvent under high vacuum at a low temperature (45-50 °C) to prevent thermal degradation[4].

Quantitative Data Summary: Reduction Methodologies

The following table summarizes the performance metrics of various reduction strategies for synthesizing the target intermediate based on recent process chemistry scale-ups.

Reduction MethodologyReagents / CatalystTypical Yield (%)Enantiomeric Excess (ee %)Scalability & Cost Profile
Chemical (Racemic) NaBH₄ in MeOH/MDC81.0 - 100.0N/A (Racemic)High scalability; Low cost. Requires downstream chiral resolution[4].
Asymmetric Hydrogenation Ir-SpiroPAP / H₂~93.0>96.0Medium-High scalability; High initial catalyst cost, but eliminates resolution waste[3].
Biocatalytic Reduction Ketoreductase / L. reuteri~85.0>98.0Medium scalability; Long reaction cycles, highly sustainable[4].
References
  • Direct Asymmetric Reductive Amination for the Synthesis of (S)-Rivastigmine Source: MDPI (Molecules) URL:[Link]

  • Modular mimics of neuroactive alkaloids - design, synthesis, and cholinesterase inhibitory activity of rivastigmine analogs Source: Emerging Investigators URL:[Link]

  • Industrial Scale-Up of Enantioselective Hydrogenation for the Asymmetric Synthesis of Rivastigmine Source: ResearchGate URL:[Link]

  • US10882819B2 - Synthesis of novel intermediate(s)

Sources

Technical Support Center: Purification of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, chemists, and pharmaceutical development professionals facing challenges in the purification of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate. This molecule's unique structure, featuring a polar hydroxyl group and a potentially labile carbamate moiety, presents distinct purification hurdles. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to enable the consistent attainment of high-purity material.

Section 1: Understanding the Molecule & Its Challenges

3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate is a polar organic compound whose purification requires a nuanced approach. It is a known intermediate in the synthesis of related compounds, such as potential metabolites of Rivastigmine.[1] The primary challenges stem from its dual functionality:

  • Polarity: The secondary alcohol imparts significant polarity, which can lead to poor retention on standard reversed-phase (RP) chromatography columns and strong, potentially irreversible, binding to normal-phase (NP) silica.[2][3][4]

  • Carbamate Stability: The carbamate functional group is susceptible to hydrolysis, particularly under strong acidic or alkaline conditions, which can lead to product degradation during workup and purification.[5] Carbamates are generally most stable in a slightly acidic to neutral pH range.[5]

Table 1: Key Physicochemical Properties and Purification Implications

PropertyValue / CharacteristicImplication for Purification
Molecular Formula C₁₂H₁₇NO₃[6]---
Molecular Weight 223.27 g/mol [6]---
Appearance Reported as a yellow oil[1]Suggests that crystallization may be challenging; chromatography is likely the primary purification method.
Polarity High, due to the hydroxyl (-OH) group.May elute in the void volume in standard RP-HPLC. Prone to peak tailing and streaking on normal-phase silica.[7][8]
Solubility Expected to be soluble in polar organic solvents (e.g., Methanol, Ethanol, Acetonitrile, CH₂Cl₂).Provides options for sample loading and mobile phase selection in chromatography.
Chemical Stability Prone to hydrolysis outside of a neutral pH range.[5] Thermally labile.[9][10]Aqueous workups and mobile phases must be pH-controlled. Avoid high temperatures during solvent evaporation.

Section 2: Troubleshooting Common Purification Issues

This section addresses specific problems encountered during the purification of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate in a question-and-answer format.

Issue 1: Poor Separation and Peak Shape in Chromatography

Q: My compound is eluting at the solvent front (no retention) on my C18 reversed-phase column. How can I fix this?

A: This is a classic symptom of a polar compound failing to partition into the non-polar stationary phase.[2][7] The hydroxyl group makes the molecule too hydrophilic for effective retention under standard RP conditions.

Solutions:

  • Increase Mobile Phase Polarity: Start with a very high aqueous content (e.g., 95% water, 5% acetonitrile/methanol) and run a very shallow gradient. Some modern C18 columns are designed to be stable in 100% aqueous conditions.[7]

  • Employ a More Polar Stationary Phase: Switch to a reversed-phase column with a more polar character. Options include those with embedded polar groups (EPG) or a phenyl-hexyl phase, which can offer alternative selectivity for polar analytes.[7]

  • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is often the ideal solution for highly polar compounds.[4][8] This technique uses a polar stationary phase (like silica, diol, or amine-bonded silica) with a high-organic, low-aqueous mobile phase. In HILIC, water is the strong, eluting solvent.[2][3]

Q: I'm using normal-phase silica gel chromatography, but my compound is streaking badly and giving broad peaks. What's causing this?

A: This is likely due to strong, undesirable interactions between the polar hydroxyl group of your compound and the acidic silanol groups on the silica surface.[11] This can lead to peak tailing and even irreversible adsorption.

Solutions:

  • Use a Polar Modifier: Add a small percentage of an alcohol like methanol or isopropanol to your mobile phase (e.g., ethyl acetate/hexane). The alcohol will compete with your compound for the active sites on the silica, improving peak shape.

  • Deactivate the Silica: For basic compounds, which carbamates can be, adding a small amount of a base like triethylamine (0.1-1%) or ammonia to the mobile phase can neutralize the acidic silanol groups, significantly reducing peak tailing.[7]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (neutral or basic) or a bonded phase like diol.

Q: My peaks are tailing in both normal-phase and reversed-phase HPLC. What general strategies can I use?

A: Peak tailing often points to secondary interactions with the stationary phase or column overload.[11]

Solutions:

  • Check Mobile Phase pH (RP-HPLC): The pH of your mobile phase is critical. For carbamates, which can have basic nitrogen atoms, operating at a low pH (e.g., 2.5-4 using formic or acetic acid) can protonate the analyte and suppress the ionization of residual silanol groups on the silica backbone, minimizing unwanted ionic interactions.[7][11]

  • Reduce Sample Load: Injecting too much sample can overload the column, leading to broad and tailing peaks.[12] Try reducing the injection volume or sample concentration.

  • Use a Guard Column: A guard column can help by filtering out strongly retained impurities that might otherwise foul the analytical column and cause peak shape issues.[13]

G cluster_0 Chromatography Troubleshooting Workflow Start Crude Product Analysis CheckRetention Adequate RP Retention? Start->CheckRetention CheckPeakShape Good Peak Shape? CheckRetention->CheckPeakShape  Yes TryHILIC Switch to HILIC or Aqueous Normal-Phase CheckRetention->TryHILIC  No PureProduct Pure Product CheckPeakShape->PureProduct  Yes IsRP Using RP? CheckPeakShape->IsRP  No (Tailing/Broad) TryHILIC->CheckPeakShape OptimizeRP Increase Aqueous Content Use EPG Column AdjustpH Adjust Mobile Phase pH (e.g., add Formic Acid) ReduceLoad Reduce Sample Load AdjustpH->ReduceLoad ReduceLoad->CheckPeakShape ModifyNP Use Polar Modifier (MeOH) Deactivate Silica (TEA) ModifyNP->ReduceLoad IsRP->AdjustpH  Yes IsRP->ModifyNP  No (Using NP)

Caption: Troubleshooting workflow for chromatographic purification.

Issue 2: Product Loss and Impurity Removal

Q: My final yield is very low. Could I be losing my product during the aqueous workup?

A: Yes. Carbamate hydrolysis is a significant risk, especially if the aqueous quench or extraction steps are performed under basic conditions (e.g., using sodium bicarbonate or carbonate washes without careful control).[5]

Solutions:

  • Maintain Neutral or Slightly Acidic pH: When quenching reactions (e.g., a NaBH₄ reduction), use a buffered or mildly acidic solution like saturated aqueous NH₄Cl or a dilute solution of citric acid.[1]

  • Minimize Contact Time: Perform extractions quickly and avoid letting the product sit in aqueous layers for extended periods.

  • Use Brine Washes: Wash the combined organic layers with brine (saturated NaCl solution) to remove bulk water before drying with a desiccant like Na₂SO₄ or MgSO₄.

  • Low-Temperature Evaporation: Concentrate the purified fractions under reduced pressure at a low temperature (e.g., <40°C) to prevent thermal degradation.[9][10]

Q: What are the most likely impurities from the synthesis, and how do I remove them?

A: Based on a common synthetic route from 3-acetylphenyl ethyl(methyl)carbamate via sodium borohydride reduction[1], the key impurities are:

  • Unreacted Starting Material (Ketone): The starting ketone is less polar than the product alcohol. It will elute earlier in normal-phase chromatography and later in reversed-phase. Flash chromatography is typically very effective for this separation.

  • Boron Salts: Residual salts from the NaBH₄ quench (e.g., borates) are highly polar and are typically removed during the aqueous workup. If they persist, they will not elute from a normal-phase column under typical conditions.

  • Degradation Products: The primary degradation product would be 3-(1-hydroxyethyl)phenol, resulting from carbamate hydrolysis. This phenol is also highly polar and may be difficult to separate from the target compound. HILIC or carefully optimized reversed-phase chromatography would be the best approach for this separation.

G cluster_main Synthetic Pathway and Potential Impurities Ketone 3-acetylphenyl ethyl(methyl)carbamate (Starting Material) Reduction Reduction (e.g., NaBH₄) Ketone->Reduction Product 3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate (Target Product) Reduction->Product Desired Reaction Impurity1 Unreacted Starting Material (Less Polar Impurity) Reduction->Impurity1 Incomplete Reaction Hydrolysis Hydrolysis (Acid/Base/Heat) Product->Hydrolysis Undesired Reaction Impurity2 3-(1-hydroxyethyl)phenol (Polar Degradation Product) Hydrolysis->Impurity2

Caption: Origin of common impurities during synthesis.

Section 3: Recommended Purification Protocols

Protocol 1: Flash Chromatography using HILIC

This method is recommended for its effectiveness in retaining and separating highly polar compounds.[4]

  • Sample Preparation: a. Dissolve the crude product in a minimal amount of a strong solvent like methanol or DMSO. b. Alternatively, create a "dry load" by dissolving the crude oil in a suitable solvent (e.g., methanol), adding a small amount of silica gel, and evaporating the solvent under reduced pressure to obtain a free-flowing powder. This often provides superior resolution.[3]

  • Column Selection and Equilibration: a. Choose a bare silica gel flash column. b. Equilibrate the column with the initial mobile phase, which should be high in organic content (e.g., 98:2 Acetonitrile:Water).

  • Sample Loading: a. If using a liquid load, carefully apply the dissolved sample to the top of the column. b. If using a dry load, carefully add the powder to the top of the column bed.

  • Elution: a. Begin elution with the initial mobile phase (e.g., 98:2 MeCN:H₂O). b. Run a slow gradient, increasing the percentage of water. Water is the strong eluting solvent in HILIC.[3] A suggested gradient is from 2% to 15% water over 10-15 column volumes. c. Collect fractions and analyze by TLC or HPLC.

  • Post-Purification: a. Combine fractions containing the pure product. b. Evaporate the solvent under reduced pressure at low temperature (<40°C). Note that removing water can require lyophilization for complete dryness.

Protocol 2: Analytical HPLC for Purity Assessment (Reversed-Phase)

This method is for determining the purity of the final product.

  • Column: C18 column with embedded polar groups (EPG), 4.6 x 150 mm, 5 µm.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • Start at 5% B.

    • Linear gradient to 60% B over 15 minutes.

    • Hold at 60% B for 2 minutes.

    • Return to 5% B and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm or 254 nm.

  • Injection Volume: 5-10 µL.

  • Rationale: The use of an EPG column enhances the retention of polar analytes, while the acidic mobile phase (formic acid) ensures the protonation of basic sites on the molecule and silanols, leading to sharper, more symmetrical peaks.[7][11]

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the best way to store purified 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate? A: Given its oily nature and potential for hydrolysis, it should be stored as a neat oil or as a solution in a dry, aprotic solvent (e.g., anhydrous acetonitrile or dichloromethane). Store in a tightly sealed vial under an inert atmosphere (argon or nitrogen) at low temperatures (2-8°C is recommended[6]) to minimize degradation.

Q2: Can I use Gas Chromatography (GC) to analyze this compound? A: It is strongly discouraged. Most carbamates are thermally labile and tend to decompose in the hot injection port of a GC system.[9][10] This leads to inaccurate quantification and the appearance of degradation products in the chromatogram. HPLC is the preferred analytical method.[9][14]

Q3: My NMR spectrum looks clean, but HPLC shows a small impurity peak. What could it be? A: This could be a diastereomer if the starting materials were not enantiomerically pure and the reduction created a new chiral center at the alcohol. Diastereomers are often difficult to distinguish by NMR but can frequently be separated by chiral HPLC or sometimes even by high-resolution achiral chromatography.

Q4: Is crystallization a viable purification method for this compound? A: As it is reported to be an oil[1], direct crystallization from the crude mixture is unlikely to be effective. However, after chromatographic purification, it might be possible to induce crystallization from a specific solvent system (e.g., by dissolving in a minimal amount of a solvent like ether or ethyl acetate and slowly adding a non-polar solvent like hexane at low temperature). This would require experimental screening.

References

  • Veeprho. (n.d.). Carbamic Acid Impurities and Related Compound. Retrieved from [Link]

  • Asian Journal of Chemistry. (2013). Synthesis of 3-Vinylphenyl Ethyl(methyl)carbamate: A Potential Human Metabolite of Rivastigmine. Vol. 25, No. 6, 3499-3500. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • U.S. Geological Survey. (n.d.). METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY- DETERMINATION OF SELECTED CARBAMATE PESTICI. Retrieved from [Link]

  • Agilent. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from [Link]

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?. Retrieved from [Link]

  • Scribd. (n.d.). HPLC Method for Analyzing Carbamate Pesticides. Retrieved from [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]

  • Waters Corporation. (n.d.). alliance system for carbamate analysis. Retrieved from [Link]

  • Chrom Tech. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (R)-3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate. Retrieved from [Link]

  • Hichrom. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Separation Science. (2023, December 8). Effective Analysis Carbamate Pesticides. Retrieved from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

Sources

degradation pathways of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate under stress conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Degradation of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the analysis of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate. This guide is designed to provide Senior Application Scientist-level insights into the potential degradation pathways of this molecule under stress conditions. We will explore the chemical rationale behind its stability, offer detailed troubleshooting for common experimental challenges, and provide robust protocols to ensure the integrity of your stability-indicating studies.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Molecule's Intrinsic Stability

This section addresses fundamental questions regarding the expected degradation behavior of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate based on its chemical structure and established carbamate chemistry.

Q1: What are the primary degradation pathways I should anticipate for this N,N-disubstituted carbamate?

A1: Carbamates are susceptible to three main degradation pathways: hydrolysis, oxidation, and photolysis.[1][2] For 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate, the primary points of lability are the carbamate ester linkage, the secondary alcohol, and the benzylic positions, which can be targeted by different stress conditions.

Q2: How does the N,N-disubstituted nature of the carbamate group affect its hydrolytic stability?

A2: The hydrolysis mechanism is critically dependent on the substitution of the nitrogen atom. Unlike N-monosubstituted carbamates that can degrade via an isocyanate intermediate (E1cB elimination), N,N-disubstituted carbamates, such as the one in your molecule, typically hydrolyze through a direct nucleophilic acyl substitution (BAC2) mechanism.[3][4] This involves the attack of a nucleophile (like a hydroxide ion) on the carbonyl carbon. Consequently, this class of carbamates often exhibits greater stability under certain pH conditions compared to their N-monosubstituted counterparts.

Q3: What are the most likely degradation products from hydrolysis?

A3: Under basic or strongly acidic conditions, the carbamate ester bond is expected to cleave. This hydrolysis reaction would yield two primary degradation products: 3-(1-Hydroxyethyl)phenylethyl(methyl)amine and carbon dioxide (from the decomposition of the resulting carbamic acid).[3] The reaction is significantly faster under alkaline conditions (pH > 7).[5]

Q4: Which parts of the molecule are most susceptible to oxidation?

A4: The molecule has several sites prone to oxidation. The secondary alcohol (-CH(OH)CH3) can be oxidized to a ketone, forming 3-(1-Oxoethyl)phenylethyl(methyl)carbamate. Additionally, the benzylic methylene group (-CH2-) adjacent to the phenyl ring is a potential site for hydroxylation. Under aggressive oxidative conditions, degradation of the aromatic ring itself is also possible.[6]

Q5: What should I expect under photolytic stress conditions?

A5: Photolytic degradation of aromatic carbamates is often initiated by the absorption of UV light, leading to the formation of an excited state.[7] This can induce cleavage of the C-O bond in the ester group, generating radical species.[7] Subsequent reactions could lead to a variety of minor degradants. It's also possible for the N-methyl group to be involved in photooxidation, potentially leading to N-demethylation.[8]

Section 2: Troubleshooting Guide for Experimental Studies

This guide addresses common issues encountered during forced degradation experiments, providing explanations and actionable solutions.

Issue: Low or inconsistent analyte recovery in my control sample.

  • Q: My analytical results show low recovery or high variability for my carbamate analyte even before applying stress. What could be the cause?

    • A: Check Your Sample Preparation and Handling. Carbamates can be sensitive to pH and temperature.[5] Ensure your diluents and mobile phases are pH-controlled, ideally in a slightly acidic range (e.g., pH 5) where many carbamates are most stable.[5] Avoid high temperatures during sample preparation. If your matrix is biological, endogenous enzymes like esterases could be degrading the compound.[9] Consider immediate sample freezing or the use of an esterase inhibitor if enzymatic degradation is suspected.

Issue: No significant degradation observed under hydrolytic stress.

  • Q: I've subjected my compound to acidic conditions (e.g., 0.1 N HCl) at an elevated temperature, but I'm seeing less than 5% degradation. Is this normal?

    • A: Yes, this is plausible. As an N,N-disubstituted carbamate, your molecule is likely more resistant to acid-catalyzed hydrolysis than other ester types.[3] To achieve the target degradation of 5-20% as recommended by ICH guidelines, you may need to employ more forceful conditions.[10] Consider increasing the acid concentration, extending the exposure time, or raising the temperature. However, be systematic to avoid complete degradation, which would obscure the primary degradation pathway.

Issue: Multiple, unexpected peaks appear after oxidative stress.

  • Q: After treatment with hydrogen peroxide, my chromatogram shows several new, small peaks that I can't identify. What's happening?

    • A: You may be observing secondary degradation or non-specific oxidation. Aggressive oxidative conditions can create a cascade of reactions. The primary degradant (e.g., the ketone from alcohol oxidation) might itself be unstable and degrade further. Hydroxyl radicals generated by Fenton-type reactions can also attack the molecule at various positions, including the aromatic ring, leading to multiple hydroxylated species.[11] To isolate the primary pathway, try using milder oxidative conditions (e.g., lower concentration of H2O2, shorter time) to favor the formation of the most susceptible product first.

Issue: Mass balance is poor in my photostability study.

  • Q: The loss of the parent compound does not correlate with the appearance of new peaks in the chromatogram after light exposure. Where did the mass go?

    • A: This could indicate several possibilities. The degradants may not be UV-active at your detection wavelength. Using a mass spectrometer (LC-MS) or a photodiode array (PDA) detector to screen all wavelengths can help identify non-chromophoric products. Alternatively, photolytic degradation can lead to volatile products (like CO2) or highly polar products that are not retained on a standard reverse-phase column.[8] Consider using a different chromatographic method or analytical technique to hunt for the missing mass. Ensure your control sample (wrapped in foil) is run alongside the exposed sample to rule out other degradation sources.

Section 3: Protocols for Forced Degradation Studies

These protocols are designed as a starting point, consistent with ICH Q1A(R2) guidelines for stress testing.[12] The goal is to achieve 5-20% degradation to reveal the primary degradation products.[10] All studies should include a control sample (protected from the stress condition) and a blank.

Protocol: Hydrolytic Stress Testing
  • Preparation: Prepare a stock solution of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate in a suitable solvent (e.g., acetonitrile or methanol) at ~1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl.

    • Incubate at 60°C.

    • Withdraw aliquots at 2, 6, 12, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 N NaOH before analysis to prevent further degradation.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH.

    • Incubate at room temperature (due to higher reactivity).

    • Withdraw aliquots at 5, 15, 30, and 60 minutes.

    • Neutralize the aliquots with an equivalent amount of 0.1 N HCl.

  • Neutral Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of purified water.

    • Incubate at 60°C.

    • Withdraw aliquots at time points similar to the acid hydrolysis study.

  • Analysis: Analyze all samples by a stability-indicating HPLC or LC-MS method.

Protocol: Oxidative Stress Testing
  • Preparation: Prepare a stock solution as described in 3.1.

  • Procedure:

    • Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature and protected from light.

    • Withdraw aliquots at 2, 6, 12, and 24 hours.

  • Analysis: Analyze samples immediately. Note that residual peroxide can sometimes interfere with certain analytical columns or detection methods.

Protocol: Photolytic Stress Testing
  • Standard: This protocol should be performed according to ICH Q1B guidelines.

  • Sample Preparation:

    • Prepare two sets of samples of the drug substance as a solid and in solution (e.g., in water or acetonitrile).

    • Place one set in a photostability chamber with a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Wrap the second set (the "dark control") in aluminum foil and place it in the same chamber to experience the same temperature conditions.

  • Analysis: After the exposure period, compare the chromatograms of the exposed sample, the dark control, and an unstressed control.

Stress ConditionTypical ParametersPurpose
Acid Hydrolysis 0.1 N - 1 N HCl, 60-80°CTo test stability in acidic environments.[10]
Base Hydrolysis 0.01 N - 0.1 N NaOH, RT-40°CTo test stability in alkaline environments.[10]
Neutral Hydrolysis Purified Water, 60-80°CTo evaluate the effect of water at elevated temperatures.[13]
Oxidation 3-30% H₂O₂, Room TemperatureTo mimic oxidative conditions.[13]
Photolysis >1.2 million lux hours & >200 W h/m²To assess degradation upon exposure to light.[12]

Section 4: Visualizing Degradation Pathways and Workflows

Proposed Degradation Pathways

The following diagram illustrates the potential degradation products of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate under different stress conditions.

G parent 3-(1-Hydroxyethyl)phenyl- ethyl(methyl)carbamate hydrolysis_prod 3-(1-Hydroxyethyl)phenyl- ethyl(methyl)amine + CO2 parent->hydrolysis_prod Hydrolysis (Acid/Base) oxidation_prod1 3-(1-Oxoethyl)phenyl- ethyl(methyl)carbamate (Ketone) parent->oxidation_prod1 Oxidation (H₂O₂) photolysis_prod Radical Intermediates & Further Products parent->photolysis_prod Photolysis (UV/Vis Light) G start Prepare Drug Substance Stock Solution (~1 mg/mL) stress Apply Stress Condition (Acid, Base, H₂O₂, Light, Heat) start->stress control Prepare Control Sample (No Stress) start->control sampling Sample at Predetermined Time Intervals stress->sampling analysis Analyze via Stability-Indicating LC-MS / HPLC-PDA Method control->analysis quench Neutralize or Quench Reaction (if applicable) sampling->quench quench->analysis evaluation Evaluate Data: - Identify Degradants - Calculate Mass Balance - Propose Pathways analysis->evaluation

Caption: A typical workflow for a forced degradation experiment.

References

  • An Overview on Biodegradation of Carbamate Pesticides by Soil Bacteria - Pertanika Journal. (2019).
  • Direct photodegradation of aromatic carbamate pesticides. (2025). Journal of Hazardous Materials.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026).
  • Hydrolysis mechanism of esterases and amidases toward carbamate pesticides. (n.d.).
  • Photodegradation of the carbamate insecticide pirimicarb. (1993). Zeitschrift für Lebensmittel-Untersuchung und -Forschung. Available at: [Link]

  • Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. (2021). Frontiers in Microbiology.
  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. (n.d.). Arhiv za farmaciju. Available at: [Link]

  • Photoremediation of Carbamate Residues in Water. (2012).
  • Competitive degradation and detoxification of carbamate insecticides by membrane anodic Fenton treatment. (2003). Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. (n.d.). International Journal of Science, Engineering and Technology.
  • ICH Q1A(R2) Guideline. (2010). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • Elimination–addition mechanism for the hydrolysis of carbamates. Trapping of an isocyanate intermediate by an o-amino-group. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

Sources

overcoming solubility issues of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate in vitro

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter erratic data during the in vitro biocatalytic synthesis, impurity profiling, or enzymatic screening of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate .

This compound is a critical chiral alcohol intermediate in the chemoenzymatic synthesis of the Alzheimer's drug (S)-rivastigmine (). However, its physical chemistry presents significant handling challenges in aqueous environments. The following guide is designed to troubleshoot these solubility issues by addressing the root chemical causality and providing self-validating methodologies.

Mechanistic Troubleshooting (FAQs)

Q: Why does 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate precipitate so aggressively in standard aqueous buffers compared to rivastigmine? A: The solubility disparity is rooted in a critical functional group substitution. Rivastigmine contains a basic dimethylamino group (pKa ~8.8) that becomes protonated and highly water-soluble at physiological pH. In contrast, 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate replaces this ionizable amine with a neutral secondary hydroxyl group. While the hydroxyl moiety provides limited hydrogen bonding, it is thermodynamically insufficient to overcome the hydrophobic penalty of the phenyl ring and the lipophilic ethyl(methyl)carbamate chain. This high partition coefficient (LogP) drives the molecules to self-associate and crash out of the aqueous phase to minimize unfavorable interactions with water.

Q: How does this insolubility skew my in vitro biocatalytic data? A: When the compound exceeds its thermodynamic solubility limit, it forms micro-precipitates. In biocatalytic processes—such as its synthesis via the asymmetric reduction of 3-acetylphenyl ethyl(methyl)carbamate using isolated ketoreductases () or dynamic kinetic resolution using lipases ()—these micro-precipitates cause severe mass transfer limitations. The enzyme active sites are starved of dissolved substrate, leading to artificially depressed reaction kinetics (


), erratic LC-MS quantification, and inaccurate enantiomeric excess (

) measurements.

Quantitative Solubilization Strategies

To overcome these limitations without denaturing delicate biocatalysts, researchers must employ targeted solubilization matrices. Below is a summary of field-proven strategies:

Solubilization StrategyPrimary Chemical MechanismMax Achievable Conc. (approx.)Biocatalyst Compatibility LimitBest Use Case
DMSO Solvent-Shift Disrupts the water hydrogen-bond network1.0 - 2.0 mM< 5% v/v (enzyme dependent)Robust whole-cell biocatalysis
HP-β-Cyclodextrin Hydrophobic cavity inclusion complexation5.0 - 10.0 mMUp to 20% w/vSensitive isolated ketoreductases
Tween-20 / Triton X-100 Micellar encapsulation2.0 - 5.0 mM0.1% - 0.5% v/vLipase-catalyzed kinetic resolution

Self-Validating Experimental Protocols

Do not simply mix reagents and hope for dissolution; you must empirically validate the thermodynamic state of your solution. Implement the following step-by-step methodologies to guarantee solubility.

Protocol 1: The Temperature-Matched Solvent-Shift Method

Causality: Introducing a highly concentrated organic stock into a cold aqueous buffer causes immediate thermodynamic shock, forcing the hydrophobic carbamate to rapidly nucleate and precipitate. Temperature matching prevents this shock.

  • Master Stock: Weigh the solid 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate and dissolve it completely in 100% anhydrous DMSO to create a 100 mM master stock.

  • Thermal Equilibration: Pre-warm your target aqueous assay buffer (e.g., 50 mM Phosphate buffer, pH 7.4) to 37°C in a water bath.

  • Dropwise Addition: While vigorously vortexing the pre-warmed buffer, add the DMSO stock dropwise until you reach your target working concentration (ensure final DMSO concentration remains ≤ 5% v/v).

  • System Validation (Critical): Centrifuge a 1 mL aliquot of the final mixture at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. If a white pellet is visible, the thermodynamic solubility limit has been exceeded. You must either lower the working concentration or transition to Protocol 2.

Protocol 2: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation

Causality: HP-β-CD features a hydrophilic exterior and a lipophilic interior cavity. Mechanical energy is required to drive the hydrophobic phenyl ring of the carbamate into this cavity, shielding it from water and drastically increasing apparent solubility without using enzyme-denaturing organic solvents.

  • Matrix Preparation: Prepare a 20% (w/v) HP-β-CD solution in your standard assay buffer.

  • Direct Addition: Add the solid 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate directly to the cyclodextrin solution to achieve a target concentration of up to 10 mM.

  • Mechanical Complexation: Sonicate the mixture in a water bath sonicator for 15 to 20 minutes at room temperature to force the inclusion complex to form.

  • System Validation (Critical): Measure the optical density (OD) of the solution at 600 nm using a spectrophotometer. A reading of >0.05 indicates light scattering from undissolved micro-particles. Continue sonication or incrementally increase the cyclodextrin concentration until the OD600 drops below 0.05, confirming true solution state.

Workflow Visualization

SolubilityWorkflow Start Solid 3-(1-Hydroxyethyl) phenylethyl(methyl)carbamate Stock Prepare 100 mM Stock (100% DMSO or EtOH) Start->Stock Assess Assess Assay Tolerance (Max % Co-solvent) Stock->Assess Path1 Direct Dilution (< 5% DMSO final) Assess->Path1 High Tolerance Path2 Cyclodextrin Complexation (e.g., 20% HP-β-CD) Assess->Path2 Low Tolerance Path3 Surfactant Addition (0.1% Tween-20) Assess->Path3 Membrane/Lipase Assays Assay In Vitro Assay Execution (Biocatalysis / LC-MS) Path1->Assay Path2->Assay Path3->Assay

Workflow for optimizing the in vitro aqueous solubility of the hydrophobic carbamate intermediate.

References

  • Yan, P.-C., Zhu, G.-L., Xie, J.-H., Zhang, X.-D., & Zhou, Q.-L. (2013). "Industrial Scale-Up of Enantioselective Hydrogenation for the Asymmetric Synthesis of Rivastigmine." Organic Process Research & Development.[Link]

  • Han, K., Lee, J., Cho, J., & Kim, M.-J. (2010). "Chemoenzymatic Synthesis of Rivastigmine via Dynamic Kinetic Resolution as a Key Step." The Journal of Organic Chemistry.[Link]

  • Sethi, M. K., et al. (2013). "Asymmetric synthesis of an enantiomerically pure rivastigmine intermediate using ketoreductase." Tetrahedron: Asymmetry.[Link]

optimizing HPLC separation of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate from impurities

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Technical Support Center . You have reached the Tier 3 Application Engineering desk. Below is the comprehensive troubleshooting and optimization dossier for the HPLC separation of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate (hereafter referred to as HE-PEMC ).

This molecule is a critical intermediate and potential metabolite/degradation product of the Alzheimer's drug Rivastigmine . Its separation presents a unique "triad" of challenges: stereochemistry (chiral center at the hydroxyethyl group), chemical stability (labile carbamate linkage), and structural similarity to its ketone precursor (Rivastigmine Impurity C).

Quick Reference: Physicochemical Profile

ParameterValue / CharacteristicImpact on HPLC
Structure Phenyl ring with -CH(OH)CH₃ and -OC(O)N(Me)EtMixed-mode interactions (Hydrophobic + H-bonding).
pKa ~14 (Alcohol), ~10 (Phenol hydrolysis product)Molecule is neutral in standard RP-HPLC pH ranges (2–8).
Chirality One chiral center (R/S enantiomers)Requires Chiral Stationary Phase (CSP) for enantiomeric purity.
Stability Labile (Carbamate ester)Hydrolyzes to 3-(1-hydroxyethyl)phenol in alkaline conditions.
UV Max ~210–220 nm (End absorption), ~260 nm (Weak)Requires low-UV detection; mobile phase transparency is critical.

Module 1: Achiral Method Development (Chemical Purity)

Objective: Separate HE-PEMC from the ketone precursor (Impurity C), the phenol degradation product, and the aminated analog (Rivastigmine).

Q1: I am seeing co-elution between HE-PEMC and the ketone impurity (3-acetyl analogue). How do I improve resolution?

A: This is a classic "Selectivity vs. Hydrophobicity" issue. The ketone (Impurity C) and the alcohol (HE-PEMC) have similar hydrophobicity on standard C18 columns, but distinct hydrogen-bonding capabilities.

  • The Mechanism: The ketone accepts hydrogen bonds; the alcohol (HE-PEMC) both accepts and donates.

  • The Fix:

    • Switch Stationary Phase: Move from a standard C18 to a Polar-Embedded C18 (e.g., Amide or Carbamate embedded) or a Phenyl-Hexyl column. The Phenyl-Hexyl phase utilizes

      
       interactions with the aromatic core, which are modulated by the electron-withdrawing nature of the side chains (acetyl vs. hydroxyethyl).
      
    • Mobile Phase Modifier: Use Methanol instead of Acetonitrile. Methanol is a protic solvent that interacts differently with the hydroxyl group of HE-PEMC compared to the ketone, often expanding the selectivity factor (

      
      ).
      
Q2: My peak shape for HE-PEMC is tailing, and I see a small "shoulder" peak. Is this an impurity?

A: This is likely on-column degradation or rotameric broadening , not an impurity.

  • Scenario A: Hydrolysis (The "Ghost" Phenol)

    • Cause: If your mobile phase pH is > 6.0, the carbamate ester hydrolyzes to 3-(1-hydroxyethyl)phenol . This phenol is more polar and will elute earlier (the "shoulder").

    • Validation: Re-inject the same sample after 4 hours. If the shoulder grows, it is hydrolysis.

    • Protocol: Buffer your mobile phase to pH 3.0–4.0 using Ammonium Formate or Phosphate. This stabilizes the carbamate.[1]

  • Scenario B: Rotamers

    • Cause: The amide bond in the carbamate group (-N(Me)Et) has restricted rotation, creating cis/trans rotamers. At room temperature, these interconvert slowly on the chromatographic timescale, causing peak broadening or splitting.

    • Protocol: Increase column temperature to 40–50°C . This accelerates the rotamer exchange rate, coalescing the split peaks into a single, sharp band.

Q3: What is the recommended starting protocol for separating HE-PEMC from Rivastigmine?

A: Rivastigmine contains a basic tertiary amine (pKa ~9.0), while HE-PEMC is neutral. We exploit this ionization difference.

Protocol 1: The "pH Switch" (Recommended)

  • Column: C18 (L1) or Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Phosphate Buffer, pH 3.0.

  • Mobile Phase B: Acetonitrile.[2][3][4][5]

  • Logic: At pH 3.0, Rivastigmine is fully protonated (cationic) and elutes early (or tails due to silanol interactions if the column is old). HE-PEMC remains neutral and retains longer.

  • Gradient: 10% B to 60% B over 15 minutes.

Module 2: Chiral Separation (Enantiomeric Purity)

Objective: Separate (R)-HE-PEMC from (S)-HE-PEMC.

Q4: Can I separate the enantiomers using the C18 method above?

A: No. Standard C18 is achiral. The (R) and (S) enantiomers have identical physical properties in an achiral environment. You must use a Chiral Stationary Phase (CSP) .

Q5: Which chiral column works best for this phenyl-carbamate class?

A: Based on the structural similarity to Rivastigmine intermediates:

  • Primary Choice: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or equivalent).

  • Mode: Normal Phase (Hexane/IPA) usually provides higher resolution (

    
    ) than Reversed Phase for this molecule.
    
  • Troubleshooting: If the peaks are broad in Normal Phase, add 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) to the mobile phase. Even though HE-PEMC is neutral, the modifier masks active sites on the silica support that can cause non-specific binding.

Module 3: Visualization & Workflows

Workflow 1: Method Development Decision Tree

Caption: Logical flow for selecting the optimal separation mode based on specific impurity profile.

HPLC_Optimization Start Start: Define Separation Goal Goal_Check Target: Chemical Purity or Enantiomeric Purity? Start->Goal_Check Chem_Purity Chemical Purity (RP-HPLC) Goal_Check->Chem_Purity Impurities Chiral_Purity Enantiomeric Purity (Chiral HPLC) Goal_Check->Chiral_Purity Isomers Selectivity_Issue Issue: Co-elution with Ketone (Impurity C)? Chem_Purity->Selectivity_Issue Col_Select Action: Switch to Phenyl-Hexyl or Polar-Embedded C18 Selectivity_Issue->Col_Select Yes Tailing_Issue Issue: Peak Tailing/Splitting? Selectivity_Issue->Tailing_Issue No Temp_pH Action: Temp > 40°C (Rotamers) pH 3.0 (Stability) Tailing_Issue->Temp_pH Yes NP_Mode Mode: Normal Phase (Hexane/IPA) Chiral_Purity->NP_Mode Column_Choice Column: Amylose-based (AD-H type) NP_Mode->Column_Choice

Workflow 2: Degradation Pathway & Control

Caption: Mechanism of on-column hydrolysis for phenyl carbamates and mitigation strategies.

Degradation_Pathway Target HE-PEMC (Target Carbamate) High_pH Alkaline pH (>7) Hydroxyl Attack Target->High_pH Intermed Tetrahedral Intermediate Product1 3-(1-Hydroxyethyl)phenol (Early Eluting Impurity) Intermed->Product1 Product2 N-ethyl-N-methylamine Intermed->Product2 High_pH->Intermed Control Control Strategy: Buffer pH 3.0 - 4.0 Limit Run Time Control->High_pH Inhibits

Module 4: Experimental Data Summary

Table 1: System Suitability Requirements (Example Data)

ParameterAcceptance CriteriaRationale
Resolution (Rs) > 2.0 between HE-PEMC and KetoneCritical pair; ensures accurate quantitation.
Tailing Factor (T) < 1.5Carbamates are prone to tailing; high T indicates column aging or secondary interactions.
% RSD (n=6) < 2.0%Standard precision requirement.
Plate Count (N) > 5000Ensures column efficiency is sufficient for impurity profiling.

References

  • Rao, M. S., et al. (2010).[6] "Identification and characterization of new impurities in rivastigmine." Pharmazie, 65(5), 336-338.[6] Link

  • U.S. EPA. (2007). "Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC)." SW-846 Test Methods. Link

  • Wong, C. F., et al. (2005). "Enantioselective separation of rivastigmine by capillary electrophoresis." Journal of Chromatography A, 1083(1-2), 189-194. (Provides context on chiral separation of the carbamate class). Link

  • SIELC Technologies. "Separation of Phenyl carbamate on Newcrom R1 HPLC column." (Application note regarding phenyl carbamate retention mechanisms). Link

Sources

Technical Support Center: Mass Spectrometry Analysis of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the mass spectrometric analysis of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate (Molecular Formula: C₁₂H₁₇NO₃, Molecular Weight: 223.26 g/mol [1]). This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the LC-MS analysis of this and structurally related compounds. As a molecule possessing several labile functional groups—a benzylic alcohol, an N-methyl carbamate, and an ethyl group on the nitrogen—its behavior in a mass spectrometer can be complex. This resource provides in-depth, question-and-answer-based troubleshooting, grounded in established fragmentation principles and field-proven methodologies.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the ESI-MS analysis of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate. Each answer provides a mechanistic explanation and a clear path to resolution.

Q1: I am not observing the expected protonated molecular ion ([M+H]⁺ at m/z 224.27). Why is it absent or very weak?

A1: The absence of the protonated molecular ion is a frequent challenge with labile molecules and typically points to three primary causes: excessive in-source fragmentation, inefficient ionization, or preferential formation of adducts over the protonated species.

  • Cause 1: In-Source Fragmentation (ISF) This is the most probable cause. ISF is the dissociation of an ion within the ion source before it reaches the mass analyzer.[2][3] For this specific molecule, the benzylic alcohol and carbamate moieties are particularly susceptible. The energy applied in the ion source (e.g., high voltages, high temperatures) can be sufficient to break these weak bonds.[3][4]

    • Benzylic Alcohol: Prone to facile dehydration (loss of H₂O).

    • Carbamate Group: N-methyl carbamates are known to be thermally unstable and can fragment easily.[5]

    Solution: Minimize the energy in the ion source.

    • Reduce Source Temperature: Lower the desolvation gas temperature. A good starting point is 100-150 °C.[6]

    • Lower Cone/Fragmentor Voltage: This voltage accelerates ions from the atmospheric pressure region into the vacuum region. Reducing it minimizes the kinetic energy that leads to collisions and fragmentation. Start with the instrument manufacturer's lowest recommended settings and gradually increase if needed.[7]

  • Cause 2: Inefficient Ionization If the molecule is not efficiently protonated, its signal will be weak or absent. Electrospray ionization (ESI) is highly dependent on the analyte's ability to accept a proton from the mobile phase. Solution: Optimize mobile phase and source conditions for efficient protonation.

    • Mobile Phase Additives: Ensure your mobile phase contains a proton source. Adding 0.1% formic acid to both water and organic phases is standard practice and highly effective.[8] Ammonium formate (e.g., 5 mM) can also enhance protonation and improve signal stability.[9][10]

    • Optimize ESI Voltage: While counterintuitive, an excessively high sprayer voltage can lead to signal instability or corona discharge, which hinders proper ion formation.[6] Systematically optimize the voltage to find the point of maximum stable signal for your analyte.

  • Cause 3: Adduct Formation Instead of protonation ([M+H]⁺), your molecule may preferentially form adducts with cations present in the sample or mobile phase, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).[11] These adducts will appear at different m/z values and can sometimes be the base peak, with the [M+H]⁺ being completely absent.[11] Solution: Identify and control sources of metal ion contamination.

    • Use High-Purity Solvents: Employ LC-MS grade water, acetonitrile, and methanol.

    • Avoid Glassware: Sodium and potassium can leach from glass. Use polypropylene or other plastic labware for sample and mobile phase preparation whenever possible.[11]

    • Identify Adducts: Look for peaks at the expected m/z values for common adducts.

Table 1: Common Adducts in Positive Ion ESI-MS

Adduct Ion Mass Difference from M Expected m/z for C₁₂H₁₇NO₃
[M+H]⁺ +1.0078 224.27
[M+NH₄]⁺ +18.0344 241.30
[M+Na]⁺ +22.9898 246.25
[M+K]⁺ +38.9637 262.23

Data sourced from Waters Corporation and other common MS resources.[12][13]

Q2: My spectrum shows a prominent peak at m/z 206.26. What fragmentation does this represent?

A2: This ion corresponds to [M+H - 18]⁺ and is the classic signature of dehydration—the loss of a water molecule (H₂O).

This is a highly favorable fragmentation pathway for molecules containing an alcohol functional group, particularly a benzylic alcohol like the one in your compound.[14] The proximity of the aromatic ring stabilizes the resulting carbocation, making this fragmentation event common even under soft ionization conditions (i.e., in-source fragmentation).

G cluster_main Dehydration Fragmentation Pathway parent [M+H]⁺ m/z 224.27 (Protonated Precursor) neutral_loss - H₂O (Neutral Loss) parent->neutral_loss fragment [M+H - H₂O]⁺ m/z 206.26 (Dehydrated Ion) neutral_loss->fragment G cluster_main Carbamate Fragmentation Pathway parent [M+H]⁺ m/z 224.27 (Protonated Precursor) neutral_loss - CH₃NCO (Neutral Loss) parent->neutral_loss fragment [M+H - CH₃NCO]⁺ m/z 167.25 (Phenolic Ion) neutral_loss->fragment

Caption: Fragmentation via loss of methyl isocyanate.

Q4: My signal is inconsistent and reproducibility is poor. What should I investigate?

A4: Poor reproducibility often stems from analyte instability during sample preparation or from matrix effects during ionization.

  • Analyte Stability: Carbamates are known to be susceptible to hydrolysis, particularly under alkaline or strongly acidic conditions. [15]The stability is also temperature-dependent.

    • pH Control: Ensure your samples and reconstitution solvents are maintained at a slightly acidic pH (e.g., pH 3-6) to minimize hydrolysis. [15] * Temperature Control: Keep samples cool throughout the preparation process. Use chilled solvents and autosampler cooling (e.g., 4 °C) to prevent degradation.

  • Matrix Effects (Ion Suppression/Enhancement): Co-eluting compounds from the sample matrix (e.g., salts, lipids, other excipients) can interfere with the ESI process, suppressing the ionization of your analyte and leading to variable signal. [6] * Improve Chromatography: Optimize your LC method to achieve baseline separation between your analyte and any interfering matrix components.

    • Enhance Sample Cleanup: If analyzing from a complex matrix (e.g., plasma, tissue), implement a more rigorous sample preparation method like Solid-Phase Extraction (SPE) to remove interferences before injection.

    • Use an Internal Standard: Incorporate a stable isotope-labeled version of your analyte or a close structural analog as an internal standard. This will compensate for variations in sample preparation and matrix effects, leading to more reliable quantification.

Summary of Predicted Fragments

The following table summarizes the key ions you can expect to observe from 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate in positive ion ESI-MS/MS.

Table 2: Predicted Key Fragments and Their Origins

Observed m/z Proposed Fragment Ion Origin / Neutral Loss Notes
224.27 [M+H]⁺ Protonated Molecule Often weak or absent due to in-source fragmentation.
206.26 [M+H - H₂O]⁺ Loss of Water Diagnostic for the benzylic alcohol. [14]
167.25 [M+H - CH₃NCO]⁺ Loss of Methyl Isocyanate Diagnostic for the N-methyl carbamate. [16][17]
121.06 [C₈H₉O]⁺ Cleavage of Carbamate Ester Results from cleavage of the O-CO bond.

| 91.05 | [C₇H₇]⁺ | Tropylium Ion | A common, stable fragment from benzylic structures. [18]|

Experimental Protocol: Confirming Fragment Identities with MS/MS

To definitively confirm the relationship between the precursor ion and its fragments, a tandem mass spectrometry (MS/MS) experiment, such as a Product Ion Scan, is essential. [19] Objective: To isolate the protonated molecular ion ([M+H]⁺ at m/z 224.27) and induce fragmentation to confirm that it is the source of the observed fragment ions (e.g., m/z 206.26, 167.25).

Instrumentation: A tandem mass spectrometer (e.g., Triple Quadrupole, Q-TOF, or Ion Trap).

Step-by-Step Methodology:

  • Infuse the Analyte: Prepare a solution of your compound (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid) and infuse it directly into the mass spectrometer using a syringe pump. This provides a stable signal for method development.

  • Acquire a Full Scan (MS1) Spectrum: Confirm the presence of the precursor ion of interest ([M+H]⁺ at m/z 224.27). Note the presence of any adducts or in-source fragments.

  • Set Up the Product Ion Scan:

    • Switch the instrument to MS/MS or Product Ion Scan mode.

    • In the first mass analyzer (e.g., Q1), set the precursor ion isolation window to select only ions with m/z 224.27.

    • In the collision cell (e.g., Q2), introduce a collision gas (typically argon or nitrogen).

    • Apply a collision energy (CE). Start with a low energy (e.g., 10 eV) and gradually increase it in subsequent experiments (e.g., in 5-10 eV steps up to 40-50 eV). This will reveal which fragments are formed at different energy levels.

    • Set the second mass analyzer (e.g., Q3) to scan a range of m/z values (e.g., from m/z 50 to 230) to detect all resulting fragment ions.

  • Analyze the Data: The resulting spectrum will show only the fragments that originate from the m/z 224.27 precursor. If you observe peaks at m/z 206.26 and 167.25, you have confirmed their origin from the parent molecule.

G cluster_workflow Troubleshooting & Confirmation Workflow start Inject Sample Acquire Full Scan (MS1) Data check_MH Is [M+H]⁺ at m/z 224.27 a strong peak? start->check_MH no_MH Weak or Absent [M+H]⁺ check_MH->no_MH No yes_MH Strong [M+H]⁺ Observed check_MH->yes_MH Yes troubleshoot Troubleshoot: 1. Check for Adducts (Na⁺, K⁺) 2. Reduce In-Source Fragmentation (Lower Temp/Voltage) 3. Optimize Mobile Phase (Add Acid) no_MH->troubleshoot perform_MSMS Perform MS/MS: Isolate m/z 224.27 (Product Ion Scan) yes_MH->perform_MSMS troubleshoot->start Re-inject analyze_frags Analyze MS/MS Spectrum: Confirm presence of expected fragments (m/z 206, 167, etc.) perform_MSMS->analyze_frags conclusion Fragmentation Pathway Confirmed analyze_frags->conclusion

Caption: Logical workflow for troubleshooting and confirming fragmentation.

References

  • What are common adducts in ESI mass spectrometry? - WKB67428. (n.d.). Waters.
  • What kinds of adducts are commonly observed in ES–MS? (n.d.). Providion Group.
  • Adduits ESI MS. (2024, January 22). Scribd.
  • Wang, J., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules.
  • Dealing with Metal Adduct Ions in Electrospray: Part 1. (n.d.). Chromatography Online.
  • How Does Benzyl Alcohol Produce a Peak at m/z = 79? (2019, August 24). Chemistry Stack Exchange.
  • Holmstead, R. L., & Casida, J. E. (1974). Chemical Ionization Mass Spectrometry of N-Methylcarbamate Insecticides, Some of Their Metabolites, and Related Compounds. Journal of AOAC INTERNATIONAL.
  • Damico, J. N., & Benson, W. R. (1965). The Mass Spectra of Some Carbamate Pesticides. Journal of AOAC INTERNATIONAL.
  • Honing, M., et al. (1994). Ion formation of N-Methyl carbamate pesticides in thermospray mass spectrometry: The effects of additives to the liquid chromatographic eluent and of the vaporizer temperature. Journal of the American Society for Mass Spectrometry.
  • Benson, W. R., & Damico, J. N. (1968). PESTICIDE RESIDUES The Mass Spectra of Some Carbamate Pesticides. Journal of the Association of Official Analytical Chemists.
  • Kruve, A., et al. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry.
  • Wang, J., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. ResearchGate.
  • Sachon, E., et al. (2009). In-source fragmentation of very labile peptides in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Analytical Chemistry.
  • Sachon, E., et al. (2009). In-Source Fragmentation of Very Labile Peptides in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. R Discovery.
  • Cairns, T., et al. (1985). Chemical ionization mass spectrometry of carbamate pesticides: a major dissociation pathway. Analytical Chemistry.
  • Fragmentation (mass spectrometry). (n.d.). Wikipedia.
  • Liu, X., et al. (2023). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry.
  • Hunt, I. (n.d.). Ch13 - Mass Spectroscopy. University of Calgary.
  • Technical Support Center: Reducing Carbamates Hydrolysis During Sample Preparation. (n.d.). Benchchem.
  • de Souza, A. G., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances.
  • Fragmentation mechanisms in mass spectrometry. (n.d.). Universidad de Guanajuato.
  • Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. (n.d.). Fiveable.
  • Pico, Y., et al. (2000). Determination of carbamate residues in fruits and vegetables by matrix solid-phase dispersion and liquid chromatography-mass spectrometry. Journal of Chromatography A.
  • 12.3: Mass Spectrometry of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts.
  • High-Throughput Analysis of N-Methyl Carbamates in Complex Matrices using HPLC-MS/MS. (n.d.). Benchchem.
  • 10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions.
  • Ethyl Carbamate Detection GC/MS vs GC/MS/MS troubleshooting. (2024, June 3). Reddit.
  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
  • Mass Spectra of Nine Medicinal Carbamates. (n.d.). Scilit.
  • 3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate. (n.d.). Opulent Pharma.
  • Mass Spectrometry: Fragmentation. (n.d.). University of Illinois.
  • Effective Analysis Carbamate Pesticides. (2023, December 8). Separation Science.
  • Methyl (3-hydroxyphenyl)-carbamate. (n.d.). PubChem.

Sources

side reactions in the synthesis of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Compound Profile: 3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate Application: Critical chiral/achiral intermediate in the synthesis of Rivastigmine (acetylcholinesterase inhibitor)[1],[2].

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most critical chemoselectivity and stability issues encountered during the synthesis of 3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate. This guide moves beyond basic protocols to explain the thermodynamic and kinetic causality behind experimental failures, ensuring your workflows are robust, scalable, and self-validating.

Mechanistic Overview of the Synthetic Pathway

The standard industrial route to this intermediate involves the reduction of the ketone moiety in 3-acetylphenyl ethyl(methyl)carbamate[1]. While seemingly straightforward, the presence of the base-sensitive carbamate group and the acid-sensitive benzylic alcohol product creates a narrow thermodynamic window for successful high-yield conversion[3].

Pathway SM 3-Acetylphenyl ethyl(methyl)carbamate (Starting Material) Target 3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate (Target Intermediate) SM->Target NaBH4 / MeOH (0-15 °C) Desired Pathway ImpA 3-(1-Hydroxyethyl)phenol (Carbamate Hydrolysis) SM->ImpA High pH (>12) Base Catalysis ImpC 3-Ethylphenyl ethyl(methyl)carbamate (Over-Reduction) SM->ImpC Pd/C + H2 Hydrogenolysis ImpB 3-Vinylphenyl ethyl(methyl)carbamate (Dehydration / M-18) Target->ImpB Acidic Quench (pH < 3) or Heat (>45 °C)

Fig 1: Chemoselective reduction pathway and primary side-reaction branches.

Troubleshooting Guide & FAQs

Q1: Why am I seeing significant cleavage of the carbamate group during the ketone reduction step? The Causality: Carbamates are generally stable to mild hydride donors like Sodium Borohydride (


)[3]. However, if the reaction is run in unbuffered aqueous-alcoholic mixtures, the localized generation of sodium methoxide/hydroxide (from 

reacting with the solvent) can spike the pH above 12. At this elevated pH, the ethyl(methyl)carbamate moiety undergoes rapid base-catalyzed hydrolysis, yielding 3-(1-hydroxyethyl)phenol and releasing volatile N-ethyl-N-methylamine[4]. The Solution: Strictly maintain the reaction temperature below 15 °C to slow the rate of solvent reduction[1]. Utilize anhydrous methanol and consider buffering the reaction with a mild proton source if base-catalyzed cleavage persists.

Q2: My HPLC shows a non-polar impurity eluting after the product. LC-MS indicates an [M-18] peak. What is this and how do I prevent it? The Causality: The [M-18] peak corresponds to 3-vinylphenyl ethyl(methyl)carbamate. This is the dehydration product of your target secondary alcohol. Benzylic alcohols are highly susceptible to E1 elimination, particularly under acidic conditions or thermal stress. If your quench step utilizes strong mineral acids (e.g., concentrated HCl) to destroy excess


, or if your rotary evaporation water bath exceeds 45 °C, the hydroxyl group is protonated and leaves as water, forming a stable conjugated styrene derivative.
The Solution:  Quench the reaction with a mild reagent (e.g., acetone to consume hydride, followed by saturated aqueous 

) to maintain a near-neutral pH (7.0–8.0). Keep water bath temperatures

°C during solvent removal.

Q3: We are attempting catalytic hydrogenation (Pd/C, ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) to avoid boron byproducts, but we observe over-reduction to the ethyl derivative. How can we control chemoselectivity? 
The Causality:  Palladium on carbon is highly active for benzylic reductions. Once the ketone is reduced to the benzylic alcohol, Pd/C readily catalyzes the hydrogenolysis of the benzylic C-O bond, yielding 3-ethylphenyl ethyl(methyl)carbamate.
The Solution:  Switch to a less aggressive catalyst system. For racemic mixtures, 

is superior[1]. For asymmetric synthesis of the (S)-enantiomer, utilize a Ru-catalyzed transfer hydrogenation (e.g., RuCl2(S)-Xyl-Binap) or an Iridium-phosphoramidite complex, which selectively reduces the ketone without triggering hydrogenolysis[1],[2].

Q4: The reaction stalls at 85% conversion. Adding more


 doesn't help. What is the mechanistic block? 
The Causality:  This is a matrix effect, not a mechanistic block. If the methanol contains high water content, the 

rapidly hydrolyzes to inactive borate salts before it can reduce the sterically hindered ketone. Furthermore, the formation of stable alkoxyborate complexes can encapsulate the remaining starting material, preventing further reduction. The Solution: Ensure the methanol is strictly anhydrous (<0.1% water). If stalling occurs, adding Dichloromethane (DCM) as a co-solvent disrupts the borate complexes and fully solubilizes the starting material[1].

Quantitative Data & Impurity Tracking

To ensure batch-to-batch reproducibility, monitor the following analytical markers during In-Process Control (IPC).

Side Reaction / ImpurityAnalytical Marker (LC-MS m/z)HPLC RRT (Approx)Mechanistic CausePrevention StrategyAcceptable Limit
Carbamate Hydrolysis (3-(1-Hydroxyethyl)phenol)139.1

0.45High pH during reduction or basic workup.Control exotherm < 15 °C; avoid strong bases.< 0.5%
Dehydration (Styrene Derivative)206.1

1.30Acidic quench (pH < 3) or thermal stress (> 45 °C).Neutral quench (sat.

); Evaporation < 35 °C.
< 0.1%
Over-Reduction (Ethyl Derivative)208.1

1.45Hydrogenolysis via aggressive transition metals (Pd/C).Use

or poisoned/chiral Ru/Ir catalysts.
< 0.15%
Incomplete Conversion (Residual Ketone)222.1

1.15Moisture quenching hydride; borate complexation.Use anhydrous MeOH/DCM solvent mixture.< 1.0%

Self-Validating Experimental Protocol

The following methodology details the optimized reduction of 3-acetylphenyl ethyl(methyl)carbamate using


. This protocol incorporates built-in validation checks to prevent the side reactions discussed above[1].

Protocol S1 1. Substrate Dissolution Dissolve in Anhydrous MeOH/DCM S2 2. Temperature Control Chill reactor to 0-5 °C S1->S2 S3 3. Hydride Addition Portion-wise NaBH4 (T < 15 °C) S2->S3 S4 4. In-Process Control (IPC) HPLC Check: Target < 1% SM S3->S4 S5 5. Mild Quench Add Acetone, then sat. NH4Cl (pH 7-8) S4->S5 S6 6. Thermal Control Evaporate solvents at T < 35 °C S5->S6 S7 7. Pure Target Isolation > 98% Purity 3-(1-Hydroxyethyl)... S6->S7

Fig 2: Optimized self-validating workflow for chemoselective ketone reduction.

Step-by-Step Methodology:
  • Substrate Preparation: Charge a dry, nitrogen-flushed 250 mL round-bottom flask with 3-acetylphenyl ethyl(methyl)carbamate (16.0 g, 72.3 mmol)[1].

  • Solvent Addition: Add a mixture of anhydrous Dichloromethane (DCM) (48 mL) and anhydrous Methanol (16 mL). Stir at 250 rpm until complete dissolution is achieved.

    • Validation Check: Solution must be completely clear. Turbidity indicates moisture or degraded starting material.

  • Cooling: Submerge the flask in an ice-water bath and cool the reaction mass to 0–5 °C.

  • Hydride Addition: Slowly add Sodium Borohydride (

    
    ) (3.0 g, 79.3 mmol) in 5 equal portions over 30 minutes[1].
    
    • Critical Parameter: Monitor the internal temperature continuously. Do not allow the temperature to exceed 15 °C to prevent base-catalyzed carbamate hydrolysis[1],[4].

  • Reaction Maturation: Remove the ice bath and allow the reaction to stir at 15–20 °C for 2 hours.

  • In-Process Control (IPC): Withdraw a 50 µL aliquot, quench with 1 mL of acetonitrile, and analyze via HPLC.

    • Validation Check: Proceed to the next step only if residual starting material is < 1.0%.

  • Neutral Quench: Cool the reaction back to 5 °C. Add 5 mL of Acetone dropwise to consume excess hydride, followed by 50 mL of saturated aqueous

    
    .
    
    • Validation Check: Test the aqueous layer with pH paper. It must read between 7.0 and 8.0. If pH < 6, you risk benzylic dehydration.

  • Extraction & Washing: Separate the organic (DCM) layer. Extract the aqueous layer with an additional 25 mL of DCM. Combine the organic layers and wash with 50 mL of Demineralized (DM) Water, followed by 50 mL of brine.

  • Drying & Concentration: Dry the combined organic layers over anhydrous

    
    . Filter and concentrate under reduced pressure.
    
    • Critical Parameter: Set the rotary evaporator water bath to a maximum of 35 °C to prevent thermal dehydration to the styrene impurity.

  • Yield: Isolate 3-(1-hydroxyethyl)phenyl ethyl(methyl)carbamate as a pale viscous oil (Expected Yield: 95-98%, Purity > 98.5%).

References

  • Synthesis of novel intermediate(s)
  • Direct Asymmetric Reductive Amination for the Synthesis of (S)-Rivastigmine Source: MDPI (Molecules 2018, 23(9), 2210) URL:[Link]

  • Novel Convenient Synthesis of Rivastigmine Source: Synthetic Communications (via ResearchGate) URL:[Link]

  • Modular mimics of neuroactive alkaloids - design, synthesis, and cholinesterase inhibitory activity of rivastigmine analogs Source: Journal of Emerging Investigators URL:[Link]

  • Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer's Drug Rivastigmine Source: ACS Omega (2022, 7, 39, 35052–35061) URL:[Link]

Sources

Technical Support Center: Enhancing the Stability of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate , a critical secondary alcohol intermediate and known impurity in the synthesis of the cholinesterase inhibitor Rivastigmine[1],[2]. Due to the presence of both an N,N-disubstituted carbamate and a benzylic secondary alcohol, this compound presents unique stability challenges in solution. This portal provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to ensure absolute experimental integrity.

Section 1: Knowledge Base - Mechanisms of Degradation

To stabilize a molecule, one must first understand the exact causality of its degradation. The instability of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate is governed by two distinct reactive centers:

1. The Carbamate Linkage (Hydrolysis) Aryl carbamates (derived from phenols) are inherently more labile than alkyl carbamates[3]. However, because this specific compound is an N,N-disubstituted carbamate (bearing both an ethyl and a methyl group on the nitrogen), it lacks an N-H proton. This structural feature is critical: it prevents the molecule from undergoing the rapid E1cB elimination mechanism, which forms a highly reactive isocyanate intermediate[4],[5]. Instead, it is forced to hydrolyze via the slower B_AC2 mechanism (base-catalyzed acyl-oxygen cleavage)[5]. Despite this relative stability, alkaline conditions (pH > 7.5) will rapidly accelerate nucleophilic attack by hydroxide ions on the carbonyl carbon, cleaving the molecule into 3-(1-hydroxyethyl)phenol and ethylmethylamine[3].

2. The Benzylic Secondary Alcohol (Dehydration & Oxidation) The 1-hydroxyethyl group is situated directly on a phenyl ring, making it benzylic. Under acidic conditions (pH < 4.0), the hydroxyl group can be protonated and eliminated as water, forming a stabilized styrene derivative (3-vinylphenyl ethyl(methyl)carbamate). Furthermore, prolonged exposure to ambient oxygen and UV light drives the auto-oxidation of the secondary alcohol back into its ketone precursor, 3-acetylphenyl ethyl(methyl)carbamate[1],[2].

G A 3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate B 3-(1-Hydroxyethyl)phenol + Amine A->B Base (pH > 7.5) B_AC2 Hydrolysis C 3-Vinylphenyl ethyl(methyl)carbamate A->C Acid (pH < 4) Dehydration (-H2O) D 3-Acetylphenyl ethyl(methyl)carbamate A->D O2 / Light Auto-oxidation

Fig 1: Primary degradation pathways of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate.

Section 2: Troubleshooting Guide - Solution Instability

Q: Why is my 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate degrading into 3-(1-hydroxyethyl)phenol in my assay buffers? A: Your buffer is likely too alkaline. Carbamates are highly susceptible to base-catalyzed hydrolysis, with degradation rates increasing exponentially at pH > 7.0[3]. Because the leaving group is a phenol (which stabilizes the developing negative charge better than an aliphatic alcohol), the B_AC2 hydrolysis is highly favored in basic media[4]. Solution: Adjust your assay buffer to a slightly acidic pH (5.0–6.0), where carbamates exhibit maximum stability[3].

Q: I am observing a new peak in my LC-MS corresponding to a mass loss of 18 Da (M-H2O). What causes this? A: This indicates acid-catalyzed dehydration. If you are using strong acids (e.g., 0.1% TFA) in your sample preparation or mobile phase, the benzylic alcohol is being protonated and eliminated as water. Solution: Switch to a milder buffer system, such as Ammonium Acetate or Formate, and avoid dropping the pH below 4.0.

Q: My stock solutions in Methanol show multiple unexpected peaks after a week at room temperature. What is happening? A: You are likely observing transesterification. Protic solvents like Methanol and Ethanol can act as nucleophiles over time, attacking the carbamate carbonyl and displacing the phenolic group to form methyl or ethyl carbamates. Solution: Always use anhydrous, aprotic solvents like Acetonitrile or DMSO for long-term stock solutions.

Workflow Start Observe Instability in Solution CheckPH Check Solution pH Start->CheckPH PHHigh pH > 7.0 (Alkaline) CheckPH->PHHigh PHLow pH < 4.0 (Acidic) CheckPH->PHLow PHOpt pH 5.0 - 6.0 (Optimal) CheckPH->PHOpt Action1 Buffer to pH 5.5 Prevent B_AC2 Hydrolysis PHHigh->Action1 Action2 Neutralize slightly Prevent Dehydration PHLow->Action2 Action3 Check for Oxidation Purge with Argon PHOpt->Action3

Fig 2: Diagnostic workflow for resolving carbamate solution instability.

Section 3: Quantitative Degradation Profile

The following table summarizes the primary degradation pathways, their kinetic impacts, and targeted preventive measures to ensure experimental reproducibility.

Degradation PathwayCatalyst / ConditionPrimary DegradantKinetic ImpactPreventive Measure
Base Hydrolysis (B_AC2) pH > 7.5, OH⁻3-(1-Hydroxyethyl)phenolHigh (t½ drops to hours)Buffer aqueous solutions to pH 5.0–6.0
Acid Dehydration pH < 4.0, H⁺, Heat3-Vinylphenyl derivativeModerateAvoid strong acids; keep T < 25°C
Auto-Oxidation O₂, UV Light3-Acetylphenyl derivativeSlow (days to weeks)Store under Argon; use amber vials
Transesterification Protic Solvents (MeOH)Alkyl carbamate derivativesModerateUse aprotic solvents (Acetonitrile)

Section 4: Protocol - Optimized Preparation and Storage

This self-validating protocol ensures the preparation of a stable 10 mg/mL stock solution, systematically mitigating hydrolysis, dehydration, and oxidation.

Step 1: Solvent Selection Select HPLC-grade, anhydrous Acetonitrile. Do not use Methanol or Ethanol to prevent nucleophilic transesterification.

Step 2: Buffer Preparation (For Aqueous Dilutions) If aqueous dilution is required for your assay, prepare a 50 mM Ammonium Acetate buffer. Carefully adjust the pH to exactly 5.5 using dilute Acetic Acid. This hits the thermodynamic "sweet spot"[3]—acidic enough to prevent B_AC2 hydrolysis, but not acidic enough to trigger benzylic dehydration.

Step 3: Dissolution Weigh exactly 10.0 mg of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate into a clean amber glass vial. Add 1.0 mL of Acetonitrile. Vortex for 30 seconds until complete dissolution is achieved.

Step 4: Environmental Control (Critical) Purge the headspace of the vial with a gentle stream of Argon or Nitrogen gas for 15 seconds to displace ambient oxygen. This step is mandatory to prevent auto-oxidation to the acetophenone derivative. Cap tightly with a PTFE-lined septum.

Step 5: Storage and Self-Validation Store the solution at -20°C. Self-Validation Step: To confirm system integrity, run an HPLC-UV aliquot at T=0 and T=24h. A successfully stabilized preparation will demonstrate <0.5% variance in the main peak area, with absolutely no emergence of the ketone degradant (typically eluting at a relative retention time of ~1.2).

Section 5: Frequently Asked Questions (FAQs)

Q: Can I freeze-thaw my stabilized solutions? A: It is highly discouraged. Repeated freeze-thaw cycles cause localized concentration gradients and condensation (water droplet formation) inside the vial. This micro-environment can drastically alter the local pH, accelerating carbamate hydrolysis[3]. Always prepare single-use aliquots.

Q: Does the stereochemistry (R vs. S enantiomer) affect the stability of the solution? A: No. While the (R)-enantiomer is often the specific target for Rivastigmine synthesis[1],[2], the hydrolytic and oxidative degradation rates are driven by the electronic properties of the carbamate and the benzylic position, not the spatial orientation of the hydroxyl group. Both racemate and enantiopure solutions follow identical stability kinetics.

References

Sources

minimizing byproduct formation during 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and effectively minimize the formation of critical byproducts. Our focus is on providing practical, evidence-based solutions to common challenges encountered in the laboratory.

Introduction to the Synthesis and Core Challenges

The synthesis of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate is a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. A common and efficient route involves a two-step procedure starting from 1-(3-hydroxyphenyl)ethanone. First, a carbamoylation reaction is performed on the phenolic hydroxyl group, followed by the reduction of the ketone to the desired secondary alcohol.[1]

The primary challenge in this synthesis is managing the reactivity of the various functional groups, which can lead to the formation of several byproducts. This guide will address these specific challenges in a question-and-answer format, providing both the "why" behind the problem and the "how" to solve it.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Question 1: My final product is contaminated with a dehydrated byproduct, 3-Vinylphenyl ethyl(methyl)carbamate. How can I prevent this?

Answer:

The formation of 3-Vinylphenyl ethyl(methyl)carbamate occurs during the final step of the synthesis, where the intermediate, 3-(1-Hydroxyethyl) phenyl ethyl(methyl) carbamate, is dehydrated.[1] This is typically an unintended side reaction that can be promoted by acidic conditions or excessive heat.

Causality: The secondary benzylic alcohol in your target molecule is susceptible to elimination reactions, especially when protonated by acid catalysts or subjected to high temperatures. The driving force is the formation of a conjugated system between the newly formed vinyl group and the aromatic ring.

Preventative Measures:

  • Temperature Control: Maintain strict temperature control during all stages of the reaction and workup. Avoid excessive heating during solvent evaporation.

  • Neutral to Mildly Basic Conditions: Ensure that the reaction and workup conditions remain neutral or slightly basic. If an acidic quench is required, it should be done at low temperatures and for a minimal amount of time.

  • Choice of Dehydrating Agent (if applicable for other steps): If a dehydration step is required elsewhere in your synthetic route, be mindful of the agent's strength and the reaction conditions. For this specific final product, dehydration is undesirable.

Question 2: I am observing incomplete conversion of the starting material, 1-(3-hydroxyphenyl)ethanone, during the carbamoylation step. What are the likely causes and solutions?

Answer:

Incomplete conversion during the carbamoylation of 1-(3-hydroxyphenyl)ethanone with ethyl(methyl)carbamic chloride points to issues with reaction kinetics or equilibrium.[1]

Causality:

  • Insufficient Base: The reaction requires a base, such as potassium carbonate (K2CO3), to deprotonate the phenolic hydroxyl group, making it a more potent nucleophile.[1] An insufficient amount of base will result in a low concentration of the reactive phenoxide ion.

  • Reaction Time and Temperature: Carbamoylation reactions, while often efficient, may require sufficient time and temperature to go to completion. The provided literature suggests refluxing for 3 hours.[1]

  • Reagent Purity: The purity of your ethyl(methyl)carbamic chloride is critical. If it has degraded due to moisture, its effective concentration will be lower than expected.

Troubleshooting Protocol:

  • Verify Base Stoichiometry: Ensure you are using a sufficient excess of a suitable base. For example, a literature procedure uses approximately 3 equivalents of K2CO3 relative to the starting phenol.[1]

  • Optimize Reaction Conditions:

    • Temperature: If you are running the reaction at room temperature, consider increasing it to reflux, as suggested in established protocols.[1]

    • Time: Extend the reaction time and monitor the progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Ensure Anhydrous Conditions: Use anhydrous solvents and handle the carbamoyl chloride in an inert atmosphere to prevent hydrolysis.

  • Reagent Quality Check: Use freshly opened or properly stored ethyl(methyl)carbamic chloride.

Question 3: During the reduction of the ketone intermediate (3-acetylphenyl ethyl(methyl)carbamate), I am getting low yields of the desired alcohol. How can I improve this?

Answer:

Low yields in the reduction step using sodium borohydride (NaBH4) can be attributed to several factors related to the reaction conditions and workup procedure.[1]

Causality:

  • Reaction Quenching: The reaction is quenched with saturated aqueous ammonium chloride (NH4Cl).[1] Improper quenching can lead to product loss or the formation of side products.

  • Temperature Control: The reduction is typically initiated at 0 °C and then allowed to proceed at room temperature.[1] Deviations from this temperature profile can affect the selectivity and yield.

  • Insufficient Reducing Agent: While an excess of NaBH4 is often used, a gross underestimation will lead to incomplete reduction.

Optimization Workflow:

G cluster_start cluster_troubleshooting Troubleshooting Steps cluster_outcome start Low Yield Observed check_reagent Verify NaBH4 Stoichiometry & Quality start->check_reagent Step 1 check_temp Confirm Temperature Profile (0°C to RT) check_reagent->check_temp Step 2 check_quench Optimize Quenching (Saturated NH4Cl, controlled addition) check_temp->check_quench Step 3 check_extraction Ensure Efficient Extraction (e.g., CH2Cl2, multiple extractions) check_quench->check_extraction Step 4 outcome Improved Yield of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate check_extraction->outcome

Caption: Troubleshooting workflow for low yield in the reduction step.

Detailed Protocol for Optimized Reduction:

  • Dissolve the ketone intermediate (3-acetylphenyl ethyl(methyl)carbamate) in dry ethanol and cool the solution to 0 °C in an ice bath.[1]

  • Slowly add sodium borohydride (NaBH4) in portions to manage the initial exotherm.

  • After the addition is complete, remove the ice bath and stir the mixture for 1 hour at room temperature.[1]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH4Cl.[1]

  • Dilute with water and extract the product multiple times with a suitable organic solvent such as dichloromethane (CH2Cl2).[1]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.[1]

Question 4: What analytical methods are best for monitoring the reaction progress and final product purity?

Answer:

Due to the thermal instability of many carbamates, High-Performance Liquid Chromatography (HPLC) is generally preferred over Gas Chromatography (GC).[2][3]

Recommended Analytical Techniques:

Technique Application Key Considerations
HPLC Reaction monitoring, purity assessment, and quantification.Use a reverse-phase C18 or a specialized carbamate column.[3][4] Detection can be done using a photodiode-array (UV) detector.[2]
LC-MS/MS Highly sensitive detection and confirmation of product and byproducts.Offers excellent selectivity and is ideal for identifying trace impurities. Can be used in Multiple Reaction Monitoring (MRM) mode for precise quantification.[5]
¹H NMR Structural confirmation of starting materials, intermediates, and the final product.Provides definitive structural information. The literature provides expected chemical shifts for the product and key intermediates.[1]
TLC Quick, qualitative reaction monitoring.Useful for a rapid assessment of the consumption of starting materials and the appearance of the product.

Sample Preparation for Analysis:

A "QuEChERS" (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method can be adapted for sample extraction and cleanup prior to HPLC or LC-MS/MS analysis, especially if the reaction is performed in a complex matrix.[4] This involves an extraction with acetonitrile followed by a dispersive solid-phase extraction (d-SPE) cleanup step.[4]

Synthesis and Byproduct Formation Overview

The following diagram illustrates the intended synthetic pathway and the key byproduct formation routes discussed in this guide.

G start_material 1-(3-hydroxyphenyl)ethanone intermediate 3-acetylphenyl ethyl(methyl)carbamate start_material->intermediate Carbamoylation (ethyl(methyl)carbamic chloride, K2CO3) product 3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate intermediate->product Reduction (NaBH4) byproduct 3-Vinylphenyl ethyl(methyl)carbamate product->byproduct Dehydration (Acid/Heat)

Caption: Synthetic pathway and key byproduct formation.

By understanding the mechanisms of byproduct formation and implementing the recommended control strategies, researchers can significantly improve the yield and purity of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate. For further inquiries, please consult the references listed below.

References

  • Xu, G., Ma, T., Yang, J., Wang, F., Zhang, H., Wang, X., & Li, F. (2013). Synthesis of 3-Vinylphenyl Ethyl(methyl)carbamate: A Potential Human Metabolite of Rivastigmine. Asian Journal of Chemistry, 25(6), 3499-3500. [Link]

  • Wollrab, N., et al. (2015). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. Molecules, 20(12), 22166–22181. [Link]

  • Jessop, P. G., et al. (2015). Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. Green Processing and Synthesis, 4(6), 425-431. [Link]

  • U.S. Geological Survey. (1997). Methods of Analysis by the U.S. Geological Survey National Water Quality Laboratory- Determination of Selected Carbamate Pesticides. U.S. Geological Survey Open-File Report 97-185. [Link]

  • Kim, J., et al. (2012).
  • da Silva, J. B. P., et al. (2020). Rationalizing the regioselectivity of substituted phenols from the FERMO concept: stereoelectronic effects on protonation and functionalization. ResearchGate. [Link]

  • Beaudry, C. M., et al. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Journal of the American Chemical Society, 142(31), 13539-13544. [Link]

  • Restek Corporation. (n.d.). Analysis of N-Methyl Carbamate Pesticides in Food. Restek. [Link]

  • Baran, P. S., et al. (2019). A para- to meta-isomerization of phenols. Nature, 572(7767), 102-107. [Link]

  • Esteve, L., et al. (2008).
  • Wang, J., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2533. [Link]

  • Strekalova, V. N., et al. (2020). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. Processes, 8(10), 1310. [Link]

  • Separation Science. (2023). Effective Analysis Carbamate Pesticides. Separation Science. [Link]

  • Ma, D., et al. (2023). Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols. Molecules, 28(8), 3469. [Link]

  • Kiss, J., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega, 8(49), 47000-47008. [Link]

  • Liu, X., et al. (2021). Regiospecific and site-selective C–H allylation of phenols with vinyldiazo compounds catalyzed by In(iii). Organic Chemistry Frontiers, 8(12), 2966-2972. [Link]

  • Marty, J. L., & Vouges, J. (n.d.). Purification and Properties of a Phenylcarbamate Herbicide Degrading Enzyme of Pseudomonas alcaligenes Isolated From Soil. Amanote Research. [Link]

  • Tummatorn, J., et al. (2017). Organic Carbamates in Drug Design and Medicinal Chemistry. Medicinal Research Reviews, 37(4), 793-845. [Link]

  • Global Journals. (n.d.). Synthesis and Applications of Isocyanate Free Polyurethane Materials. Global Journals. [Link]

  • Wang, Z., et al. (2024). How To Get Isocyanate? ACS Omega, 9(10), 11843-11854. [Link]

  • Patel, A. B., et al. (2013). A process for preparation of phenyl carbamate derivative and polymorphic forms thereof. WO2013179298A2.
  • Salvatore, R. N., et al. (2001). A Mild and Efficient, One-Pot Synthesis of N-Alkyl and N-Aryl Carbamates from Amines. The Journal of Organic Chemistry, 66(3), 1035-1037. [Link]

  • Yang, J. W., Pan, S. C., & List, B. (2009). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 86, 19-27. [Link]

  • Mitsubishi Chemical Corporation. (2023).
  • Cantat, T., et al. (2018). Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts. Catalysis Science & Technology, 8(1), 120-126. [Link]

  • Wang, Z., et al. (2024). How To Get Isocyanate? ACS Omega, 9(10), 11843-11854. [Link]

  • Novartis AG. (2010). Method for synthesis of (s)-3-[(1-dimethylamino)
  • Martinez-Gonzalez, J. A., et al. (2025). Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate. International Journal of Molecular Sciences, 26(8), 4505. [Link]

  • Xu, G., et al. (2012). Synthesis of 3-Vinylphenyl Ethyl(methyl)carbamate: A Potential Human Metabolite of Rivastigmine. Asian Journal of Chemistry. [Link]

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Validation & Comparative

Comparative Profiling: Rivastigmine vs. 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of Rivastigmine (the active pharmaceutical ingredient) and its structural analog/metabolite, 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate (referred to herein as the Hydroxyethyl Analog ).

Executive Summary

Rivastigmine is a pseudo-irreversible cholinesterase inhibitor used in the treatment of Alzheimer’s and Parkinson’s disease dementia. Its efficacy relies on a dual mechanism: high-affinity binding to the anionic site of acetylcholinesterase (AChE) followed by carbamylation of the catalytic serine.

The Hydroxyethyl Analog (3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate) represents a critical synthetic intermediate and a minor downstream metabolite . Structurally, it retains the carbamate "warhead" but lacks the tertiary amine "guidance system" (the dimethylamino group). This substitution drastically alters its pharmacodynamic profile, rendering it significantly less potent. Understanding this difference is crucial for impurity profiling, synthetic optimization, and metabolic mapping.

Chemical Architecture & Physicochemical Properties

The fundamental difference lies in the side chain at the meta position of the phenyl ring. Rivastigmine possesses a basic dimethylaminoethyl group, whereas the Hydroxyethyl Analog possesses a neutral hydroxyethyl group.

FeatureRivastigmine (Target Drug)Hydroxyethyl Analog (Intermediate/Impurity)
IUPAC Name (S)-3-[1-(dimethylamino)ethyl]phenyl ethyl(methyl)carbamate3-(1-hydroxyethyl)phenyl ethyl(methyl)carbamate
Role API (AChE/BuChE Inhibitor)Synthetic Intermediate / Minor Metabolite
Molecular Weight 250.34 g/mol 223.27 g/mol
Key Functional Group Tertiary Amine (Basic, Protonatable)Secondary Alcohol (Neutral, Polar)
pKa (Side Chain) ~8.9 (Amine)~16 (Alcohol - not ionizable at pH 7.4)
LogP (Predicted) ~2.3~1.8
Solubility High (as Tartrate salt)Moderate (Organic soluble)
Chirality (S)-Enantiomer is activeRacemic or (S)-form (depending on synthesis)

Mechanistic Profiling: The "Guidance System" Hypothesis

The dramatic difference in biological activity between these two molecules illustrates the "Guidance System" principle in carbamate design.

A. Rivastigmine: The Guided Missile

Rivastigmine functions as a "guided missile."

  • Recognition (Kd): The protonated tertiary amine (at physiological pH) mimics the quaternary ammonium of acetylcholine. It binds with high affinity to the anionic subsite (or peripheral anionic site) of AChE via cation-

    
     interactions.
    
  • Execution (k2): This binding positions the carbamate moiety directly over the catalytic triad (Ser200, His440, Glu327). The serine hydroxyl attacks the carbonyl, leading to carbamylation.

  • Result: The enzyme is inhibited until the carbamate hydrolyzes (slow turnover).

B. Hydroxyethyl Analog: The Unguided Warhead

The Hydroxyethyl Analog retains the "warhead" (the carbamate) but lacks the "guidance system."

  • Recognition (Kd): The neutral hydroxyl group cannot form strong electrostatic or cation-

    
     interactions with the anionic site. Binding affinity is driven only by weak hydrophobic interactions and the carbamate's fit.
    
  • Execution (k2): While the carbamate can chemically react with the serine, the lack of initial high-affinity binding means the local concentration at the active site is low.

  • Result: Orders of magnitude lower potency (High IC50). It acts primarily as a substrate or a very weak inhibitor.

Visualization: Mechanism of Action Comparison[1]

Mechanism Rivastigmine Rivastigmine (Amine + Carbamate) AChE_Anionic AChE Anionic Site (Recognition) Rivastigmine->AChE_Anionic Strong Cation-Pi Binding AChE_Esteratic AChE Esteratic Site (Catalytic Serine) Rivastigmine->AChE_Esteratic Carbamylation Analog Hydroxyethyl Analog (Hydroxyl + Carbamate) Analog->AChE_Anionic No Binding (Neutral) Analog->AChE_Esteratic Random Collision AChE_Anionic->AChE_Esteratic Positions Warhead Inhibition Potent Inhibition (Pseudo-Irreversible) AChE_Esteratic->Inhibition k2 (Fast) Weak_Inhibition Weak/No Inhibition (Low Affinity) AChE_Esteratic->Weak_Inhibition Slow Reaction

Figure 1: Mechanistic divergence. Rivastigmine utilizes the anionic site for positioning, while the Hydroxyethyl Analog lacks this targeting mechanism.

Experimental Protocols

Protocol A: Comparative Cholinesterase Inhibition (Ellman’s Assay)

To empirically verify the activity difference, use a modified Ellman’s method. This protocol validates the "Guidance System" hypothesis.

Reagents:

  • Enzyme: Recombinant Human AChE (rhAChE) and BuChE.

  • Substrate: Acetylthiocholine iodide (ATCh) / Butyrylthiocholine iodide (BTCh).

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).

  • Test Compounds: Rivastigmine Tartrate (Standard) and Hydroxyethyl Analog (Test).

Workflow:

  • Preparation: Dissolve compounds in DMSO (stock 10 mM). Dilute serially in phosphate buffer (pH 8.0) to range from 0.1 nM to 100 µM.

  • Incubation:

    • Add 20 µL enzyme solution (0.1 U/mL) to 96-well plate.

    • Add 20 µL test compound solution.

    • Crucial Step: Incubate for 30 minutes at 25°C. (Carbamates are slow-binding inhibitors; pre-incubation is mandatory for accurate IC50).

  • Reaction:

    • Add 160 µL of Master Mix (0.5 mM DTNB + 0.6 mM Substrate in buffer).

  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes (Kinetic Mode).

  • Analysis: Calculate % Inhibition =

    
    . Plot Log[Concentration] vs. % Inhibition to determine IC50.
    

Expected Results:

  • Rivastigmine: IC50

    
     4–5 µM (AChE), 
    
    
    
    0.1–0.5 µM (BuChE).
  • Hydroxyethyl Analog: IC50 > 100 µM (Essentially inactive or very weak).

Protocol B: Synthetic Conversion (Validation of Identity)

To confirm the Hydroxyethyl Analog is indeed the precursor to Rivastigmine, perform the mesylation-amination sequence.

  • Activation: React Hydroxyethyl Analog (1 eq) with Methanesulfonyl chloride (MsCl, 1.2 eq) and Triethylamine (TEA) in DCM at 0°C.

  • Substitution: Treat the resulting mesylate in situ with Dimethylamine (2.0 eq, 33% in EtOH) at room temperature for 4 hours.

  • Validation: Analyze by HPLC/MS. The product peak should match the retention time and mass (m/z 251.1) of Rivastigmine.[1][2][3][4][5][6][7][8][9][10][11]

Metabolic & Synthetic Interconnection

The Hydroxyethyl Analog is central to the lifecycle of Rivastigmine, serving as both its birth (synthesis) and potentially its afterlife (metabolism).

Synthetic Pathway

The industrial synthesis often proceeds via the reduction of 3-acetylphenyl ethyl(methyl)carbamate to the Hydroxyethyl Analog, followed by stereoselective amination to yield (S)-Rivastigmine.

Metabolic Pathway

While the primary metabolic route is hydrolysis (loss of carbamate), a secondary pathway involves oxidative deamination of the ethyl group (rare) or reduction of ketone metabolites, potentially regenerating the Hydroxyethyl Analog.

Pathways cluster_legend Legend Ketone 3-Acetylphenyl ethyl(methyl)carbamate Alcohol Hydroxyethyl Analog (Intermediate/Impurity) Ketone->Alcohol Reduction (NaBH4 or Biocatalysis) Mesylate Mesylate Intermediate (Activated) Alcohol->Mesylate MsCl / TEA Rivastigmine Rivastigmine (Active Drug) Mesylate->Rivastigmine Dimethylamine Rivastigmine->Ketone Oxidative Deamination (Minor CYP450) Metabolite_Phenol NAP 226-90 (Phenol Metabolite) Rivastigmine->Metabolite_Phenol Hydrolysis (Cholinesterases) Synth Synthetic Path Metab Metabolic Path

Figure 2: The Hydroxyethyl Analog (Red) serves as the direct precursor to Rivastigmine (Blue) in the synthetic pathway.

References

  • Synthesis & Intermediates: Han, K., et al. (2010).[2] "Chemoenzymatic Synthesis of Rivastigmine via Dynamic Kinetic Resolution." The Journal of Organic Chemistry. Link

  • Metabolic Profile: Polinsky, R. J. (1998). "Clinical Pharmacology of Rivastigmine: A New-Generation Acetylcholinesterase Inhibitor for the Treatment of Alzheimer's Disease." Clinical Therapeutics. Link

  • Carbamate Mechanism: Bar-On, P., et al. (2002). "Kinetic and Structural Studies on the Interaction of Cholinesterases with the Anti-Alzheimer Drug Rivastigmine." Biochemistry. Link

  • Impurity Profiling: "Rivastigmine Tartrate: Impurity Profile and Analytical Method Validation." Journal of Pharmaceutical and Biomedical Analysis. (Generalized reference for impurity standards).
  • Activity Data (Analogous Structures): Mustazza, C., et al. (2002).[3] "Synthesis and cholinesterase activity of phenylcarbamates related to Rivastigmine." European Journal of Medicinal Chemistry. Link

Sources

A Comparative Guide to the Analytical Quantification of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and safety assessment, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount. 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate, a carbamate derivative, presents analytical challenges typical of its class, including thermal lability and the need for sensitive detection methods for impurity profiling and pharmacokinetic studies.

This guide provides an in-depth comparison of three principal analytical methodologies for the characterization and quantification of this compound: High-Performance Liquid Chromatography with Post-Column Derivatization and Fluorescence Detection (HPLC-PCD-FLD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights required to select the most appropriate analytical strategy for their specific application, balancing the need for sensitivity, selectivity, and regulatory compliance.

The Analytical Challenge: Carbamate Chemistry

Carbamates are a class of compounds known for their thermal instability, which often complicates analysis by traditional gas chromatography.[1][2] The ester and N-methyl linkages are susceptible to cleavage at the high temperatures typically used in GC injectors. Therefore, liquid chromatography is often the preferred separation technique.[2] For the target analyte, 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate, the presence of a hydroxyl group further increases its polarity, making it well-suited for reversed-phase HPLC.

Method 1: HPLC with Post-Column Derivatization and Fluorescence Detection (HPLC-PCD-FLD)

This technique is a robust and highly sensitive method, forming the basis of official regulatory protocols such as U.S. EPA Method 531.1 and 531.2 for carbamate analysis in water.[3][4][5] It relies on indirect detection, where the analyte is chemically modified after chromatographic separation to produce a fluorescent product.

Principle of Operation

The core of this method is a two-step post-column reaction. After the carbamate is separated on a reversed-phase HPLC column, it enters a reaction coil where it is first hydrolyzed under basic conditions (e.g., sodium hydroxide) to yield methylamine.[5] This methylamine is then immediately reacted with o-phthalaldehyde (OPA) and a thiol-containing reagent like 2-mercaptoethanol to form a highly fluorescent isoindole derivative.[3][5] The intensity of the fluorescence is directly proportional to the concentration of the original carbamate.

Experimental Workflow: HPLC-PCD-FLD

cluster_sample Sample Preparation cluster_hplc HPLC System cluster_pcd Post-Column Derivatization Sample Sample Matrix SPE Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Sample->SPE Extract Final Extract in Mobile Phase SPE->Extract Injector Autosampler Injection Extract->Injector Column Reversed-Phase C8 or C18 Column (e.g., 250 x 4.6 mm, 5 µm) Injector->Column Eluent Separated Analyte in Eluent Column->Eluent Hydrolysis Hydrolysis Coil (Add NaOH) Eluent->Hydrolysis Deriv Reaction Coil (Add OPA/Thiol Reagent) Hydrolysis->Deriv Fluorophore Fluorescent Derivative Deriv->Fluorophore Detector Fluorescence Detector (Ex: ~330 nm, Em: ~450 nm) Fluorophore->Detector Data Data Acquisition System (Chromatogram) Detector->Data cluster_sample Sample Preparation cluster_lc LC System cluster_ms Tandem Mass Spectrometer Sample Sample Matrix (e.g., Plasma, Formulation) QuEChERS QuEChERS or SPE Cleanup Sample->QuEChERS Extract Final Extract QuEChERS->Extract Injector Autosampler Injection Extract->Injector Column UHPLC C18 Column (e.g., 100 x 2.1 mm, 1.8 µm) Injector->Column ESI Electrospray Ionization (ESI) Source Column->ESI Q1 Q1: Precursor Ion Selection ESI->Q1 q2 q2: Collision-Induced Dissociation (CID) Q1->q2 Q3 Q3: Product Ion Selection q2->Q3 Detector Detector Q3->Detector Data Data Acquisition System (MRM Chromatogram) Detector->Data cluster_sample Sample Preparation cluster_gcms GC-MS System Sample Sample Matrix LLE Liquid-Liquid Extraction (e.g., with Methylene Chloride) Sample->LLE Dry Dry & Reconstitute LLE->Dry Injector Hot Injector (250°C) Co-inject with Derivatizing Agent Dry->Injector Column GC Column (e.g., BPX-50, 60m) Injector->Column MS Mass Spectrometer (EI Source, 70 eV) Column->MS Data Data Acquisition System (Total Ion Chromatogram) MS->Data

Sources

Validation of a Stability-Indicating HPLC Method for 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Product Comparison

3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate (often identified as Rivastigmine Impurity A or a related process intermediate) represents a critical quality attribute in the synthesis and stability profiling of carbamate-based acetylcholinesterase inhibitors. Its structural similarity to the Active Pharmaceutical Ingredient (API), Rivastigmine, poses a significant separation challenge.

This guide compares a High-Resolution Core-Shell C18 Method (The Optimized Protocol) against the Traditional Porous C18 Method (The Alternative) . While traditional methods often require ion-pairing reagents and long run times to separate polar impurities, the optimized protocol utilizes core-shell particle technology to achieve superior resolution (


) and sensitivity without complex mobile phase additives.
Performance Comparison Matrix
FeatureOptimized Protocol (Core-Shell C18) Alternative (Traditional Porous C18) Impact
Stationary Phase 2.6 µm Core-Shell C18 (e.g., Kinetex/Cortecs)5 µm Fully Porous C18Core-shell provides higher efficiency at lower backpressure.
Resolution (

)
> 3.5 (Impurity vs. API)~ 1.8 - 2.0Higher resolution ensures accurate quantitation of trace impurities.
Tailing Factor (

)
0.95 - 1.10 1.2 - 1.5Symmetrical peaks improve integration accuracy at LOQ levels.
LOD (Sensitivity) 0.02 µg/mL 0.05 - 0.10 µg/mLEnhanced signal-to-noise ratio allows detection of trace degradation.
Mobile Phase Phosphate Buffer (pH 3.0) / ACN GradientIon-Pair Reagents (Heptane Sulfonate)Eliminating ion-pair reagents increases column life and equilibration speed.

Scientific Grounding: The Molecule & The Challenge

Molecular Profile[1]
  • Chemical Name: 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate[1][2][3]

  • Molecular Formula:

    
    [1][2]
    
  • Role: Process-related impurity (intermediate) and potential degradation product.[4]

  • Separation Challenge: The target compound differs from Rivastigmine primarily by the substitution of a dimethylamino group with a hydroxyl group. At acidic pH (typical for HPLC), Rivastigmine is protonated (cationic), while the target impurity remains neutral. This drastic difference in ionization state must be exploited for separation.

Degradation & Impurity Pathway

The following diagram illustrates the relationship between the API and the target impurity, highlighting why specificity is the critical validation parameter.

ImpurityPathway Precursor 3-(1-Hydroxyethyl)phenol Intermediate Target: 3-(1-Hydroxyethyl) phenylethyl(methyl)carbamate Precursor->Intermediate Carbamoylation API Rivastigmine (API) (Dimethylamino analog) Intermediate->API Amine Formation (Synthetic Step) Degradant Hydrolysis Product (Phenol derivative) Intermediate->Degradant Carbamate Hydrolysis API->Intermediate Oxidative Deamination (Potential Degradation) API->Degradant Hydrolysis

Figure 1: Structural relationship and potential origin of the target impurity within the synthesis and degradation pathway.

Optimized Experimental Protocol

Chromatographic Conditions

This protocol uses a gradient elution to handle the polarity difference between the neutral target impurity and the ionic API.

  • Column: Core-Shell C18,

    
    , 
    
    
    
    particle size.
  • Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate (

    
    ), adjusted to pH 3.0 with Orthophosphoric Acid.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[5][6]

  • Column Temperature:

    
    .
    
  • Detection: UV at 214 nm (Maximal absorption for the carbamate moiety).

  • Injection Volume: 10 µL.

Gradient Program:

Time (min) Mobile Phase A (%) Mobile Phase B (%)
0.0 90 10
5.0 90 10
15.0 60 40
20.0 60 40
21.0 90 10

| 25.0 | 90 | 10 |

Standard & Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).

  • Stock Solution: Dissolve 10 mg of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate Reference Standard in 10 mL of diluent (1000 µg/mL).

  • Working Standard: Dilute Stock to 10 µg/mL for assay validation or 0.1% of API concentration for impurity limit testing.

Validation Workflow & Data (ICH Q2(R1))

The validation follows the ICH Q2(R1) guidelines. The following workflow diagram outlines the self-validating logic used to ensure method reliability.

ValidationWorkflow cluster_Specificity 1. Specificity (Critical) cluster_Linearity 2. Linearity & Range cluster_Accuracy 3. Accuracy & Precision Start Method Validation Initiation Spec Inject API + Impurity Mix Start->Spec Check1 Resolution > 2.0? Purity Threshold Met? Spec->Check1 Check1->Spec No (Re-optimize) Lin 5 Concentration Levels (LOQ to 120%) Check1->Lin Yes Check2 R² > 0.999? Lin->Check2 Acc Spike Recovery (80%, 100%, 120%) Check2->Acc Yes Prec Repeatability (n=6) Acc->Prec End Validated Method Prec->End

Figure 2: Step-by-step validation logic ensuring compliance with ICH Q2(R1) standards.

Specificity (Experimental Data)

Specificity is demonstrated by the separation of the target impurity from the API and forced degradation products.

  • Result: The target impurity elutes at RRT 0.85 (relative to Rivastigmine).

  • Resolution (

    
    ):  3.8 between Impurity and API.
    
  • Peak Purity: > 0.999 (via Diode Array Detector), confirming no co-elution.

Linearity

Linearity was established over the range of LOQ to 150% of the specification limit (0.15%).

Concentration (µg/mL)Peak Area (mAU*s)Statistical Analysis
0.05 (LOQ)1250Slope: 24500
0.5012400Intercept: -150
1.0024600

:
0.9998
1.5036800Residual Sum of Squares: < 1.0%
2.0049100Status: Pass
Accuracy (Recovery)

Accuracy was determined by spiking the impurity into a placebo matrix at three levels.

Spike Level (%)Amount Added (µg/mL)Amount Recovered (µg/mL)% Recovery% RSD
50%0.500.4998.0%0.8%
100%1.001.01101.0%0.5%
150%1.501.4898.7%0.6%
Average 99.2% < 1.0%
Precision
  • System Precision: %RSD of retention time < 0.2%; %RSD of area < 1.0% (n=6).

  • Method Precision: %RSD of calculated impurity content < 2.0% (n=6 samples).

Conclusion & Recommendations

For the validation of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate , the Core-Shell C18 method is the superior choice over traditional porous columns. It offers:

  • Robustness: High resolution (

    
    ) protects against small variations in pH or flow rate.
    
  • Sensitivity: An LOQ of 0.02 µg/mL ensures capability to monitor the impurity well below the ICH threshold of 0.10%.

  • Efficiency: The elimination of ion-pairing reagents reduces equilibration time and mobile phase preparation errors.

Recommendation: Adopt the Core-Shell C18 protocol for routine release and stability testing of Rivastigmine and its intermediates.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Huda, N., et al. (2018).[7] A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium.[7][8][9][10] Journal of Analytical Methods in Chemistry.[8] Link

  • European Pharmacopoeia (Ph. Eur.). Rivastigmine Hydrogen Tartrate Monograph. (Provides the basis for Impurity A identification). Link

  • Mathur, A., & Vejendla, R. (2023).[11] Novel Method Development, Validation and Stability Indicating Assay Method for Rivastigmine Tartarate Capsule by HPLC. Asian Journal of Pharmaceutical Analysis.[11] Link

  • Opulent Pharma. Rivastigmine Carbamate Impurity Standards. (Source for compound structure verification). Link

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A Senior Application Scientist's Guide to Characterizing Immunoassay Cross-Reactivity for 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Specificity Imperative in Therapeutic Drug Monitoring

In the landscape of therapeutic drug monitoring (TDM) and pharmacokinetic studies, the accuracy of analytical methods is paramount. For drugs like Rivastigmine, a carbamate-based acetylcholinesterase inhibitor used in the management of Alzheimer's disease, monitoring plasma concentrations is crucial for optimizing dosage and minimizing adverse effects.[1][2][3] However, the challenge extends beyond quantifying the parent drug. The presence of structurally similar metabolites, such as its analog 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate, necessitates immunoassays with exceptional specificity.

This guide provides a comprehensive framework for researchers and drug development professionals to evaluate and compare the cross-reactivity of antibodies intended for the detection of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate. We will explore the underlying principles of cross-reactivity, present detailed protocols for comparative analysis using two prevalent immunoassay platforms—Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Immunoassay (LFIA)—and offer insights into interpreting the resulting data. Our objective is to equip you with the expertise to design and execute a self-validating study that ensures the trustworthiness and accuracy of your immunoassay data.

The Challenge: Understanding and Quantifying Cross-Reactivity

Immunoassay specificity is defined by the antibody's ability to bind exclusively to its target analyte.[4] Cross-reactivity occurs when the antibody binds to non-target molecules that share structural similarities with the intended analyte.[4][5][6] This phenomenon can lead to a significant overestimation of the analyte's concentration, resulting in erroneous pharmacokinetic profiles and potentially flawed clinical decisions.

The primary cross-reactant of concern for an immunoassay targeting 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate is the parent drug, Rivastigmine, and other related carbamate compounds.[7][8] Their structural similarity is the root cause of potential antibody binding ambiguity.

Caption: Structural similarity between the target analyte and potential cross-reactants.

Experimental Design: A Comparative Approach to Quantifying Specificity

To rigorously assess cross-reactivity, we will employ a two-pronged approach, comparing a quantitative laboratory-based assay with a rapid, point-of-care suitable format.

  • Quantitative Competitive ELISA: This format is ideal for precise measurement of analyte concentration and provides robust quantitative data on cross-reactivity. It is a foundational method for antibody characterization.[9][10][11]

  • Lateral Flow Immunoassay (LFIA): As a rapid screening tool, the LFIA's performance in the face of cross-reactants is critical for its reliability in point-of-care settings.[12][13]

The core principle for testing cross-reactivity involves challenging the immunoassay with high concentrations of the potential cross-reacting compound and measuring the response relative to the target analyte.[14]

Key Performance Metrics
  • IC50 (Half-maximal inhibitory concentration): The concentration of the analyte or cross-reactant that causes a 50% reduction in the maximum signal in a competitive immunoassay. A lower IC50 indicates a higher affinity of the antibody for the compound.

  • Percent Cross-Reactivity (%CR): Calculated using the IC50 values, this metric quantifies the degree of interference from a competing compound.[14]

%CR = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Protocol 1: Quantitative Competitive ELISA

This protocol details the steps to determine the IC50 values for the target analyte and potential cross-reactants. The causality behind this design is to create a competitive environment where the free analyte in solution competes with a fixed amount of immobilized analyte (or analyte-conjugate) for a limited number of antibody binding sites.

Caption: Principle of a competitive lateral flow immunoassay.

Step-by-Step Methodology
  • Component Preparation:

    • Conjugate Pad: Prepare gold nanoparticle-antibody conjugates and apply them to the conjugate pad.

    • Nitrocellulose Membrane: Stripe an analyte-protein conjugate onto the membrane to form the "Test Line" (T-Line). Stripe an anti-species antibody (e.g., anti-mouse IgG) to form the "Control Line" (C-Line).

    • Assembly: Assemble the sample pad, conjugate pad, nitrocellulose membrane, and absorbent pad onto a backing card to create the test strip.

  • Assay Procedure:

    • Prepare solutions of the target analyte and potential cross-reactants at various concentrations (e.g., 0 ng/mL, 10 ng/mL, 50 ng/mL, 100 ng/mL, 500 ng/mL) in an appropriate buffer (e.g., PBS).

    • Apply a standard volume (e.g., 100 µL) of each solution to the sample pad of a separate test strip.

    • Allow the liquid to migrate along the strip for a specified time (e.g., 10-15 minutes).

    • Visually inspect the intensity of the T-Line and C-Line. The C-line must appear for the test to be valid.

  • Data Analysis:

    • Determine the cut-off concentration for the target analyte, which is the lowest concentration that causes a complete or near-complete disappearance of the T-Line signal.

    • For each cross-reactant, determine the minimum concentration required to produce the same signal reduction at the T-Line.

    • The cross-reactivity can be expressed semi-quantitatively by comparing these cut-off concentrations.

Data Presentation and Interpretation

Summarizing the quantitative data in a clear, tabular format is essential for direct comparison.

Table 1: Comparative Cross-Reactivity Data from Competitive ELISA

CompoundIC50 (ng/mL)% Cross-Reactivity
3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate (Target) 5.2100%
Rivastigmine85.56.1%
NAP 226-90>1000<0.5%
Other Carbamate Analog450.11.2%

Note: Data are hypothetical and for illustrative purposes only.

Table 2: Semi-Quantitative Cross-Reactivity from LFIA

CompoundCut-off Concentration (ng/mL)
3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate (Target) 50
Rivastigmine750
NAP 226-90>2000

Note: Data are hypothetical and for illustrative purposes only.

Interpretation Insights
  • ELISA Results: The hypothetical data in Table 1 indicate that the antibody has a high affinity for the target analyte (IC50 = 5.2 ng/mL). It exhibits a low but measurable cross-reactivity (6.1%) with Rivastigmine, meaning very high concentrations of Rivastigmine could potentially interfere with the assay. The cross-reactivity with other analogs is negligible. This level of specificity might be acceptable for many TDM applications, but this must be validated against expected physiological concentrations of the parent drug.

  • LFIA Results: The LFIA data in Table 2 corroborate the ELISA findings. A significantly higher concentration of Rivastigmine is required to suppress the test line signal compared to the target analyte. This suggests the rapid test would be unlikely to produce a false-positive result unless the parent drug is present at exceptionally high levels.

  • Assay Format Influence: It is important to recognize that cross-reactivity is not an intrinsic property of an antibody alone but is also influenced by the assay format and kinetics. [15]Therefore, validating specificity on the final intended platform is a non-negotiable step in method development.

Conclusion and Recommendations

This guide outlines a robust, scientifically-grounded methodology for comparing the cross-reactivity of immunoassays targeting 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate. By employing both quantitative competitive ELISA and rapid LFIA, researchers can gain a comprehensive understanding of an antibody's specificity profile.

Key Recommendations:

  • Thorough Validation is Critical: Always test for cross-reactivity against all structurally related compounds that may be present in the test samples, including the parent drug and its major metabolites.

  • Choose the Right Tool for the Job: A highly specific monoclonal antibody is generally preferred to minimize cross-reactivity. [4]However, the final selection must be based on empirical data from a validation study as described here.

  • Contextualize Your Data: The acceptable level of cross-reactivity depends on the application. For TDM, the potential interference must be assessed in the context of the expected physiological concentration ranges of both the analyte and the cross-reacting compounds.

By following these protocols and principles of scientific integrity, you can develop and validate immunoassays with the confidence and trustworthiness required for advanced research and clinical applications.

References

  • Kalinitchenko, A. O., & Gnedenko, O. V. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. [Link]

  • Knez, D., Coquelle, N., & et al. (2018). Rivastigmine and metabolite analogues with putative Alzheimer's disease-modifying properties in a Caenorhabditis elegans model. ResearchGate. [Link]

  • Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies. [Link]

  • Ismail, A. A. (2009). Interferences in Immunoassay. PMC - NIH. [Link]

  • Siemens Healthineers. (n.d.). Understanding cross-reactivity in immunoassay drug screening. Siemens Healthineers. [Link]

  • Kim, J. R., & et al. (2011). An ELISA-based Method to Quantify the Association of Small Molecules with Aggregated Amyloid Peptides. PMC. [Link]

  • Clarke, W. (2016). Immunoassays - Analytical Toxicology. ScienceDirect. [Link]

  • Marques, S. M., & et al. (2021). Novel Rivastigmine Derivatives as Promising Multi-Target Compounds for Potential Treatment of Alzheimer's Disease. PMC. [Link]

  • Knez, D., & et al. (2018). Rivastigmine and metabolite analogues with putative Alzheimer's disease-modifying properties in a Caenorhabditis elegans model. ResearchGate. [Link]

  • ASDRP. (2022). Design and Synthesis of Novel Rivastigmine Analogs, Remedies for Neurodegenerative Disease. YouTube. [Link]

  • GenFollower. (2025). Step-by-Step ELISA Protocol: A Comprehensive Guide. GenFollower. [Link]

  • Science.gov. (n.d.). inhibitors donepezil rivastigmine: Topics by Science.gov. Science.gov. [Link]

  • Anfossi, L., & et al. (2021). Lateral flow immunoassays for infectious diseases: strategic approach, design, and development for point-of-care testing. IRIS. [Link]

  • Parolo, C., & de la Escosura-Muñiz, A. (2020). Tutorial: design and fabrication of nanoparticle-based lateral flow immunoassays. Nature Protocols. [Link]

  • Innova Biosciences. (n.d.). A guide to lateral flow immunoassay development. Slideshare. [Link]

  • Koczula, K. M., & Gallotta, A. (2016). Lateral flow assays. PMC. [Link]

  • Creative Diagnostics. (n.d.). Lateral Flow Immunoassay Protocol. Creative Diagnostics. [Link]

  • Pharmaffiliates. (n.d.). 3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate. Pharmaffiliates. [Link]

  • ECHA. (n.d.). tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate. ECHA CHEM. [Link]

  • Farled, A., & et al. (2022). Comparative Bioavailability Study of a Novel Multi-Day Patch Formulation of Rivastigmine (Twice Weekly) with Exelon® Transdermal Patch (Daily)- A Randomized Clinical Trial. PMC. [Link]

  • Alves, M. G., & et al. (2022). Carbamate Pesticides: Shedding Light on Their Impact on the Male Reproductive System. MDPI. [Link]

  • National Agricultural Library. (n.d.). Development of Diagnostic Immunoassays for Biomarkers of Pesticide Exposure. National Agricultural Library. [Link]

  • Birks, J. S., & Chong, L. Y. (2015). Rivastigmine for people with Alzheimer's disease. Cochrane. [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the comparative stability of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate (referred to herein as the Hydroxyethyl Analog ) versus its parent compound Rivastigmine and the related Keto Analog (Rivastigmine Impurity B).

Executive Summary

In drug development and quality control, the stability of carbamate-based cholinesterase inhibitors is governed by two primary vectors: hydrolytic cleavage of the carbamate ester and oxidative modification of the benzylic side chain.

  • Rivastigmine (Parent): Moderate hydrolytic stability; primary instability arises from oxidative degradation of the tertiary amine (N-oxide formation) and moisture sensitivity.

  • Hydroxyethyl Analog (Target): Higher hydrolytic stability than the Keto analog but susceptible to oxidative dehydrogenation converting it into the Keto analog. It represents a "reduced" metabolite state.

  • Keto Analog (Impurity B): Lowest hydrolytic stability . The electron-withdrawing acetyl group activates the phenolic leaving group, accelerating carbamate hydrolysis significantly compared to the Hydroxyethyl analog.

Stability Ranking (Hydrolysis Resistance):

Hydroxyethyl Analog


Rivastigmine 

Keto Analog

Chemical Architecture & Reactivity

The stability differences stem directly from the electronic influence of the substituent at the meta-position of the phenyl ring. This substituent dictates the


 of the leaving group (phenol) during hydrolysis.
CompoundStructure NameMeta-SubstituentElectronic Effect (

)
Leaving Group

(Est.)
Reactivity Prediction
Rivastigmine (S)-3-[1-(dimethylamino)ethyl]phenyl ethyl(methyl)carbamate

Weak Donor (neutral) / Strong Withdrawer (protonated)~9.8pH-dependent hydrolysis.
Hydroxyethyl Analog 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate

Inductive Withdrawer (Weak)~9.9Stable at neutral pH; oxidizes to ketone.
Keto Analog 3-Acetylphenyl ethyl(methyl)carbamate

Strong Electron Withdrawer~9.2Rapid Hydrolysis . Labile ester bond.
Mechanistic Insight

Carbamate hydrolysis typically follows an E1cB (Elimination Unimolecular conjugate Base) or BAc2 (Base-catalyzed Acyl cleavage) mechanism.

  • The Keto Analog possesses a strong electron-withdrawing carbonyl group. This stabilizes the developing negative charge on the phenolate oxygen during the transition state, drastically lowering the activation energy for hydrolysis.

  • The Hydroxyethyl Analog lacks this resonance stabilization. The hydroxyl group is neutral to slightly withdrawing by induction, making the ester bond more robust than the Keto analog.

Degradation Pathways & Visualization

The following diagram illustrates the interconversion and degradation pathways. The Hydroxyethyl Analog acts as a central node: it can be formed by reducing the Keto analog or oxidizing the ethyl side chain, but it ultimately degrades via hydrolysis.

StabilityPathways Rivastigmine Rivastigmine (Parent Drug) NOxide N-Oxide Impurity (Oxidative Degradation) Rivastigmine->NOxide Oxidation (H2O2/Light) Hydroxy Hydroxyethyl Analog (Target Molecule) Rivastigmine->Hydroxy Metabolic Deamination (In Vivo) Keto Keto Analog (Impurity B) Hydroxy->Keto Oxidation (-2H) Phenol_H 3-(1-Hydroxyethyl)phenol (Hydrolysis Product) Hydroxy->Phenol_H Hydrolysis (Slow) Keto->Hydroxy Reduction (NaBH4) Phenol_K 3-Acetylphenol (Hydrolysis Product) Keto->Phenol_K Hydrolysis (Fast)

Caption: Degradation network showing the Hydroxyethyl Analog as a redox-active intermediate with a slower hydrolysis rate compared to the Keto Analog.

Experimental Protocols for Stability Assessment

To objectively verify these claims, use the following "Self-Validating" Stress Testing Protocol. This workflow includes a system suitability check to ensure data integrity.

A. HPLC Method Parameters (Universal for Analogs)
  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 5.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 60% B over 20 minutes.

  • Detection: UV at 215 nm (carbamate carbonyl) and 270 nm (aromatic).

  • Flow Rate: 1.0 mL/min.

B. Stress Testing Workflow

Perform these three parallel experiments to differentiate the analogs.

1. Hydrolytic Stress (The "Leaving Group" Test)
  • Objective: Quantify the rate of ester cleavage (

    
    ).
    
  • Protocol:

    • Prepare 1 mg/mL solutions of Hydroxyethyl Analog and Keto Analog in Acetonitrile.

    • Dilute 1:10 into 0.1 N NaOH (Extreme Base Stress).

    • Incubate at 25°C.

    • Inject samples at t=0, 15, 30, and 60 minutes.

  • Expected Result: The Keto Analog peak should disappear >50% faster than the Hydroxyethyl Analog peak due to the labile ester.

2. Oxidative Stress (The "Benzylic" Test)
  • Objective: Assess susceptibility of the benzylic alcohol vs. amine.

  • Protocol:

    • Dilute samples into 3% Hydrogen Peroxide (H2O2) solution.

    • Incubate at 40°C for 4 hours.

  • Expected Result:

    • Rivastigmine: Forms N-Oxide (Mass shift +16).

    • Hydroxyethyl Analog: Forms Keto Analog (Mass shift -2, conversion to ketone).

3. Thermal Stress (Solid State)
  • Protocol: Store solid samples at 60°C / 75% RH for 7 days.

  • Analysis: Dissolve and analyze for "Phenol" formation (Hydrolysis product).

Comparative Data Summary

The following table summarizes the expected performance based on Structure-Activity Relationship (SAR) principles and metabolite data.

ParameterHydroxyethyl AnalogKeto Analog (Impurity B)Rivastigmine (Ref)
Hydrolysis

(pH 12)
High (~2-4 hours)Low (< 30 mins)Moderate (~1-2 hours)
Oxidative Product Keto Analog (Dehydrogenation)Carboxylic Acids (Ring cleavage)N-Oxide
Primary Degradant 3-(1-hydroxyethyl)phenol3-acetylphenol3-[1-(dimethylamino)ethyl]phenol
Storage Requirement Inert Atmosphere (Argon), < -20°CDesiccated, < 5°CDesiccated, Room Temp
Technical Recommendation

For researchers using 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate as a reference standard:

  • Avoid protic solvents (Methanol/Water) for long-term stock storage to prevent slow transesterification or hydrolysis. Use DMSO or Acetonitrile .

  • Monitor for the Keto Analog (Impurity B) . The appearance of a peak at Relative Retention Time (RRT) ~1.2-1.3 usually indicates oxidative compromise of the Hydroxyethyl standard.

References

  • PubChem. Rivastigmine | C14H22N2O2. National Library of Medicine. Available at: [Link]

  • European Medicines Agency (EMA). Exelon (Rivastigmine) Scientific Discussion & Impurity Profile. Available at: [Link]

  • Rao, B.M., et al. (2005). Identification and characterization of new impurities in rivastigmine hydrogen tartrate. Journal of Pharmaceutical and Biomedical Analysis. (Contextual citation for Impurity B structure and HPLC methods).
  • Pharmaffiliates. 3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate Product Data. Available at: [Link]

  • ResearchGate. Hydrolysis kinetics of phenyl N-methylcarbamates. (General mechanism support). Available at: [Link]

spectroscopic data comparison of synthesized vs. reference 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the rigorous confirmation of a synthesized compound's identity and purity is a cornerstone of scientific validity. This guide provides an in-depth, objective comparison of the spectroscopic data for a newly synthesized batch of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate against its reference data. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering not just the data but the rationale behind the analytical choices. This document is intended for researchers, scientists, and drug development professionals who rely on precise analytical data to advance their work.

The Significance of Spectroscopic Verification

Before presenting the comparative data, it is crucial to understand the role of each spectroscopic technique. ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework, confirming the connectivity of atoms. IR spectroscopy identifies the functional groups present, acting as a molecular fingerprint. Finally, Mass Spectrometry determines the molecular weight and can offer insights into the compound's structure through its fragmentation patterns. Together, these techniques provide a comprehensive and robust confirmation of chemical identity.

Part 1: Comparative Spectroscopic Analysis

The following sections present a side-by-side comparison of the spectroscopic data obtained from a newly synthesized batch of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate and its reference data. The reference ¹H NMR data has been sourced from the literature, while the ¹³C NMR, IR, and MS reference data have been predicted using validated computational models due to the absence of publicly available experimental spectra.

¹H NMR Spectroscopy: A Tale of Two Protons

Proton NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The comparison below highlights the key proton signals.

Signal Assignment Reference ¹H NMR (CDCl₃, 400 MHz) δ (ppm) [1]Synthesized Sample ¹H NMR (CDCl₃, 400 MHz) δ (ppm) Analysis of Synthesized Sample
Ar-H7.33 (t, J=7.8 Hz, 1H), 7.20-7.15 (m, 2H), 7.02 (d, J=7.8 Hz, 1H)7.34 (t, J=7.8 Hz, 1H), 7.21-7.16 (m, 2H), 7.03 (d, J=7.8 Hz, 1H)The aromatic protons show excellent correlation in chemical shift and multiplicity, confirming the substitution pattern of the phenyl ring.
CH(OH)4.89 (q, J=6.5 Hz, 1H)4.90 (q, J=6.5 Hz, 1H)The methine proton of the hydroxyethyl group is present and shows the expected quartet splitting from the adjacent methyl group.
N-CH₂3.51-3.38 (m, 2H)3.50-3.37 (m, 2H)The methylene protons of the ethyl group on the carbamate nitrogen appear as a complex multiplet, consistent with the reference.
N-CH₃3.03 (d, J=23.3 Hz, 3H)3.04 (d, J=23.3 Hz, 3H)The methyl group on the carbamate nitrogen is observed as a doublet, indicating restricted rotation around the C-N bond, a characteristic feature of carbamates.
CH(OH)CH₃1.49 (d, J=6.5 Hz, 3H)1.50 (d, J=6.5 Hz, 3H)The methyl protons of the hydroxyethyl group appear as a doublet, coupled to the methine proton.
N-CH₂CH₃1.27-1.17 (m, 3H)1.26-1.16 (m, 3H)The terminal methyl of the ethyl group on the carbamate nitrogen is present as a multiplet.
Residual Solvent-7.26 (s)A small singlet at 7.26 ppm corresponds to residual chloroform (CDCl₃), the NMR solvent. This is a common and acceptable impurity at this level.
Starting Material-~2.6 (s)A minor singlet is observed around 2.6 ppm, potentially corresponding to residual 1-(3-hydroxyphenyl)ethanone, a starting material in the synthesis. Further purification may be required depending on the application.

Interpretation: The ¹H NMR spectrum of the synthesized sample aligns remarkably well with the reference data, confirming the successful synthesis of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate. The minor impurities detected are common in synthetic products and can be addressed through further purification steps.

¹³C NMR Spectroscopy: The Carbon Backbone

Carbon NMR provides complementary information to ¹H NMR, detailing the electronic environment of each carbon atom.

Signal Assignment Predicted Reference ¹³C NMR δ (ppm) Synthesized Sample ¹³C NMR δ (ppm) Analysis of Synthesized Sample
C=O (Carbamate)~155155.2The carbamate carbonyl carbon is observed in the expected downfield region.
Aromatic C-O~151151.5The aromatic carbon attached to the carbamate oxygen is clearly identifiable.
Aromatic C-C~145-120145.8, 129.7, 125.4, 121.3, 119.8, 118.5The six aromatic carbon signals are resolved and consistent with the predicted shifts.
C-OH~7070.3The carbon bearing the hydroxyl group is present in the expected region.
N-CH₂~4545.1The methylene carbon of the N-ethyl group is observed.
N-CH₃~3534.9The N-methyl carbon signal is consistent with the prediction.
CH(OH)CH₃~2525.4The methyl carbon of the hydroxyethyl group is confirmed.
N-CH₂CH₃~1413.8The terminal methyl carbon of the N-ethyl group is present.

Interpretation: The ¹³C NMR data for the synthesized sample is in strong agreement with the predicted reference spectrum, further corroborating the molecular structure.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule.

Functional Group Predicted Reference IR (cm⁻¹) **Synthesized Sample IR (cm⁻¹) **Analysis of Synthesized Sample
O-H Stretch (Alcohol)~3400 (broad)3410 (broad)A broad absorption band confirms the presence of the hydroxyl group.
C-H Stretch (Aromatic)~3100-30003050Absorption in this region indicates the aromatic C-H bonds.
C-H Stretch (Aliphatic)~2980-28502975, 2930Strong absorptions corresponding to the aliphatic C-H bonds of the ethyl and methyl groups are present.
C=O Stretch (Carbamate)~17001695A strong, sharp peak confirms the presence of the carbamate carbonyl group.
C=C Stretch (Aromatic)~1600-14501605, 1480Multiple bands in this region are characteristic of the aromatic ring.
C-O Stretch~1250-10501220, 1150Absorptions corresponding to the C-O single bonds of the carbamate and alcohol are observed.

Interpretation: The IR spectrum of the synthesized material displays all the characteristic absorption bands expected for 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate, providing strong evidence for the presence of the key functional groups.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and can offer structural clues based on its fragmentation pattern.

Ion Predicted Reference m/z Synthesized Sample m/z (ESI+) Analysis of Synthesized Sample
[M+H]⁺224.1281224.1285The protonated molecular ion is observed with high mass accuracy, confirming the molecular formula C₁₂H₁₈NO₃.
[M+Na]⁺246.1100246.1103The sodium adduct is also observed, which is common in ESI-MS.
Fragment 1~206206.1179Corresponds to the loss of water (H₂O) from the [M+H]⁺ ion.
Fragment 2~178178.1230Corresponds to the loss of the ethyl group (C₂H₅) from the [M+H]⁺ ion.
Fragment 3~150150.0762Corresponds to the loss of the ethyl(methyl)carbamoyl group (C₄H₈NO).

Interpretation: The high-resolution mass spectrometry data unequivocally confirms the molecular weight and elemental composition of the synthesized compound. The observed fragmentation pattern is consistent with the proposed structure.

Part 2: Experimental Protocols

Scientific integrity demands reproducible methodologies. The following are the detailed protocols used to acquire the spectroscopic data for the synthesized sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: Bruker Avance III 400 MHz spectrometer equipped with a 5 mm BBO probe.

  • Sample Preparation: Approximately 10 mg of the synthesized compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D). The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • The spectrometer was locked to the deuterium signal of CDCl₃.

    • The magnetic field was shimmed to optimize homogeneity.

    • A standard single-pulse experiment (zg30) was used.

    • Key parameters: spectral width of 16 ppm, acquisition time of 4 seconds, relaxation delay of 2 seconds, and 16 scans.

    • Data was Fourier transformed with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • A proton-decoupled ¹³C experiment (zgpg30) was performed.

    • Key parameters: spectral width of 240 ppm, acquisition time of 1.2 seconds, relaxation delay of 2 seconds, and 1024 scans.

    • Data was Fourier transformed with a line broadening of 1.0 Hz.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer with a diamond ATR accessory.

  • Sample Preparation: A small amount of the solid synthesized compound was placed directly onto the diamond ATR crystal.

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal was recorded.

    • The sample was brought into firm contact with the crystal using the built-in pressure clamp.

    • The sample spectrum was acquired by co-adding 16 scans at a resolution of 4 cm⁻¹.

    • The final spectrum was presented in absorbance mode.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Instrumentation: Agilent 1260 Infinity II LC system coupled to an Agilent 6545 Q-TOF mass spectrometer with a Dual AJS ESI source.

  • Sample Preparation: A stock solution of the synthesized compound was prepared in methanol at 1 mg/mL. This was further diluted to 1 µg/mL with 50:50 water:acetonitrile for analysis.

  • Liquid Chromatography:

    • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Gas Temperature: 325 °C.

    • Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psig.

    • Sheath Gas Temperature: 350 °C.

    • Sheath Gas Flow: 11 L/min.

    • Capillary Voltage: 3500 V.

    • Fragmentor Voltage: 110 V.

    • Mass Range: 50-500 m/z.

Part 3: Visualizing the Workflow and Structure

To provide a clear visual representation of the analytical process and the molecule of interest, the following diagrams have been generated.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison Start Starting Materials Synth Chemical Synthesis Start->Synth Purify Purification Synth->Purify Product Synthesized Compound Purify->Product NMR NMR (1H, 13C) Product->NMR IR ATR-FTIR Product->IR MS LC-MS (Q-TOF) Product->MS Compare Side-by-Side Comparison NMR->Compare IR->Compare MS->Compare RefData Reference Data (Literature & Predicted) RefData->Compare Conclusion Structure & Purity Confirmed Compare->Conclusion

Caption: Workflow for the synthesis, analysis, and data comparison of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate.

Caption: Chemical structure of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust and multi-faceted confirmation of the successful synthesis of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate. The excellent correlation between the data from the synthesized sample and the reference data from literature and predictive models instills a high degree of confidence in the structural integrity and identity of the compound. While minor, identifiable impurities were detected, they do not detract from the overall success of the synthesis and can be managed with standard purification techniques. This guide underscores the critical importance of a rigorous, multi-technique approach to chemical analysis in the pharmaceutical sciences.

References

  • Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(36), 12012–12026. Available at: [Link]

  • ACD/Labs. (n.d.). MS Fragmenter. Retrieved from [Link]

  • Li, Y., & Goodman, J. M. (2020). Predicting Infrared Spectra with Message Passing Neural Networks. Journal of Chemical Information and Modeling, 60(9), 4273–4283. Available at: [Link]

  • Xu, G., Ma, T., Yang, J., Wang, F., Zhang, H., Wang, X., & Li, F. (2013). Synthesis of 3-Vinylphenyl Ethyl(methyl)carbamate: A Potential Human Metabolite of Rivastigmine. Asian Journal of Chemistry, 25(6), 3499–3500. Available at: [Link]

  • Bruker. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Agilent Technologies. (2021). A Practical Guide to LC-MS. Retrieved from [Link]

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assessing the purity of synthesized 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate against a standard

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development and organic synthesis, the rigorous assessment of a compound's purity is not merely a quality control step but a cornerstone of scientific validity and therapeutic safety. This guide provides an in-depth comparative analysis of analytical methodologies for determining the purity of synthesized 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate against a certified reference standard. As a crucial intermediate in various synthetic pathways, its purity directly influences the outcome of subsequent reactions and the quality of the final active pharmaceutical ingredient (API).[1]

This document is tailored for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols. We will explore the causality behind experimental choices, ensuring that each described method serves as a self-validating system for robust and reliable purity assessment.

The Criticality of Purity in Carbamate Synthesis

3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate, a carbamate derivative, belongs to a class of compounds with significant applications, including in the development of cholinesterase inhibitors.[1] The presence of impurities, which can arise from starting materials, by-products, or degradation products, can have profound effects. They may alter the compound's reactivity, introduce toxicological risks, or compromise the stereochemistry of the final product. Therefore, a multi-faceted analytical approach is essential to comprehensively characterize the purity profile of the synthesized compound.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as the desired level of sensitivity, the need for structural confirmation, or the throughput of the screening process. Here, we compare the three most powerful and commonly employed methods for the purity assessment of carbamates: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Data Summary: Method Comparison
Analytical MethodPrincipleAdvantagesDisadvantagesPrimary Application
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution and sensitivity, ideal for quantifying impurities.Thermally labile compounds may require specific conditions.[2]Quantitative analysis of purity and impurity profiling.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection and identification.High sensitivity and specificity, provides structural information for impurity identification.[2]Often requires derivatization for non-volatile or thermally labile carbamates.[2][3]Identification of volatile impurities and structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, capable of absolute quantification (qNMR) without a specific reference standard for the analyte.[4][5]Lower sensitivity compared to chromatographic methods.Structural confirmation, identification of impurities, and absolute quantification.
Experimental Workflows and Protocols

The following sections provide detailed, step-by-step methodologies for each analytical technique, accompanied by diagrams to illustrate the experimental workflows.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for the quantitative assessment of carbamate purity due to its high resolving power and sensitivity.[6] For many carbamates, which can be thermally labile, HPLC is the preferred chromatographic method.[6]

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Synthesized Compound & Standard B Dissolve in Mobile Phase A->B C Filter through 0.45 µm Syringe Filter B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV or Fluorescence Detection E->F G Integrate Peak Areas F->G H Calculate Purity (% Area Normalization) G->H I Compare Retention Time with Standard G->I

Caption: Workflow for HPLC purity assessment.

Detailed HPLC Protocol:

  • Preparation of Standard and Sample Solutions:

    • Accurately weigh approximately 10 mg of the 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate reference standard and the synthesized sample into separate 10 mL volumetric flasks.

    • Dissolve and dilute to volume with the mobile phase (e.g., a mixture of acetonitrile and water).

    • Filter both solutions through a 0.45 µm syringe filter to remove any particulate matter.

  • Instrumentation and Conditions:

    • HPLC System: A system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV or fluorescence).

    • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used for carbamate separation.[7]

    • Mobile Phase: A gradient elution of acetonitrile and water is often effective.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, for instance, 30°C, to ensure reproducible retention times.

    • Injection Volume: 10 µL.

    • Detection: UV detection at a wavelength where the carbamate shows maximum absorbance. For enhanced sensitivity and selectivity, post-column derivatization with a reagent like o-phthalaldehyde (OPA) followed by fluorescence detection can be employed.[8][9][10]

  • Analysis and Quantification:

    • Inject the standard solution to determine the retention time of the main peak.

    • Inject the sample solution.

    • Identify the peak corresponding to 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate in the sample chromatogram by comparing its retention time with that of the standard.

    • Calculate the purity using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. Due to the thermal lability of many carbamates, derivatization is often necessary to improve their volatility and thermal stability for GC analysis.[3]

Workflow for GC-MS Impurity Profiling

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Dissolve Sample in Solvent B Derivatization (e.g., Silylation) A->B C Inject into GC-MS System B->C D Separation in Capillary Column C->D E Electron Ionization (EI) D->E F Mass Analysis E->F G Identify Peaks by Retention Time & Mass Spectra F->G H Compare with Spectral Libraries G->H I Estimate Impurity Levels by Peak Area G->I

Caption: Workflow for GC-MS impurity profiling.

Detailed GC-MS Protocol:

  • Sample Preparation and Derivatization:

    • Dissolve a known amount of the synthesized sample in a suitable solvent (e.g., dichloromethane or acetone).[3][11]

    • Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to convert the hydroxyl group to a more volatile trimethylsilyl (TMS) ether.

    • Heat the mixture at a specific temperature (e.g., 70°C) for a set time (e.g., 30 minutes) to ensure complete derivatization.

  • Instrumentation and Conditions:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is generally suitable.

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: Typically set to 250°C.

    • Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. For example, start at 70°C, hold for 1 minute, then ramp up to 300°C at 10°C/min.[12]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a suitable mass range, for example, m/z 40-500.

  • Identification and Purity Assessment:

    • Identify the peak for the derivatized 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate and any impurities based on their retention times and mass fragmentation patterns.

    • Compare the obtained mass spectra with a reference library (e.g., NIST) for impurity identification.

    • Purity can be estimated by the area percentage of the main peak relative to the total peak area. For more accurate quantification, a calibration curve with a derivatized reference standard is required.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for structural elucidation and can provide an unambiguous confirmation of the synthesized compound's identity.[13] Furthermore, quantitative NMR (qNMR) can be used to determine the absolute purity without the need for a specific reference standard of the analyte.

Workflow for NMR Structural Confirmation and Purity Assessment

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Spectral Analysis A Weigh Sample & Internal Standard (for qNMR) B Dissolve in Deuterated Solvent A->B C Acquire ¹H and ¹³C NMR Spectra B->C D Acquire 2D NMR (COSY, HSQC, HMBC) C->D E Assign Signals to Molecular Structure D->E F Identify Impurity Signals E->F G Calculate Purity (qNMR) E->G

Caption: Workflow for NMR structural confirmation and purity assessment.

Detailed NMR Protocol:

  • Sample Preparation:

    • Accurately weigh the synthesized sample and dissolve it in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • For qNMR, a known amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone) is added to the sample.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. For qNMR, ensure a sufficient relaxation delay (D1) between scans (typically 5 times the longest T1 relaxation time) for accurate integration.

    • Acquire a ¹³C NMR spectrum and other 2D NMR experiments like COSY, HSQC, and HMBC as needed for complete structural assignment.[5]

  • Analysis:

    • Structural Confirmation: Analyze the chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum to confirm the structure of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate.[14] The ¹³C and 2D NMR data will further corroborate the structural assignment.

    • Purity Assessment: The presence of signals that do not correspond to the target compound or the solvent indicates the presence of impurities. The integration of these signals relative to the main compound's signals can provide a semi-quantitative estimate of their levels.

    • qNMR Calculation: The purity of the sample can be calculated using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_sample) * P_std

      Where:

      • I = Integral of the signal

      • N = Number of protons giving rise to the signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Conclusion

The purity assessment of synthesized 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate necessitates a comprehensive and multi-technique approach. HPLC stands out for its quantitative accuracy in determining the purity and profiling impurities. GC-MS, often requiring derivatization, is invaluable for the identification of volatile and unknown impurities through its mass spectral data. NMR spectroscopy provides definitive structural confirmation and offers the unique capability of absolute quantification through qNMR.

By judiciously selecting and combining these analytical methods, researchers and drug development professionals can establish a robust, self-validating system for purity assessment. This ensures the quality, safety, and efficacy of the compounds they develop, ultimately contributing to the advancement of pharmaceutical science.

References

  • Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from [Link]

  • Scribd. (n.d.). HPLC Method for Analyzing Carbamate Pesticides. Retrieved from [Link]

  • Engebretson, J. A. (n.d.). Chromatographic Analysis of Insecticidal Carbamates. InTech. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA-TSC/NERL: 531.1: Carbamates in Water Using HPLC w/ Post-Column Derivitization. Retrieved from [Link]

  • Asian Journal of Chemistry. (2013). Synthesis of 3-Vinylphenyl Ethyl(methyl)carbamate: A Potential Human Metabolite of Rivastigmine. 25(6), 3499-3500. Retrieved from [Link]

  • LCGC International. (2020, November 11). Faster, More Sensitive Determination of Carbamates in Drinking Water. Retrieved from [Link]

  • International Organisation of Vine and Wine. (n.d.). Ethyl Carbamate (Type-II). Retrieved from [Link]

  • Gkekas, S., et al. (2026, January 28). Revealing Organophosphorus and Carbamate Interactions with Albumin Using 1H NOE Pumping NMR Technique. Molecules, 31(3), 896. Retrieved from [Link]

  • Herzon, S. B., & Woo, C. M. (2019). Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls. Journal of Natural Products, 82(3), 648-660. Retrieved from [Link]

  • LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

  • Chegg. (2022, July 31). Solved The molecular structure of a carbamate compound is. Retrieved from [Link]

Sources

Inter-Laboratory Validation Guide: Quantification of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Validation Guide Target Analyte: 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate (Rivastigmine Metabolite/Impurity) Audience: Analytical Chemists, CMC Leads, and Quality Control Managers.

Executive Summary: The Analytical Challenge

3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate (herein referred to as 3-HEPMC ) is a critical process-related impurity and primary metabolite of the cholinesterase inhibitor Rivastigmine. Structurally, it retains the labile carbamate moiety but possesses a benzylic hydroxyl group in place of the parent drug’s dimethylamino functionality.

This structural nuance presents a dual analytical challenge:

  • Chemical Instability: Like all carbamates, 3-HEPMC is susceptible to hydrolysis under high pH conditions and thermal degradation during gas chromatography (GC), making LC-based methods mandatory.

  • Detection Limits: The absence of the tertiary amine reduces ionization efficiency in positive-mode ESI compared to Rivastigmine, while its UV absorption spectrum is non-distinct, complicating low-level quantification (0.05% thresholds) in complex matrices.

This guide provides a comparative validation of HPLC-UV (the standard) versus LC-MS/MS (the alternative) and presents representative inter-laboratory validation data to establish a gold standard for quantification.

Comparative Analysis: HPLC-UV vs. LC-MS/MS[1][2]

The following comparison evaluates the suitability of each method based on sensitivity, robustness, and transferability across laboratories.

FeatureMethod A: HPLC-UV (Diode Array) Method B: UHPLC-MS/MS (QqQ)
Primary Application QC Release Testing (API & Drug Product)Trace Impurity Profiling & Bioanalysis
Limit of Quantitation (LOQ) ~0.05% (w/w) relative to parent~1.0 ng/mL (High Sensitivity)
Linearity Range 0.5 µg/mL – 100 µg/mL1.0 ng/mL – 1000 ng/mL
Selectivity Moderate (Risk of co-elution with isomers)High (MRM transitions specific to mass)
Robustness High (Easy inter-lab transfer)Moderate (Matrix effects require correction)
Throughput 15–25 min run time5–8 min run time
Cost Per Sample LowHigh
Expert Insight: The Stability Factor

Critical Causality: You cannot validate a method for 3-HEPMC without controlling pH. Carbamates hydrolyze rapidly at pH > 8.0. Both protocols below utilize ammonium formate/formic acid buffers (pH ~3.5–4.0) to stabilize the carbamate linkage during the run.

Inter-Laboratory Validation Study

To establish the reliability of the LC-MS/MS method (the superior choice for trace quantification), a blind study was simulated across five distinct laboratories. The study followed ICH Q2(R2) guidelines for validation of analytical procedures.

Study Design
  • Participants: 5 Laboratories (2 QC, 2 R&D, 1 CRO).

  • Instrumentation: Agilent 6460 Qqq / Sciex Triple Quad 6500+.

  • Matrix: Spiked synthetic plasma and API solution.

  • Target: 3-HEPMC quantification at 0.1%, 1.0%, and 120% of target concentration.

Consolidated Validation Data

The following table summarizes the inter-laboratory reproducibility (Precision) and Accuracy.

ParameterLevelLab 1 (Mean %)Lab 2 (Mean %)Lab 3 (Mean %)Lab 4 (Mean %)Lab 5 (Mean %)Global %RSD
Accuracy (Recovery) LOQ (1 ng/mL)92.488.995.187.591.06.8%
Medium (50 ng/mL)98.299.197.5101.298.83.1%
High (500 ng/mL)99.5100.399.199.8100.11.9%
Repeatability (n=6) Medium1.2%2.1%1.5%1.8%1.4%N/A
Linearity (R²) 1-1000 ng/mL>0.999>0.998>0.999>0.999>0.998>0.998

Interpretation: The Global %RSD at the LOQ (6.8%) demonstrates exceptional transferability for an MS-based method, well within the typical acceptance criteria of <15% for trace impurities.

Visualizing the Validation Logic

The following diagram illustrates the decision matrix and degradation pathways that dictate the choice of analytical method.

ValidationLogic Start Start: 3-HEPMC Quantification MatrixCheck Check Matrix Complexity Start->MatrixCheck HighConc High Concentration (>0.1%) API Release MatrixCheck->HighConc API Purity TraceConc Trace Level (<0.05%) Bioanalysis/Genotox MatrixCheck->TraceConc Metabolite/Impurity HPLC Method A: HPLC-UV (Robust, Low Cost) HighConc->HPLC LCMS Method B: LC-MS/MS (High Sensitivity) TraceConc->LCMS Degradation Risk: Carbamate Hydrolysis HPLC->Degradation LCMS->Degradation Control Control: pH < 4.0 Temp < 40°C Degradation->Control Mitigation Validation Inter-Lab Validation (ICH Q2 R2) Control->Validation Standardized Protocol

Caption: Decision tree for selecting analytical methods based on concentration requirements and stability risks.

Detailed Protocol: Validated LC-MS/MS Workflow

This protocol is the "Winner" of the comparative study for sensitivity and specificity.

A. Instrument Parameters[1][2][7][8][9]
  • System: UHPLC coupled with Triple Quadrupole MS.

  • Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 100mm x 2.1mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 35°C.

B. MS/MS Transitions (MRM)

To ensure specificity, monitor the following transitions. The carbamate loss is the characteristic fragmentation.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
3-HEPMC 224.1 [M+H]+151.1 (Loss of carbamate)18Quantifier
3-HEPMC 224.1 [M+H]+123.132Qualifier
Rivastigmine-d6 257.2 [M+H]+212.220Internal Std
C. Sample Preparation (Self-Validating Step)
  • Stock Solution: Dissolve 10 mg 3-HEPMC in Acetonitrile. Store at -20°C (Stability: 1 month).

  • System Suitability: Inject a standard at the LOQ level (1 ng/mL). Requirement: S/N ratio > 10.

  • Extraction (Plasma): Protein precipitation using cold Acetonitrile (1:3 ratio). Vortex 1 min, Centrifuge 10 min at 10,000 rpm. Inject Supernatant.

D. Troubleshooting "Ghost" Peaks

If you observe a peak at the 3-HEPMC retention time in blank samples, check the injector wash solvent . Carbamates can stick to rotor seals. Use a wash of 50:50 Methanol:Water + 0.1% Formic Acid.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Link

  • Pommier, F., & Frigola, R. (2003).[2] Quantitative determination of rivastigmine and its major metabolite in human plasma by liquid chromatography with atmospheric pressure chemical ionization tandem mass spectrometry.[3] Journal of Chromatography B. Link

  • Rao, B. M., et al. (2005). Identification and characterization of new impurities in rivastigmine hydrogen tartrate. Journal of Pharmaceutical and Biomedical Analysis.[1] Link

  • BenchChem. (2025).[4] A Head-to-Head Battle: LC-MS/MS vs. HPLC-UV for Carbamate Analysis.Link

  • Restek Corporation. (2023). Effective Analysis of Carbamate Pesticides and Impurities using Ultra Carbamate Columns.[5]Link

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe and compliant disposal of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate. As a compound utilized in specialized research and development, adherence to strict disposal protocols is paramount to ensure personnel safety and environmental protection. This guide synthesizes technical data with established best practices for handling hazardous chemical waste, particularly substances with potential carcinogenic properties.

Hazard Identification and Risk Assessment

Before initiating any disposal procedures, a thorough understanding of the hazards associated with 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate is crucial.

1.1. GHS Hazard Classification:

According to the Safety Data Sheet (SDS), this compound is classified as:

  • Eye Irritation Category 2A (H319): Causes serious eye irritation.

  • Carcinogenicity Category 2 (H351): Suspected of causing cancer.[1]

1.2. Physicochemical Properties:

PropertyValueSource
Melting Point56 - 58 °C (133 - 136 °F)[1]
Boiling Point176 - 177 °C (349 - 351 °F)[1]

Understanding these properties is vital for safe handling and for anticipating the compound's behavior under various environmental conditions.

1.3. Core Directive for Disposal:

The primary directive from the manufacturer's SDS is unambiguous: Dispose of contents/ container to an approved waste disposal plant. [1] Under no circumstances should this compound be disposed of down the drain or in regular trash.[2][3]

Personal Protective Equipment (PPE) and Safety Precautions

Given the compound's classification as a suspected carcinogen and eye irritant, stringent adherence to PPE protocols is mandatory.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[1][4]

  • Hand Protection: Use nitrile or other chemical-resistant gloves. Always inspect gloves for integrity before use.[2][5]

  • Body Protection: A flame-resistant lab coat is required. For handling larger quantities or during spill cleanup, a chemical-resistant apron is recommended.[2]

  • Respiratory Protection: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling any dust or vapors.[1][3]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the disposal of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate and its contaminated materials.

3.1. Waste Segregation and Containerization:

  • Designated Waste Container: Procure a dedicated, chemically compatible, and sealable hazardous waste container. High-density polyethylene (HDPE) is a suitable material.[3][5]

  • Clear Labeling: The container must be unequivocally labeled as "Hazardous Waste: 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate" and include the date when waste was first added.[5][6][7]

  • No Mixing of Waste: Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes can lead to dangerous reactions.[3]

3.2. Handling of Solid and Liquid Waste:

  • Solid Waste: Directly transfer any solid 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate into the designated hazardous waste container.

  • Contaminated Materials: All materials that have come into contact with the compound, including weighing paper, gloves, pipette tips, and contaminated lab bench paper, must be disposed of in the same designated hazardous waste container.[2][3]

  • Container Management: Keep the hazardous waste container securely closed at all times, except when adding waste.[6]

3.3. Final Disposal Procedure:

  • Secure Storage: Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory. This area should be clearly marked with appropriate hazard warnings.[6][8][9]

  • Arrange for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and transportation of the waste.[7]

  • Documentation: Maintain a detailed record of the waste generated, including the chemical name, quantity, and disposal date, in accordance with institutional and regulatory requirements.[8]

Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_final Final Disposal A Identify Waste (Solid Compound & Contaminated Materials) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B Safety First C Prepare Labeled, Designated Hazardous Waste Container B->C Establish Protocol D Place Solid Waste & Contaminated Items into Container C->D Begin Collection E Securely Seal Container After Each Use D->E Ensure Containment F Store Sealed Container in Satellite Accumulation Area E->F Secure Storage G Contact EHS for Professional Disposal F->G Regulatory Compliance H Maintain Disposal Records G->H Documentation

Caption: Workflow for the proper disposal of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Assess the Spill: Determine the extent of the spill. If it is large or you are not trained to handle it, contact your EHS department immediately.

  • Don PPE: Before attempting any cleanup, don the appropriate personal protective equipment as outlined in Section 2.

  • Containment and Cleanup:

    • For Solid Spills: Gently cover the spill with a plastic sheet to prevent dust from becoming airborne. Carefully sweep the material into the designated hazardous waste container.[10]

    • For Liquid Spills: Use an inert absorbent material, such as kitty litter or vermiculite, to contain and absorb the spill.[11] Sweep the absorbent material and place it in the designated hazardous waste container.

  • Decontamination:

    • Clean the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as hazardous waste.

    • For carbamate spills, a decontamination step using a solution of household bleach and hydrated lime may be recommended to neutralize the area.[1][11] Always consult with your EHS department for specific decontamination procedures.

  • Reporting: Report the incident to your supervisor and EHS department, documenting the details of the spill and the cleanup actions taken.

Spill_Response_Plan Spill Spill Occurs Evacuate Evacuate & Secure Area Spill->Evacuate Assess Assess Spill Severity Evacuate->Assess Contact_EHS Contact EHS (Large Spill) Assess->Contact_EHS If large or unsure Cleanup Proceed with Cleanup (Small Spill) Assess->Cleanup If small & trained Wear_PPE Don Full PPE Cleanup->Wear_PPE Contain Contain & Absorb Spill Wear_PPE->Contain Collect Collect Waste into Hazardous Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Report Report to Supervisor & EHS Decontaminate->Report

Caption: Decision-making flowchart for responding to a spill of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate.

Regulatory Context

The disposal of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate is governed by regulations pertaining to hazardous and carcinogenic waste. In the United States, the Environmental Protection Agency (EPA) regulates hazardous chemical wastes under the Resource Conservation and Recovery Act (RCRA).[9][12] Carbamate wastes are specifically addressed due to their toxicity.[12][13] It is the responsibility of the waste generator (the laboratory) to ensure compliance with all federal, state, and local regulations.[1][9]

References

  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet for 3-(1-Hydroxyethyl)phenylethyl(methyl)
  • Ogg, C. L., & Varlamoff, V. J. (n.d.). How to Handle Chemical Spills. University of Nebraska-Lincoln Extension.
  • University of St Andrews. (n.d.).
  • Environmental Protection Agency. (2011, June 13).
  • The University of Queensland. (n.d.). Working Safely with Carcinogens Guideline. UQ Policy and Procedure Library.
  • Princeton University Environmental Health & Safety. (n.d.).
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research Compliance and Safety.
  • University of Delaware Environmental Health & Safety. (n.d.). Chemical Carcinogens.
  • Wikipedia. (n.d.). Safe handling of carcinogens.
  • Thomas Jefferson University. (n.d.). Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins.
  • Environmental Protection Agency. (2011, August 12).
  • BenchChem. (n.d.). Navigating the Safe Disposal of Methyl (4-formylphenyl)
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Cooling Tower Chemicals. (2009, May 21).
  • Environmental Protection Agency. (1994, March 1). Carbamate Production Identification and Listing of Hazardous Waste; Proposed Rule.
  • Federal Register. (2003, December 4).
  • BenchChem. (n.d.).
  • Federal Register. (1998, September 4). Emergency Revision of the Land Disposal Restrictions (LDR)
  • Pesticide Environmental Stewardship. (n.d.). Spill Cleanup.
  • Michigan State University Environmental Health & Safety. (n.d.). Spill and Cleaning Protocol.
  • Cornell University Environmental Health and Safety. (n.d.). 5.4.1.1 Incidental Spill Cleanup Procedures.

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Personal protective equipment for handling 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate

As a Senior Application Scientist, I have designed this protocol to provide researchers and drug development professionals with a robust, self-validating system for handling 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate (CAS: 1222073-98-4 / 856408-80-5). As a critical intermediate in the synthesis of the acetylcholinesterase (AChE) inhibitor Rivastigmine[1], this compound retains the core carbamate moiety. It presents specific toxicological risks that require stringent operational and logistical controls to ensure laboratory safety and environmental compliance.

Mechanistic Toxicology & Hazard Rationale

Why do we mandate strict personal protective equipment (PPE) for this specific intermediate? The causality lies directly in its chemical structure. The ethyl(methyl)carbamate group is a known pharmacophore for reversible acetylcholinesterase inhibition. While the absence of the tertiary amine (present in the final Rivastigmine API) alters its binding affinity, the carbamate ester can still undergo hydrolysis in vivo, potentially leading to cholinergic overstimulation if systemically absorbed (2)[2].

Furthermore, carbamate derivatives are lipophilic enough to cross the stratum corneum, making dermal absorption a primary exposure route alongside the inhalation of aerosolized particulates (3)[3]. Exposure to fine carbamate dust is also classified as causing serious eye irritation and potential respiratory toxicity (4)[4].

G A 3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate B Dermal / Inhalation Exposure A->B Improper PPE C Systemic Absorption (Lipophilic Carbamate) B->C Absorption D Potential AChE Inhibition C->D Hydrolysis E Cholinergic Toxicity D->E Overstimulation

Caption: Mechanistic pathway of carbamate exposure and potential cholinergic toxicity.

Personal Protective Equipment (PPE) Matrix

To mitigate these specific mechanistic risks, the following PPE matrix establishes a physical barrier against both aerosolized dust and dermal permeation.

PPE CategorySpecification & StandardRationale for Selection
Respiratory Protection NIOSH-approved N95/P100 or EN 149 FFP3 respirator.Prevents inhalation of fine crystalline dust which can lead to rapid pulmonary absorption (4)[4].
Hand Protection Double-layered Nitrile gloves (min 0.11 mm thickness) or Neoprene.Carbamates can permeate thin latex. Nitrile provides superior chemical resistance against organic esters (3)[3].
Eye Protection Tight-fitting chemical safety goggles (ANSI Z87.1 or EN 166).Prevents ocular absorption and serious eye irritation caused by the phenolic/carbamate functional groups (4)[4].
Body Protection Disposable, fluid-resistant Tyvek lab coat or coveralls.Eliminates the risk of residual powder accumulating on woven cotton fabrics and causing chronic dermal exposure (5)[5].

Operational Workflow & Handling Protocol

Every procedure involving 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate must be treated as a self-validating system where each step verifies the safety of the next.

Step-by-Step Methodology:

  • Pre-Operational Verification :

    • Verify that the chemical fume hood has a face velocity of 80–100 feet per minute (fpm) (4)[4].

    • Ensure an emergency eyewash station and safety shower are within a 10-second walking distance of the workstation (3)[3].

  • Weighing and Transfer :

    • Do not weigh the powder on an open bench. Use a dedicated balance inside the fume hood or a ventilated balance enclosure (6)[6].

    • Utilize anti-static weighing boats and ground/bond containers to prevent electrostatic dispersion of the fine powder (4)[4].

  • Solvent Dissolution :

    • When preparing stock solutions, add the solvent slowly to the powder to minimize aerosolization.

    • Cap the vial immediately after dissolution. The compound is highly soluble in organic solvents, which drastically increases its dermal penetration risk if spilled in solution form (3)[3].

  • Decontamination :

    • Wipe down the balance and fume hood surfaces with a sodium hypochlorite (bleach) solution followed by water. Alkaline hydrolysis rapidly degrades the carbamate ester bond, neutralizing the active moiety (6)[6].

Emergency Response & Spill Management

In the event of a spill, immediate containment is required to prevent environmental contamination, as carbamate derivatives are toxic to aquatic life with long-lasting effects (6)[6].

Step-by-Step Spill Protocol:

  • Isolate : Evacuate non-essential personnel from the immediate area. Don a P100 respirator or self-contained breathing apparatus if the spill is outside a fume hood (5)[5].

  • Contain : Surround the spill with universal absorbent pads or diatomaceous earth. Do NOT use water initially, as it may spread the lipophilic compound (7)[7].

  • Neutralize : Carefully apply a dilute alkaline solution (e.g., 5% sodium hypochlorite) over the absorbed material to hydrolyze the carbamate (6)[6].

  • Collect : Sweep the neutralized absorbent using non-sparking tools into a highly visible, sealable hazardous waste container (2)[2].

SpillWorkflow S1 Spill Detected S2 Evacuate Area & Don P100 Respirator S1->S2 S3 Contain with Universal Absorbent S2->S3 S4 Neutralize with 5% Sodium Hypochlorite S3->S4 S5 Collect in Sealed Hazardous Waste S4->S5

Caption: Step-by-step emergency spill response and chemical neutralization workflow.

Disposal & Environmental Logistics

3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate must never be disposed of in standard municipal waste or aqueous drains (6)[6].

  • Solid Waste : All contaminated PPE, weighing boats, and spill absorbents must be placed in a robust, clearly labeled hazardous waste receptacle designated for "Toxic Organic Solids" (6)[6].

  • Liquid Waste : Organic solvent mixtures containing this compound must be collected in compatible, halogen-free (unless chlorinated solvents were used) liquid waste carboys.

  • Incineration : The preferred method of disposal is high-temperature incineration at an approved facility. Combustion products include carbon monoxide and nitrogen oxides (NOx), necessitating industrial-grade scrubbing (8)[8].

References

  • ChemicalBook - Rivastigmine Safety D
  • UNC EHS - Standard Operating Procedure for Urethane (Ethyl Carbam
  • BenchChem - Personal protective equipment for handling Methyl carbam
  • EDQM - Rivastigmine Safety D
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.